molecular formula C27H33N5O5S B10754729 SID 26681509

SID 26681509

Cat. No.: B10754729
M. Wt: 539.6 g/mol
InChI Key: OTIWAYTTYNFEKL-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SID 26681509 is a carbohydrazide that is L-tryptophan in which the amino and carboxy groups are substituted by tert-butoxycarbonyl and 2-({[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}carbonyl)hydrazinyl groups, respectively. It is a potent and reversible inhibitor of human cathepsin L (IC50 = 56 nM). It has a role as a cathepsin L (EC 3.4.22.15) inhibitor and an antiplasmodial drug. It is a secondary carboxamide, a L-tryptophan derivative, a tert-butyl ester, a thioester and a carbohydrazide.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWAYTTYNFEKL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SID 26681509: A Potent and Selective Cathepsin L Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

SID 26681509 is a potent, reversible, and selective small-molecule inhibitor of human cathepsin L.[1][2] This thiocarbazate compound demonstrates a slow-binding and competitive inhibition mechanism.[1][3][4] Its inhibitory activity is significantly enhanced with pre-incubation, indicating a time-dependent interaction with the enzyme.[3][5] this compound has been investigated for its therapeutic potential in various contexts, including parasitic diseases and inflammatory conditions.[1][5][6]

Biochemical and Pharmacological Profile

This compound exhibits high potency against human cathepsin L, with an IC50 of 56 nM without pre-incubation, which increases to 1.0 nM after a four-hour pre-incubation period.[1][3][5] The compound also shows inhibitory activity against other cathepsins, though with lower potency, and has been demonstrated to be active against the parasites Plasmodium falciparum and Leishmania major.[1][3][5]

Quantitative Data Summary
ParameterValueNotes
IC50 (Cathepsin L) 56 nMWithout pre-incubation
1.0 nMWith 4-hour pre-incubation
IC50 (Other Cathepsins) 618 nM - 8.442 µMAgainst papain, cathepsins B, K, S, and V
No inhibitionAgainst cathepsin G
IC50 (Parasites) 15.4 µMPlasmodium falciparum
12.5 µMLeishmania major
Kinetic Constants k_on = 24,000 M⁻¹s⁻¹
k_off = 2.2 x 10⁻⁵ s⁻¹
K_i = 0.89 nM
Cell Viability Non-toxic up to 100 µMHuman aortic endothelial cells and zebrafish
Chemical Properties Formula: C27H33N5O5S M.Wt: 539.65
Solubility Soluble to 50 mM in DMSO and 10 mM in ethanol

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of cathepsin L, meaning it binds to the active site of the enzyme and prevents the binding of the natural substrate. The slow-binding nature of the inhibition suggests a two-step mechanism, where an initial weak binding is followed by a conformational change that leads to a more stable enzyme-inhibitor complex.

Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling. In pathological conditions such as cancer, cathepsin L can be secreted and contribute to tumor invasion and metastasis by degrading components of the extracellular matrix. By inhibiting cathepsin L, this compound can potentially mitigate these processes.

CathepsinL_Pathway Cathepsin L Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_cell Tumor Cell ECM Extracellular Matrix (e.g., Collagen, Elastin) Invasion Tumor Invasion & Metastasis ECM->Invasion 4. Facilitation ProCatL Pro-Cathepsin L Secretion Secretion ProCatL->Secretion 1. Secretion CatL_active Active Cathepsin L CatL_active->ECM 3. Degradation Secretion->CatL_active 2. Activation SID26681509 This compound SID26681509->CatL_active Inhibition

Caption: Inhibition of Cathepsin L by this compound blocks extracellular matrix degradation.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound, based on the study by Shah et al. (2008).[3]

Cathepsin L Inhibition Assay
  • Enzyme and Substrate: Recombinant human cathepsin L is used as the enzyme. The fluorogenic substrate Z-Phe-Arg-AMC is used to measure enzyme activity.

  • Assay Buffer: The assay is typically performed in a buffer containing 100 mM sodium acetate, 1 mM EDTA, and 5 mM dithiothreitol (DTT) at pH 5.5.

  • Procedure:

    • This compound, at various concentrations, is pre-incubated with cathepsin L for different time periods (e.g., 0, 1, 2, and 4 hours) at room temperature.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The fluorescence of the released AMC (7-amino-4-methylcoumarin) is monitored over time using a fluorescence plate reader with excitation at 360 nm and emission at 460 nm.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Kinetic Parameter Determination (k_on, k_off, K_i)
  • Methodology: Transient kinetic analysis is employed to determine the association (k_on) and dissociation (k_off) rate constants.

  • Procedure:

    • The progress of the enzymatic reaction is monitored continuously immediately after the addition of the substrate to a mixture of the enzyme and inhibitor.

    • The resulting progress curves are fitted to an equation for slow-binding inhibition to derive the kinetic parameters.

    • The inhibition constant (K_i) is calculated as the ratio of k_off to k_on.

In Vitro Parasite Growth Inhibition Assay
  • Plasmodium falciparum Culture: The parasite is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Assay:

    • Synchronized ring-stage parasites are incubated with various concentrations of this compound for 48 hours.

    • Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content.

  • Leishmania major Culture: Promastigotes are cultured in M199 medium supplemented with fetal bovine serum.

  • Assay:

    • Promastigotes are incubated with different concentrations of this compound for 72 hours.

    • Cell viability is assessed using a resazurin-based assay (AlamarBlue).

Experimental_Workflow Workflow for Cathepsin L Inhibitor Evaluation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound (Serial Dilutions) Incubation Pre-incubation of Enzyme and Inhibitor Compound->Incubation Enzyme Cathepsin L Enzyme->Incubation Substrate Fluorogenic Substrate (Z-Phe-Arg-AMC) Reaction Initiate Reaction with Substrate Addition Substrate->Reaction Incubation->Reaction Measurement Measure Fluorescence over Time Reaction->Measurement ProgressCurves Generate Progress Curves Measurement->ProgressCurves IC50 Calculate IC50 ProgressCurves->IC50 Kinetics Determine Kinetic Parameters (kon, koff, Ki) ProgressCurves->Kinetics

Caption: A typical experimental workflow for evaluating the inhibitory activity of this compound.

References

In-Depth Technical Guide: SID 26681509, a Potent, Slow-Binding Inhibitor of Human Cathepsin L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor SID 26681509, focusing on its interaction with its primary target, human Cathepsin L. Cathepsin L is a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including cancer progression and metastasis, making it a significant target for therapeutic development.[1] This document details the biochemical and cellular characteristics of this compound, outlines the experimental protocols for its evaluation, and visualizes its mechanism and relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with Cathepsin L and other proteases.

Table 1: Biochemical and Kinetic Properties of this compound against Human Cathepsin L [1][2][3][4]

ParameterValueConditions
IC50 56 ± 4 nMWithout pre-incubation
7.5 ± 1.0 nM1-hour pre-incubation
4.2 ± 0.6 nM2-hour pre-incubation
1.0 ± 0.5 nM4-hour pre-incubation
Ki 0.89 nM
kon 24,000 M-1s-1
koff 2.2 x 10-5 s-1
Mechanism of Action Reversible, competitive, slow-binding inhibitor

Table 2: Selectivity Profile of this compound against Various Proteases [2][3][5]

ProteaseIC50 (after 1 hour)Selectivity Index (IC50 Protease / IC50 Cathepsin L)
Papain618 nM~11
Cathepsin B> 10 µM> 178
Cathepsin K8.442 µM~151
Cathepsin SNot ReportedNot Reported
Cathepsin V0.5 µM~9
Cathepsin GNo inhibitory activityN/A

Table 3: Cellular and In Vitro Activity of this compound [2][6]

AssayCell Line/OrganismIC50 / Effect
CytotoxicityHuman Aortic Endothelial CellsNon-toxic up to 100 µM
CytotoxicityZebrafishNon-toxic up to 100 µM
Anti-malarial ActivityPlasmodium falciparum15.4 ± 0.6 µM
Anti-leishmanial ActivityLeishmania major promastigotes12.5 ± 0.6 µM

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cathepsin L Inhibition Assay (IC50 Determination)

This protocol is adapted from the methods described by Shah et al. (2008).[2]

  • Assay Buffer Preparation: Prepare an assay buffer consisting of 100 mM sodium acetate, 100 mM sodium chloride, 1 mM EDTA, and 5 mM dithiothreitol (DTT), adjusted to pH 5.5.

  • Enzyme and Substrate Preparation: Reconstitute recombinant human Cathepsin L (e.g., from human liver) in the assay buffer. A typical final concentration in the assay is 8.7 ng/mL. Prepare a stock solution of the fluorogenic substrate Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC) in DMSO. The final substrate concentration in the assay is typically 1 µM.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure (with Pre-incubation): a. In a 384-well microplate, add the diluted this compound and recombinant Cathepsin L. b. Incubate the enzyme-inhibitor mixture for a defined period (e.g., 0, 1, 2, or 4 hours) at 37°C to allow for slow-binding interaction. c. Initiate the enzymatic reaction by adding the Z-Phe-Arg-AMC substrate to each well.

  • Data Acquisition and Analysis: a. Monitor the hydrolysis of the substrate by measuring the increase in fluorescence (excitation at ~360 nm, emission at ~460 nm) over time using a fluorescence microplate reader. b. Calculate the initial reaction velocities (vi). c. Plot the percent inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Transient Kinetic Analysis for kon and koff Determination

This method is used to determine the association (kon) and dissociation (koff) rate constants for slow-binding inhibitors.[1][2]

  • Experimental Setup: The assay is performed in the same buffer and with the same enzyme and substrate concentrations as the IC50 determination.

  • Data Acquisition: a. Mix the Cathepsin L enzyme and Z-Phe-Arg-AMC substrate in the microplate wells. b. Initiate the reaction by adding varying concentrations of this compound. c. Immediately begin continuous monitoring of fluorescence increase over a prolonged period to capture the full progress curve.

  • Data Analysis: a. The resulting reaction progress curves will show an initial burst of activity followed by a slower, steady-state rate as the inhibitor binds to the enzyme. b. Fit the progress curves to a model for slow-binding inhibition (e.g., the Morrison equation) using non-linear regression analysis. This fitting will yield values for the apparent association rate constant (kobs) at each inhibitor concentration. c. Plot kobs versus the inhibitor concentration. The slope of this line will be the association rate constant (kon), and the y-intercept will be the dissociation rate constant (koff). d. The inhibition constant (Ki) can then be calculated using the formula: Ki = koff / kon.

Visualizations

The following diagrams illustrate the role of Cathepsin L in cancer metastasis and a typical workflow for evaluating its inhibitors.

Cathepsin_L_Metastasis_Pathway cluster_tumor_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) cluster_invasion Metastasis cluster_inhibitor Inhibition CatL_pro Pro-Cathepsin L CatL_active Active Cathepsin L CatL_pro->CatL_active Autocatalytic activation (low pH) ECM_proteins ECM Proteins (e.g., Collagen, Laminin) CatL_active->ECM_proteins Degraded_ECM Degraded ECM ECM_proteins->Degraded_ECM Degradation Invasion Tumor Cell Invasion & Metastasis Degraded_ECM->Invasion SID_26681509 This compound SID_26681509->CatL_active Inhibits

Caption: Role of Cathepsin L in promoting cancer metastasis and its inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular & In Vitro Assays cluster_computational Computational Modeling IC50 IC50 Determination (with and without pre-incubation) Kinetics Transient Kinetic Analysis (kon, koff, Ki) IC50->Kinetics Selectivity Selectivity Profiling (vs. other Cathepsins) Kinetics->Selectivity Cytotoxicity Cytotoxicity Assays (e.g., HAEC, Zebrafish) Selectivity->Cytotoxicity Anti_parasitic Anti-parasitic Activity (P. falciparum, L. major) Cytotoxicity->Anti_parasitic Docking Molecular Docking Studies Anti_parasitic->Docking

References

SID 26681509 chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to SID 26681509: A Potent, Reversible Cathepsin L Inhibitor

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of human cathepsin L, a lysosomal cysteine protease.[1] Cathepsin L plays a crucial role in normal cellular protein degradation and has been implicated in various pathological processes, including cancer progression, invasion, and metastasis, making it a significant target for therapeutic development.[2][3] This thiocarbazate-based compound was identified through a high-throughput screening of the National Institutes of Health (NIH) Molecular Libraries Small Molecule Repository.[1] It is characterized by its slow-binding and slowly reversible competitive inhibition mechanism.[1][4] This document provides a comprehensive overview of the chemical structure, biochemical activity, and experimental protocols related to this compound.

Chemical Properties and Structure

This compound is the stable, Boc-protected S-enantiomer of the ring-opened by-product of the original high-throughput screen hit.[5] Its key chemical properties are summarized below.

PropertyValue
Chemical Name (S)-S-(2-((2-ethylphenyl)amino)-2-oxoethyl) 2-(2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoyl)hydrazinecarbothioate[6]
Molecular Formula C₂₇H₃₃N₅O₅S[7]
Molecular Weight 539.65 g/mol [7]
CAS Number 958772-66-2[7]
Appearance White solid[2]
Purity ≥97%[7]
Solubility Soluble to 50 mM in DMSO and 10 mM in ethanol[7]
Canonical SMILES O=C(NNC(SCC(NC1=CC=CC=C1CC)=O)=O)--INVALID-LINK--NC(OC(C)(C)C)=O[2]

Mechanism of Action

This compound is a reversible, competitive, and slow-binding inhibitor of human cathepsin L.[4] Its potency significantly increases with pre-incubation time with the enzyme, a characteristic feature of slow-binding inhibitors.[2][5] This mechanism involves an initial weak binding to the enzyme, followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex.

cluster_1 E Cathepsin L (E) EI Initial Encounter Complex (E·I) E->EI k1 I This compound (I) EI_star Tight-Binding Complex (E·I)* EI->EI_star k_on (fast) EI_star->EI k_off (slow)

Caption: Slow-binding inhibition mechanism of this compound on Cathepsin L.

Biochemical and Cellular Activity

The inhibitory activity of this compound has been characterized against its primary target, Cathepsin L, as well as other related proteases and in cellular models of parasitic diseases.

Enzymatic Inhibition Data

This compound demonstrates potent and time-dependent inhibition of human cathepsin L.[5] Its selectivity profile shows significantly weaker inhibition against other cysteine proteases and no activity against the serine protease cathepsin G.[5][8]

Target EnzymeIC₅₀ (without pre-incubation)IC₅₀ (with 4-hour pre-incubation)Reference
Human Cathepsin L 56 nM1.0 nM[1][4]
Papain 618 nM - 8.442 µM (1 hr)Not Reported[4][8]
Human Cathepsin B 618 nM - 8.442 µM (1 hr)Not Reported[4][8]
Human Cathepsin K 618 nM - 8.442 µM (1 hr)Not Reported[4][8]
Human Cathepsin S 618 nM - 8.442 µM (1 hr)Not Reported[4][8]
Human Cathepsin V 0.5 µMNot Reported[4][8]
Human Cathepsin G No inhibitory activityNo inhibitory activity[4][8]
Kinetic Parameters

Transient kinetic analysis has been used to determine the rate constants for the inhibition of cathepsin L by this compound.[4]

ParameterValueReference
Kᵢ (Inhibition Constant) 0.89 nM[3][8]
kₒₙ (Association Rate) 24,000 M⁻¹s⁻¹[3][8]
kₒբբ (Dissociation Rate) 2.2 x 10⁻⁵ s⁻¹[3][8]
Anti-parasitic and Cellular Activity

This compound has shown activity against the parasites Plasmodium falciparum and Leishmania major.[5][8] It also demonstrates a lack of toxicity in human cell lines and in vivo models at high concentrations.[2][5]

Assay / Cell LineIC₅₀ / EffectReference
Plasmodium falciparum 15.4 µM[2][8]
Leishmania major 12.5 µM[2][8]
Human Aortic Endothelial Cells Non-toxic up to 100 µM[2][5]
Zebrafish (in vivo) No toxicity observed at 100 µM[2][5]
HMGB1-induced TNF-α production Dose-dependent reduction (1-30 µM)[4][8]

Signaling Pathway Involvement

Cathepsin L is implicated in cancer progression through the degradation of the extracellular matrix, which facilitates tumor cell invasion and metastasis.[9] By inhibiting Cathepsin L, this compound can potentially disrupt this pathway. Additionally, its ability to block HMGB1-induced TNF-α production suggests a role in modulating inflammatory responses.[4][8]

cluster_0 Tumor Cell cluster_1 Extracellular Matrix CatL_pro Pro-Cathepsin L CatL_active Active Cathepsin L CatL_pro->CatL_active Secreted & Activated ECM ECM Proteins (Collagen, etc.) CatL_active->ECM Degradation Invasion Tumor Invasion & Metastasis ECM->Invasion Facilitates SID This compound SID->CatL_active Inhibits

Caption: Role of Cathepsin L in cancer metastasis and its inhibition by this compound.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for the characterization of this compound.

Cathepsin L Inhibition Assay (IC₅₀ Determination)

This protocol outlines the steps to determine the inhibitory potency of this compound against human cathepsin L using a fluorogenic substrate.[3]

start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor pre_incubation Pre-incubate Enzyme and Inhibitor (e.g., 0, 1, 2, or 4 hours at 37°C) prep_inhibitor->pre_incubation prep_enzyme Prepare Human Cathepsin L solution prep_enzyme->pre_incubation add_substrate Initiate reaction by adding fluorogenic substrate (e.g., Z-Phe-Arg-AMC) pre_incubation->add_substrate measure Monitor fluorescence signal over time (kinetic read) add_substrate->measure calculate Calculate reaction rates and determine IC50 values measure->calculate end_node End calculate->end_node

Caption: Experimental workflow for IC₅₀ determination of a slow-binding inhibitor.

Methodology:

  • Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer.

  • Enzyme and Substrate : Recombinant human cathepsin L and a fluorogenic substrate like Z-Phe-Arg-AMC are used.[5]

  • Pre-incubation : For slow-binding inhibitors, a pre-incubation step is crucial. Add the diluted compound and recombinant Cathepsin L to the wells of a microplate and incubate for defined periods (e.g., 0, 1, 2, or 4 hours) at 37°C.[3]

  • Reaction Initiation : Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.[3]

  • Data Acquisition : Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis : Calculate the initial reaction velocities from the linear portion of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Selectivity Profiling

To determine the selectivity of this compound, its inhibitory activity is tested against a panel of related proteases.

Methodology:

  • Protease Panel : A panel of proteases including human cathepsins B, K, S, V, G, and papain is used.[5]

  • Assay Conditions : Each protease is assayed under its optimal buffer and pH conditions with a suitable fluorogenic substrate (e.g., Z-Arg-Arg-AMC for cathepsin B).[5]

  • IC₅₀ Determination : The IC₅₀ for each protease is determined following the general inhibition assay protocol, typically with a fixed pre-incubation time (e.g., one hour).[8]

  • Selectivity Index Calculation : The selectivity index is calculated as the ratio of the IC₅₀ for the off-target protease to the IC₅₀ for cathepsin L.[5]

Anti-parasitic Activity Assays

Methodology for P. falciparum:

  • Culture : P. falciparum is cultured in human erythrocytes.

  • Treatment : Synchronized parasite cultures are treated with various concentrations of this compound for a defined period.

  • Growth Inhibition Assessment : Parasite growth is assessed using methods such as SYBR Green I-based fluorescence assay to quantify DNA content.

  • IC₅₀ Calculation : The IC₅₀ value is determined by plotting growth inhibition against inhibitor concentration.[5]

Methodology for L. major:

  • Culture : L. major promastigotes are cultured in appropriate media.

  • Treatment : The promastigotes are incubated with a range of this compound concentrations.

  • Viability Assessment : Cell viability is measured using a colorimetric assay (e.g., MTT or AlamarBlue).

  • IC₅₀ Calculation : The IC₅₀ value is calculated from the dose-response curve.[5]

References

An In-depth Technical Guide to the Biological Activity of SID 26681509

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SID 26681509 is a potent, selective, and reversible small molecule inhibitor of human cathepsin L.[1][2][3][4] This thiocarbazate compound demonstrates a slow-binding and competitive mechanism of action, exhibiting time-dependent inhibition.[1][2][5] Beyond its primary target, this compound has shown activity against the parasitic protozoa Plasmodium falciparum and Leishmania major.[1][2][4][6] Furthermore, it has been observed to modulate inflammatory signaling pathways by blocking High Mobility Group Box 1 (HMGB1)-induced production of Tumor Necrosis Factor-alpha (TNF-α).[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism and associated signaling pathways.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity against Cathepsin L
ParameterValueConditionsReference
IC5056 nMNo pre-incubation[1][2][3][4][5][6]
IC507.5 ± 1.0 nM1-hour pre-incubation with enzyme[5][6]
IC504.2 ± 0.6 nM2-hour pre-incubation with enzyme[5][6]
IC501.0 ± 0.5 nM4-hour pre-incubation with enzyme[1][2][5][6]
Ki0.89 nM[1][2][5][7]
kon24,000 M-1s-1[1][2][5][7]
koff2.2 x 10-5 s-1[1][2][5][7]
Table 2: Selectivity Profile against Other Proteases
ProteaseIC50 (1-hour pre-incubation)Reference
Papain618 nM[1][2][5]
Cathepsin B8.442 µM[1][2][5]
Cathepsin K> 10 µM[5]
Cathepsin S> 10 µM[5]
Cathepsin V0.5 µM[1][2]
Cathepsin GNo inhibitory activity[1][2][3][4][5]
Table 3: Anti-parasitic and Cytotoxic Activity
Organism/Cell LineIC50 / ActivityReference
Plasmodium falciparum15.4 ± 0.6 µM[1][2][4][5][6]
Leishmania major promastigotes12.5 ± 0.6 µM[1][2][4][5][6]
Human Aortic Endothelial CellsNon-toxic up to 100 µM[5][6]
Zebrafish (in vivo)No toxicity observed at 100 µM[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cathepsin L Inhibition Assay

This protocol describes the determination of the inhibitory activity of this compound against human cathepsin L using a fluorogenic substrate.

Materials:

  • Human liver cathepsin L

  • This compound

  • Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC) substrate

  • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescent microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Activate cathepsin L by incubating it in the assay buffer for 30 minutes at room temperature to ensure the reduction of the active site cysteine.

  • For time-dependent inhibition assays, pre-incubate the diluted this compound with the activated cathepsin L in the microplate wells for specified durations (e.g., 0, 1, 2, or 4 hours) at 37°C.[5][6]

  • Initiate the enzymatic reaction by adding the Z-Phe-Arg-AMC substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.

  • Calculate the reaction rate from the linear phase of the fluorescence versus time plot.

  • Determine the percent inhibition for each inhibitor concentration relative to a DMSO vehicle control.

  • Calculate the IC50 value by fitting the percent inhibition versus log-transformed inhibitor concentration data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

This protocol outlines the procedure to assess the cytotoxicity of this compound against a mammalian cell line.

Materials:

  • Human Aortic Endothelial Cells (HAECs)

  • Cell culture medium (e.g., EGM-2)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well white sterile tissue culture-treated microplate

  • Luminometer

Procedure:

  • Seed HAECs into the 384-well microplate at a density of 1,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the diluted compound to the cells in triplicate, ensuring the final DMSO concentration is consistent across all wells and non-toxic to the cells (e.g., <0.2%).[8]

  • Incubate the plate for 24 hours at 37°C.[8]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.[8]

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Plasmodium falciparum In Vitro Propagation Assay

This protocol provides a general framework for assessing the activity of this compound against the malaria parasite Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound

  • SYBR Green I nucleic acid stain

  • 96-well microplate

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • In a 96-well plate, add the red blood cell suspension, the synchronized parasite culture, and the diluted compound.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence using a microplate reader.

  • Determine the IC50 value by fitting the fluorescence data to a dose-response curve.

Leishmania major Promastigote Viability Assay

This protocol describes a method to evaluate the effect of this compound on the viability of Leishmania major promastigotes.

Materials:

  • L. major promastigote culture

  • Complete culture medium (e.g., M199)

  • This compound

  • Resazurin-based viability reagent (e.g., alamarBlue)

  • 96-well microplate

Procedure:

  • Harvest log-phase L. major promastigotes and adjust the cell density.

  • Prepare serial dilutions of this compound in the culture medium.

  • In a 96-well plate, add the promastigote suspension and the diluted compound.

  • Incubate the plate for 72 hours at 26°C.

  • Add the resazurin-based reagent to each well and incubate for an additional 4-24 hours.

  • Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.

  • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Mechanism of Cathepsin L Inhibition

This compound acts as a slow-binding, competitive, and reversible inhibitor of cathepsin L.[1][2][5] The slow-binding nature is evidenced by the increase in potency with longer pre-incubation times with the enzyme.[5][6]

G Mechanism of this compound Inhibition of Cathepsin L E Cathepsin L (E) EI Enzyme-Inhibitor Complex (EI) E->EI kon ES Enzyme-Substrate Complex (ES) E->ES k1 I This compound (I) S Substrate (S) EI->E koff ES->E k-1 P Product (P) ES->P kcat

Mechanism of competitive inhibition of Cathepsin L by this compound.
Role in Modulating HMGB1-Induced Inflammation

This compound has been shown to block the production of TNF-α induced by HMGB1.[1][2] Extracellular HMGB1 can signal through pattern recognition receptors such as the Receptor for Advanced Glycation End Products (RAGE) and Toll-like Receptors (TLRs), leading to the activation of downstream inflammatory pathways, including NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines like TNF-α.

G This compound Modulation of HMGB1-Induced TNF-α Production HMGB1 Extracellular HMGB1 RAGE RAGE/TLRs HMGB1->RAGE NFkB NF-κB Activation RAGE->NFkB TNFa TNF-α Production NFkB->TNFa SID26681509 This compound SID26681509->TNFa Inhibits

Inhibition of HMGB1-induced TNF-α production by this compound.
Implication in Cancer Metastasis

Cathepsin L is overexpressed in various cancers and plays a crucial role in tumor progression and metastasis.[9] It facilitates these processes by degrading components of the extracellular matrix (ECM) and basement membrane, which is a critical step for cancer cell invasion. By inhibiting cathepsin L, this compound has the potential to interfere with this metastatic cascade.

G Potential Role of this compound in Preventing Cancer Metastasis Tumor Primary Tumor CatL Cathepsin L Overexpression Tumor->CatL ECM ECM Degradation CatL->ECM Invasion Tumor Cell Invasion ECM->Invasion Metastasis Metastasis Invasion->Metastasis SID26681509 This compound SID26681509->CatL Inhibits

Inhibition of Cathepsin L by this compound may prevent cancer metastasis.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a cathepsin L inhibitor like this compound.

G Experimental Workflow for this compound Evaluation cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies A Biochemical Assay: Cathepsin L Inhibition (IC50) B Kinetic Analysis: (kon, koff, Ki) A->B C Selectivity Profiling: (Other Cathepsins) B->C D Cytotoxicity Assay C->D E Anti-parasitic Assays: (P. falciparum, L. major) D->E F Signaling Pathway Analysis: (e.g., HMGB1-TNF-α) E->F

A typical workflow for the preclinical evaluation of this compound.

References

SID 26681509 CAS number 958772-66-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to SID 26681509 (CAS 958772-66-2): A Potent, Reversible Cathepsin L Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the small molecule inhibitor this compound. This guide details its biochemical properties, mechanism of action, experimental protocols, and its effects on biological pathways, with all quantitative data summarized for clarity.

Introduction

This compound, also identified by CAS number 958772-66-2, is a potent, reversible, and selective inhibitor of human cathepsin L.[1][2][3] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein degradation.[3] Its overexpression and aberrant activity have been implicated in a number of disease states, making it a significant target for therapeutic development.[3][4] this compound was identified from a screen of the National Institutes of Health Molecular Libraries Small Molecule Repository and has been characterized as a slow-binding, competitive inhibitor.[5] This thiocarbazate compound has demonstrated activity against parasitic organisms and has been evaluated for its anti-inflammatory effects.[1][6]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 958772-66-2[2][3]
Molecular Formula C₂₇H₃₃N₅O₅S[2][3]
Molecular Weight 539.65 g/mol [2][7]
Appearance White to off-white solid[1]
Purity ≥97% (HPLC)[2][7]
Alternate Name N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide[8]

Biological Activity and Quantitative Data

This compound exhibits a distinct inhibitory profile, characterized by its high potency against human cathepsin L and selectivity over other proteases.

Inhibitory Activity against Cathepsins

The inhibitory concentration (IC₅₀) of this compound against human cathepsin L is time-dependent, a hallmark of its slow-binding nature.[3][9] Potency increases significantly with pre-incubation of the inhibitor with the enzyme before the addition of the substrate.[3][9]

Target EnzymePre-incubation TimeIC₅₀ ValueReference
Human Cathepsin L None56 nM[1][2][3]
1 hour7.5 ± 1.0 nM[9]
2 hours4.2 ± 0.6 nM[9]
4 hours1.0 ± 0.5 nM[1][9]
Papain 1 hour618 nM[1][6]
Cathepsin B 1 hour> 1 µM[1][6]
Cathepsin K 1 hour> 1 µM[1][6]
Cathepsin S 1 hour> 1 µM[1][6]
Cathepsin V 1 hour0.5 µM (500 nM)[1][6]
Cathepsin G Not specifiedNo inhibitory activity[1][2]
Kinetic Parameters

Transient kinetic analysis has defined the specific rate constants for the interaction of this compound with cathepsin L, confirming a slow-binding and slowly reversible competitive inhibition mechanism.[1][5][6]

ParameterValueReference
Association Rate Constant (k_on) 24,000 M⁻¹s⁻¹[1][5][6]
Dissociation Rate Constant (k_off) 2.2 x 10⁻⁵ s⁻¹[1][5][6]
Inhibition Constant (K_i) 0.89 nM[1][5][6]
Antiparasitic and Anti-inflammatory Activity

This compound has shown efficacy in inhibiting the propagation of parasitic organisms and demonstrates anti-inflammatory properties.

Activity TypeTarget/ModelIC₅₀ / EffectReference
Antimalarial Plasmodium falciparum15.4 µM[1][3]
Antileishmanial Leishmania major promastigotes12.5 µM[1][3]
Anti-inflammatory HMGB1-induced TNF-α productionDose-dependent blockade (1-30 µM)[1][6]
Toxicity and Solubility

The compound has been evaluated for toxicity in various models and its solubility has been determined in common laboratory solvents.

AssayConcentrationResultReference
Cytotoxicity 100 µMNon-toxic to human aortic endothelial cells[3][9]
In Vivo Toxicity 100 µMLack of toxicity in a live zebrafish assay[3][9]
Solubility in DMSO -≥ 26.98 mg/mL (50 mM)[2][3]
Solubility in Ethanol -5.4 mg/mL (10 mM)[2]

Mechanism of Action and Signaling Pathways

This compound functions as a slow-binding, competitive, and reversible inhibitor of cathepsin L.[1][5] Its mechanism involves a time-dependent increase in potency, suggesting a conformational change in the enzyme-inhibitor complex.[3][9]

One of the key pathways influenced by cathepsin L activity involves the inflammatory response mediated by High-Mobility Group Box 1 (HMGB1). HMGB1, when released from cells, can act as a damage-associated molecular pattern (DAMP) and trigger inflammation through receptors like Toll-like receptor 4 (TLR4). Cathepsin V (a close homolog of Cathepsin L) has been implicated in processing components of the TLR4/MyD88 signaling pathway.[6] By inhibiting cathepsins, this compound can block HMGB1-induced production of the pro-inflammatory cytokine TNF-α.[1][6]

HMGB1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB ... TNFa_Gene TNF-α Gene (Transcription) NFkB->TNFa_Gene Induces TNFa_Protein TNF-α (Secretion) TNFa_Gene->TNFa_Protein Translation & Secretion Cathepsin_L Cathepsin L Cathepsin_L->MyD88 Potentially Cleaves/Processes SID_26681509 This compound SID_26681509->Cathepsin_L Inhibits

Caption: Inhibition of Cathepsin L by this compound can disrupt the HMGB1-TLR4 signaling cascade, leading to reduced TNF-α production.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

General Workflow for Inhibitor Characterization

The evaluation of a novel enzyme inhibitor like this compound typically follows a multi-step process from initial screening to detailed kinetic analysis.

Inhibitor_Workflow A 1. High-Throughput Screen (Compound Library) B 2. Hit Confirmation & IC₅₀ Determination (No Pre-incubation) A->B Identify Hits C 3. Time-Dependency Assay (IC₅₀ with Pre-incubation) B->C Characterize Potency D 4. Selectivity Profiling (Test against related proteases) B->D Assess Specificity E 5. Kinetic Analysis (Determine kon, koff, Ki) C->E Investigate Mechanism G 7. Cellular & In Vivo Assays (Toxicity, Efficacy) D->G F 6. Reversibility Assay (Rapid Dilution Method) E->F Confirm MOA F->G Validate in Biological Systems

References

SID 26681509: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

SID 26681509 is a potent, reversible, and selective small molecule inhibitor of human cathepsin L. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Core Molecular and Physicochemical Properties

This compound, a thiocarbazate, has a molecular weight of 539.65 g/mol and a chemical formula of C₂₇H₃₃N₅O₅S.[1][2][3] Its chemical name is (S)-S-(2-((2-ethylphenyl)amino)-2-oxoethyl) 2-(2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoyl)hydrazinecarbothioate.[2]

PropertyValueSource
Molecular Weight 539.65[1][2][3]
Formula C₂₇H₃₃N₅O₅S[1][2]
CAS Number 958772-66-2[1][2]
Purity ≥97%[1]
Appearance White solid[2]
Solubility Soluble to 50 mM in DMSO and 10 mM in ethanol.[1]
Storage Store at -20°C[1][2]

Mechanism of Action and Biological Activity

This compound functions as a slow-binding, competitive inhibitor of human cathepsin L.[3][4][5][6] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen presentation, and tumor metastasis.[4][7]

The inhibitory activity of this compound against human cathepsin L is time-dependent, showing increased potency with longer pre-incubation times. Without pre-incubation, the IC₅₀ is 56 nM.[1][3][4][5][6] However, after a 4-hour pre-incubation period, the IC₅₀ drops to 1.0 nM.[3][4][5][6] This slow-binding nature is characterized by a rapid initial binding followed by a slower conformational change, leading to a more stable enzyme-inhibitor complex.

The inhibitor has also demonstrated activity against the parasites Plasmodium falciparum (the causative agent of malaria) and Leishmania major, with IC₅₀ values of 15.4 µM and 12.5 µM, respectively.[3][4][5][6]

Quantitative Performance Data

The following tables summarize the key inhibitory and kinetic parameters of this compound.

Table 1: Inhibitory Potency (IC₅₀)
TargetConditionIC₅₀Source
Human Cathepsin LNo pre-incubation56 nM[1][3][4][5][6]
Human Cathepsin L1-hour pre-incubation7.5 ± 1.0 nM[4]
Human Cathepsin L2-hour pre-incubation4.2 ± 0.6 nM[4]
Human Cathepsin L4-hour pre-incubation1.0 ± 0.5 nM[3][4][5][6]
Papain1-hour pre-incubation618 nM[3][4][5]
Cathepsin B1-hour pre-incubation> 8.442 µM[3][4][5]
Cathepsin K1-hour pre-incubation> 8.442 µM[3][4][5]
Cathepsin S1-hour pre-incubation> 8.442 µM[3][4][5]
Cathepsin V1-hour pre-incubation0.5 µM[3][5]
Plasmodium falciparumIn vitro propagation15.4 ± 0.6 µM[3][4][5]
Leishmania majorPromastigotes12.5 ± 0.6 µM[3][4][5][7]
Table 2: Kinetic Parameters for Cathepsin L Inhibition
ParameterValueSource
k_on (Association rate constant)24,000 M⁻¹s⁻¹[3][4][5][6]
k_off (Dissociation rate constant)2.2 x 10⁻⁵ s⁻¹[3][4][5][6]
K_i (Inhibition constant)0.89 nM[3][4][5][6]

Selectivity Profile

This compound exhibits significant selectivity for cathepsin L over other related proteases. It shows 7- to 151-fold greater selectivity for cathepsin L compared to papain and cathepsins B, K, V, and S.[4][6] Notably, it displays no inhibitory activity against the serine protease cathepsin G.[1][3][4][5][6]

Experimental Protocols

Determination of IC₅₀ Values

The inhibitory activity of this compound against various cathepsins was determined using a fluorogenic substrate assay.[8]

  • Enzyme and Inhibitor Preparation : Recombinant human cathepsins and this compound were diluted to desired concentrations in an appropriate assay buffer.

  • Pre-incubation : For time-dependent inhibition studies, the enzyme and inhibitor were pre-incubated for specified durations (e.g., 0, 1, 2, or 4 hours) at 37°C in a microplate.[8]

  • Reaction Initiation : The enzymatic reaction was initiated by the addition of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsin L).

  • Data Acquisition : The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence plate reader.

  • Data Analysis : IC₅₀ values were calculated by fitting the dose-response curves to a suitable nonlinear regression model.

Kinetic Analysis of Slow-Binding Inhibition

The kinetic parameters (k_on, k_off, and K_i) were determined through transient kinetic analysis.[4][8]

  • Experimental Setup : Reaction progress curves were monitored continuously by measuring the fluorescence signal upon the addition of the substrate to a mixture of the enzyme and varying concentrations of this compound.

  • Data Fitting : The progress curves were fitted to a model for single-step slow-binding inhibition to derive the kinetic constants.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Inhibition_Pathway cluster_0 Mechanism of Action Cathepsin L Cathepsin L Cleaved Products Cleaved Products Cathepsin L->Cleaved Products Cleavage Substrate Substrate Substrate->Cathepsin L This compound This compound This compound->Cathepsin L Inhibition

Mechanism of this compound Inhibition

Experimental_Workflow cluster_1 IC50 Determination Workflow A Prepare Enzyme and Inhibitor Dilutions B Pre-incubate Enzyme and Inhibitor A->B C Add Fluorogenic Substrate B->C D Monitor Fluorescence C->D E Calculate IC50 D->E

Workflow for IC50 Determination

References

SID 26681509: An In-Depth Technical Guide to its Inhibitor Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor selectivity profile of SID 26681509, a potent, reversible, and slow-binding competitive inhibitor of human cathepsin L. The following sections detail its quantitative performance, the experimental protocols for its characterization, and visualizations of its mechanism and related signaling pathways.

Quantitative Inhibitor Selectivity Profile

The inhibitory activity of this compound has been characterized against its primary target, human cathepsin L, and a panel of other proteases. The data reveals a high degree of selectivity for cathepsin L.

Biochemical and Kinetic Properties
ParameterValueTargetNotes
IC50 56 nMHuman Cathepsin LWithout pre-incubation.[1][2][3]
7.5 nMHuman Cathepsin LWith 1-hour pre-incubation.[1][3]
4.2 nMHuman Cathepsin LWith 2-hour pre-incubation.[1][3]
1.0 nMHuman Cathepsin LWith 4-hour pre-incubation.[1][2][4]
Mechanism of Action Reversible, competitive, slow-binding inhibitor.[1][2][4][5]Human Cathepsin L
Ki 0.89 nM[1][2][4][5]Human Cathepsin L
kon 24,000 M⁻¹s⁻¹[1][2][4][5]Human Cathepsin L
koff 2.2 x 10⁻⁵ s⁻¹[1][2][4][5]Human Cathepsin L
Selectivity Profile Against Other Proteases and Organisms
TargetIC50Notes
Papain618 nM - 8.442 µM (range)[1][4][6]Determined after one hour.
Cathepsin B618 nM - 8.442 µM (range)[1][4][6]Determined after one hour.
Cathepsin K618 nM - 8.442 µM (range)[1][4][6]Determined after one hour.
Cathepsin S618 nM - 8.442 µM (range)[1][4][6]Determined after one hour.
Cathepsin V0.5 µM[4][6]
Cathepsin GNo inhibitory activity.[1][4][6]A serine protease.
Plasmodium falciparum15.4 µM[1][2][3][4][6]In vitro propagation assay.
Leishmania major12.5 µM[1][2][3][4][6]Promastigotes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of IC50 Values

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the target protease.

Materials:

  • Recombinant human cathepsins (L, B, G, K, S, V) and papain.[1]

  • Fluorogenic substrates: Z-Phe-Arg-AMC for cathepsins L, K, S, V, and papain; Z-Arg-Arg-AMC for cathepsin B.[1]

  • This compound.

  • Assay buffer.

  • Microplate reader.

Procedure:

  • For slow-binding inhibitors like this compound, a pre-incubation step is performed. The inhibitor and the enzyme are pre-incubated for specified durations (e.g., 0, 1, 2, or 4 hours) at 37°C.[1][5]

  • The enzymatic reaction is initiated by the addition of the appropriate fluorogenic substrate.[5]

  • The fluorescence signal is monitored over time using a microplate reader.

  • IC50 values are calculated at different time points (e.g., 10, 30, 60, and 90 minutes).[1]

Transient Kinetic Analysis for Slow-Binding Inhibition

Objective: To determine the kinetic parameters (kon, koff, and Ki) of this compound.

Procedure:

  • Reaction progress curves are monitored by continuously measuring the fluorescence signal upon the addition of the substrate to a mixture of the enzyme and inhibitor.[5]

  • The data is then fitted to a model for slow-binding inhibition to determine the association rate constant (kon) and the dissociation rate constant (koff).[5]

  • The inhibition constant (Ki) is calculated as the ratio of koff to kon.[5]

In Vitro Parasite Propagation Assay

Objective: To assess the inhibitory effect of this compound on the growth of Plasmodium falciparum and Leishmania major.

Procedure:

  • Plasmodium falciparum: The inhibitor is tested in an in vitro propagation assay with the parasite.[1]

  • Leishmania major: The toxicity of the inhibitor towards Leishmania major promastigotes is evaluated.[1]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a relevant signaling pathway.

Caption: Slow-binding inhibition of Cathepsin L by this compound.

hmgb1_pathway HMGB1 HMGB1 Cell Cell HMGB1->Cell Induces SID This compound SID->Cell Blocks TNFa TNF-α Production Cell->TNFa

Caption: this compound blocks HMGB1-induced TNF-α production.[4][6]

experimental_workflow start Start prepare Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prepare preincubate Pre-incubate Enzyme and Inhibitor (e.g., 0, 1, 2, 4 hours) prepare->preincubate add_substrate Initiate Reaction (Add Fluorogenic Substrate) preincubate->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure analyze Analyze Data (Calculate IC50, kon, koff) measure->analyze end End analyze->end

Caption: General experimental workflow for evaluating Cathepsin L inhibitors.

References

SID 26681509: A Potent, Slow-Binding Inhibitor of Cysteine Proteases - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a novel, small-molecule thiocarbazate that has been identified as a potent and selective inhibitor of human cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes, including tumor metastasis.[1] This technical guide provides a comprehensive overview of the inhibitory effects of this compound on cysteine proteases, with a focus on its mechanism of action, kinetic properties, and selectivity. The information presented herein is intended to support further research and drug development efforts targeting cysteine proteases.

Mechanism of Action

This compound is a reversible, competitive, and slow-binding inhibitor of human cathepsin L.[1][2] Its mechanism involves a time-dependent increase in potency, indicating that the inhibitor reaches its final, tighter binding state slowly.[3][4] This slow-binding nature is a key characteristic of its interaction with the target enzyme.

Quantitative Data

The inhibitory activity of this compound against various cysteine proteases has been quantitatively characterized. The following tables summarize the key kinetic and inhibitory parameters.

Table 1: Inhibitory Potency (IC50) of this compound against Human Cathepsin L

Pre-incubation TimeIC50 (nM)
0 hours56 ± 4[3]
1 hour7.5 ± 1.0[3]
2 hours4.2 ± 0.6[3]
4 hours1.0 ± 0.5[3]

Table 2: Kinetic Constants for this compound Inhibition of Human Cathepsin L

ParameterValue
Ki0.89 nM[2][3]
kon24,000 M-1s-1[2][3]
koff2.2 x 10-5 s-1[2][3]

Table 3: Selectivity Profile of this compound against a Panel of Cysteine Proteases (IC50 values after 1-hour pre-incubation)

ProteaseIC50 (nM)Selectivity Index (IC50 Protease / IC50 Cathepsin L)
Human Cathepsin L7.51
Papain61882
Human Cathepsin B> 10,000> 1333
Human Cathepsin K8,4421126
Human Cathepsin S7,123950
Human Cathepsin V50067
Human Cathepsin G (Serine Protease)No inhibition-

Table 4: Activity of this compound against Parasitic Cysteine Proteases and Organisms

TargetIC50 (µM)
Plasmodium falciparum (in vitro propagation)15.4 ± 0.6[3]
Leishmania major promastigotes12.5 ± 0.6[3]
Cruzain (Trypanosoma cruzi)No data available
Rhodesain (Trypanosoma brucei rhodesiense)No data available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work by Shah et al. (2008).

Enzyme Inhibition Assays:

  • Materials: Recombinant human cathepsins L, B, K, S, V, and G, papain, fluorogenic substrate Z-Phe-Arg-AMC, this compound, assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT).

  • Procedure for IC50 Determination:

    • Prepare a serial dilution of this compound in the assay buffer.

    • For pre-incubation experiments, mix the enzyme with the inhibitor dilutions and incubate for the specified time (0, 1, 2, or 4 hours) at room temperature.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC.

    • Monitor the fluorescence increase over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the initial reaction velocities and plot them against the inhibitor concentration.

    • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Transient Kinetic Analysis for Slow-Binding Inhibition:

  • Procedure:

    • Mix the enzyme and a range of concentrations of this compound.

    • After a short incubation, add the substrate to initiate the reaction.

    • Continuously monitor the reaction progress (fluorescence increase) over time.

    • Fit the progress curves to a model for slow-binding inhibition to determine the association (kon) and dissociation (koff) rate constants. The inhibition constant (Ki) can then be calculated as koff/kon.

Reversibility Assay:

  • Procedure:

    • Incubate the enzyme with a high concentration of this compound (e.g., 100x IC50) for an extended period (e.g., 4 hours) to allow for complete binding.

    • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into an assay solution containing the substrate.

    • Monitor the enzymatic activity over time. A gradual increase in activity indicates the dissociation of the inhibitor and the reversible nature of the inhibition.

Visualizations

Diagram 1: Slow-Binding Inhibition Mechanism

slow_binding_inhibition E Enzyme (E) EI Initial Encounter Complex (E.I) E->EI k_on I Inhibitor (I) EI->E k_off EI_star Final Tight-Binding Complex (E.I*) EI->EI_star k_forward EI_star->EI k_reverse

Caption: A schematic representation of the slow-binding inhibition mechanism of this compound.

Diagram 2: Experimental Workflow for Inhibitor Characterization

inhibitor_workflow cluster_0 Initial Screening cluster_1 Biochemical Characterization cluster_2 Cellular & In Vivo Assays HTS High-Throughput Screening Hit_ID Hit Identification (this compound) HTS->Hit_ID IC50 IC50 Determination (Pre-incubation studies) Hit_ID->IC50 Toxicity Cytotoxicity Assays Hit_ID->Toxicity Kinetics Transient Kinetic Analysis (kon, koff, Ki) IC50->Kinetics Selectivity Selectivity Profiling IC50->Selectivity Reversibility Reversibility Assay Kinetics->Reversibility Antiparasitic Antiparasitic Activity Toxicity->Antiparasitic

References

In Vitro Antimalarial Activity of SID 26681509: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antimalarial activity of the small molecule inhibitor, SID 26681509. The document details its inhibitory potency against Plasmodium falciparum, outlines a putative mechanism of action, and provides standardized experimental protocols for reproducibility.

Quantitative Inhibitory Activity

This compound has demonstrated inhibitory activity against the asexual erythrocytic stages of Plasmodium falciparum. The compound is also a potent inhibitor of human cathepsin L and shows activity against other proteases. A summary of its quantitative inhibitory data is presented below.

Table 1: In Vitro Antimalarial and Protease Inhibitory Activity of this compound

Target Organism/EnzymeAssay TypeIC50 ValueReference
Plasmodium falciparumIn vitro propagation assay15.4 µM[1]
Human Cathepsin LEnzymatic assay56 nM[1]
Leishmania majorPromastigote toxicity assay12.5 µM[1]

Proposed Mechanism of Action

The primary molecular target of this compound identified to date is human cathepsin L, a lysosomal cysteine protease.[1] While the direct mechanism of its antimalarial activity has not been definitively elucidated, it is hypothesized that this compound may exert its effect on P. falciparum by inhibiting parasite-encoded cysteine proteases, such as falcipain-2 and falcipain-3. These proteases are crucial for the degradation of host cell hemoglobin within the parasite's food vacuole, a process essential for providing amino acids for parasite growth and development.[2][3][4] Inhibition of this pathway leads to the accumulation of undigested hemoglobin, ultimately resulting in parasite death.[5]

Proposed_Antimalarial_Mechanism_of_SID_26681509 cluster_host Infected Erythrocyte cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Hemoglobin_Vacuole Hemoglobin Hemoglobin->Hemoglobin_Vacuole Uptake Amino_Acids Amino Acids Hemoglobin_Vacuole->Amino_Acids Degradation Parasite_Growth Parasite Growth & Proliferation Amino_Acids->Parasite_Growth Falcipains Falcipain-2 & -3 Falcipains->Hemoglobin_Vacuole Catalyzes SID_26681509 This compound SID_26681509->Falcipains Inhibits (Putative)

Proposed mechanism of this compound antimalarial activity.

Experimental Protocols

The following protocols are based on established methodologies for the in vitro culture of P. falciparum and the assessment of antimalarial drug susceptibility.

Plasmodium falciparum Culture

The continuous in vitro culture of asexual erythrocytic stages of P. falciparum can be maintained using the method originally described by Trager and Jensen.[6][7][8][9][10]

Materials:

  • P. falciparum strain (e.g., 3D7, K1)

  • Human erythrocytes (blood group O+)

  • Complete Culture Medium: RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax II.

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • Incubator at 37°C

  • Sterile culture flasks or petri dishes

Procedure:

  • Maintain parasite cultures in a suspension of human erythrocytes at a 2-5% hematocrit in complete culture medium.

  • Incubate the cultures at 37°C in a modular incubation chamber flushed with the gas mixture.

  • Monitor parasite growth daily by microscopic examination of Giemsa-stained thin blood smears.

  • Maintain the parasitemia between 1-5% by adding fresh erythrocytes and complete culture medium as needed.

  • Synchronize parasite cultures to the ring stage by treatment with 5% D-sorbitol for 10 minutes.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound by measuring the proliferation of parasites in the presence of the drug, using the fluorescent DNA-binding dye SYBR Green I.[11][12][13][14][15]

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound stock solution (e.g., 10 mM in DMSO)[16][17]

  • Complete Culture Medium

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I.

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.

  • Add the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in the controlled gas environment.

  • After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Culture 1. Synchronized P. falciparum Culture (1% Parasitemia, 2% Hematocrit) Plating 3. Add Culture to 96-well Plate Culture->Plating Compound 2. Serial Dilution of this compound Compound->Plating Incubation 4. Incubate for 72h at 37°C Plating->Incubation Lysis 5. Add SYBR Green I Lysis Buffer Incubation->Lysis Fluorescence 6. Measure Fluorescence Lysis->Fluorescence Analysis 7. Calculate IC50 Fluorescence->Analysis

Workflow for the in vitro antimalarial susceptibility assay.

Conclusion

This compound demonstrates moderate in vitro activity against Plasmodium falciparum. While its precise antimalarial mechanism is yet to be fully elucidated, its known inhibitory action against cysteine proteases suggests a potential role in disrupting essential parasite metabolic pathways, such as hemoglobin degradation. The provided protocols offer a standardized framework for further investigation and characterization of this and other potential antimalarial compounds. Further studies are warranted to confirm the parasitic target of this compound and to optimize its antimalarial potency.

References

A Technical Guide to the Antileishmanial Activity of SID 26681509

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the leishmaniasis research associated with the small molecule inhibitor, SID 26681509. The information is compiled from publicly available data to facilitate further research and development in the field of antileishmanial drug discovery.

Core Compound Information

This compound is a thiocarbazate that has been identified as a potent, reversible, and selective inhibitor of human cathepsin L.[1][2] It was discovered through a high-throughput screening of the National Institutes of Health Molecular Libraries Small Molecule Repository.[2][3] While its primary target is human cathepsin L, it has also demonstrated inhibitory activity against the protozoan parasite Leishmania major.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC27H33N5O5S[4][5]
Molecular Weight539.65 g/mol [4][5]
CAS Number958772-66-2[4][5]
AppearanceWhite solid[5]
Purity≥97% (HPLC)[4]
SolubilitySoluble to 50 mM in DMSO and to 10 mM in ethanol

Antileishmanial Activity

This compound has been shown to inhibit the in vitro growth of Leishmania major promastigotes.[2][3] This suggests that the compound may target a cysteine protease in the parasite that is homologous to human cathepsin L.[3]

Table 2: In Vitro Antileishmanial and Other Biological Activities of this compound

Target/OrganismAssay TypeIC50Reference
Leishmania majorPromastigote Growth Inhibition12.5 ± 0.6 μM[2][3]
Plasmodium falciparumIn Vitro Propagation15.4 ± 0.6 μM[1][2][3]
Human Cathepsin LEnzyme Inhibition (no preincubation)56 ± 4 nM[2][3]
Human Cathepsin LEnzyme Inhibition (4 hr preincubation)1.0 ± 0.5 nM[2][3]
Human Cathepsin BEnzyme Inhibition (1 hr)618 nM[1]
Human Cathepsin KEnzyme Inhibition (1 hr)8.442 μM[1]
Human Cathepsin SEnzyme Inhibition (1 hr)Not specified, selectivity 7-151 fold less than Cathepsin L[2]
Human Cathepsin VEnzyme Inhibition (1 hr)0.5 μM[1]
PapainEnzyme Inhibition (1 hr)Not specified, selectivity 7-151 fold less than Cathepsin L[2]
Human Cathepsin GEnzyme InhibitionNo activity[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of the antileishmanial activity of this compound.

In Vitro Leishmania major Promastigote Growth Inhibition Assay

This protocol is based on standard methods for assessing the viability of Leishmania promastigotes in the presence of a test compound.

  • Leishmania major Culture: Leishmania major promastigotes are cultured in M199 medium supplemented with 15% heat-inactivated fetal bovine serum (FBS), 25 mM HEPES, and 50 µg/ml gentamycin at 25°C.[6]

  • Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL.

    • The serially diluted this compound is added to the wells. A vehicle control (DMSO) and a positive control (e.g., Amphotericin B) are included.[7]

    • The plates are incubated at 25°C for 48-72 hours.

  • Growth Assessment: Parasite growth and viability are determined using a tetrazolium (MTS) colorimetric assay.[7] The absorbance is read at 490 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

Human Cathepsin L Enzyme Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against purified human cathepsin L.

  • Reagents:

    • Recombinant human cathepsin L.

    • Fluorogenic substrate for cathepsin L (e.g., Z-FR-AMC).

    • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

    • This compound stock solution in DMSO.

  • Assay Procedure:

    • The assay is performed in a 96-well black plate.

    • For the no-preincubation condition, the enzyme, inhibitor (this compound at various concentrations), and substrate are mixed simultaneously.[3]

    • For preincubation experiments, the enzyme and inhibitor are incubated together for a specified period (e.g., 1, 2, or 4 hours) before the addition of the substrate.[3]

    • The fluorescence is monitored over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Workflows

Proposed Mechanism of Action in Leishmania

This compound is a known inhibitor of human cathepsin L, a cysteine protease.[2] Leishmania species possess homologous cysteine proteases that are crucial for their survival, including nutrient acquisition, host cell invasion, and evasion of the host immune response.[3] The inhibitory effect of this compound on Leishmania major suggests that it likely targets one or more of these essential cysteine proteases.

G Proposed Mechanism of Action of this compound in Leishmania SID_26681509 This compound Inhibition Inhibition SID_26681509->Inhibition Leishmania_CP Leishmania Cysteine Protease (e.g., Cathepsin L-like) Leishmania_CP->Inhibition Parasite_Survival Parasite Survival and Proliferation Inhibition->Parasite_Survival Blocks Cell_Death Parasite Cell Death Parasite_Survival->Cell_Death Leads to

Caption: Proposed inhibitory action of this compound on Leishmania cysteine proteases.

Experimental Workflow for Antileishmanial Drug Screening

The general workflow for screening compounds for antileishmanial activity involves a series of in vitro and in vivo assays to determine efficacy and toxicity.

G General Workflow for Antileishmanial Drug Screening cluster_0 In Vitro Screening cluster_1 Toxicity Assessment cluster_2 In Vivo Evaluation Promastigote_Assay Promastigote Viability Assay Amastigote_Assay Intracellular Amastigote Viability Assay Promastigote_Assay->Amastigote_Assay Active Compounds Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Amastigote_Assay->Cytotoxicity_Assay Non-toxic Actives Animal_Model Animal Model of Leishmaniasis Cytotoxicity_Assay->Animal_Model Lead Compounds Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study

Caption: A generalized workflow for the discovery and development of antileishmanial drugs.

References

Methodological & Application

Application Notes and Protocols for SID 26681509: A Potent, Slow-Binding Inhibitor of Human Cathepsin L

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SID 26681509 is a potent and selective inhibitor of human cathepsin L, a lysosomal cysteine protease.[1][2] Overexpression and aberrant activity of cathepsin L have been implicated in a variety of disease states, making it a significant target for therapeutic development.[3] this compound exhibits a slow-binding inhibition mechanism, with its potency increasing with longer pre-incubation times with the enzyme.[1][3] It is a reversible and competitive inhibitor.[2] This document provides detailed protocols for in vitro assays involving this compound and summarizes its key activity data.

Data Presentation

Table 1: In Vitro Activity of this compound
Target/AssayIC50ConditionsReference
Human Cathepsin L56 ± 4 nMNo pre-incubation[1]
Human Cathepsin L7.5 ± 1.0 nM1-hour pre-incubation[1]
Human Cathepsin L4.2 ± 0.6 nM2-hour pre-incubation[1]
Human Cathepsin L1.0 ± 0.5 nM4-hour pre-incubation[1][2]
Plasmodium falciparum propagation15.4 ± 0.6 µMIn vitro[1][3]
Leishmania major promastigotes12.5 ± 0.6 µMIn vitro[1][3]
Human Aortic Endothelial Cells> 100 µMCytotoxicity[1][3]
Table 2: Selectivity Profile of this compound Against Other Proteases
ProteaseIC50 (after 1 hour pre-incubation)Selectivity Index (IC50 Protease / IC50 Cathepsin L)Reference
Papain618 nM>82[1]
Cathepsin B8.442 µM>1125[1]
Cathepsin KNot specified7 - 151 (range for various papain-like cysteine proteases)[1]
Cathepsin SNot specified7 - 151 (range for various papain-like cysteine proteases)[1]
Cathepsin VNot specified7 - 151 (range for various papain-like cysteine proteases)[1]
Cathepsin GNo inhibitory activityNot applicable[1][2]

Experimental Protocols

Cathepsin L Inhibition Assay (Fluorogenic Substrate)

This protocol details the determination of the inhibitory activity of this compound against human cathepsin L using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin L

  • Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • This compound dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted compound and recombinant human Cathepsin L to the wells of the microplate.

  • Pre-incubation: Incubate the plate for varying periods (e.g., 0, 1, 2, or 4 hours) at 37°C to allow for the slow-binding kinetics of the inhibitor.[4]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Determination of Reversibility Protocol

This protocol is designed to assess the reversibility of this compound inhibition of Cathepsin L.

Materials:

  • Human Cathepsin L

  • This compound

  • Assay buffer

  • Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

Procedure:

  • Prepare a concentrated solution of Cathepsin L (e.g., 100-fold the final assay concentration).

  • Prepare a solution of this compound at a concentration that gives significant inhibition (e.g., 10-fold its IC50 after a 1-hour pre-incubation).

  • Combine the concentrated Cathepsin L and this compound and incubate for 1 hour at room temperature.

  • Dilute the enzyme-inhibitor mixture 100-fold into assay buffer containing the fluorogenic substrate.

  • Immediately measure the enzymatic activity.

  • A rapid restoration of greater than approximately 90% of the enzymatic activity upon dilution indicates a rapidly reversible inhibitor.[1]

Cell Invasion Assay

This assay measures the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • Cancer cell lines (e.g., PC-3ML, MDA-MB-231)

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other basement membrane matrix

  • Cell culture medium (serum-free and serum-containing)

  • This compound dissolved in DMSO

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Prepare a single-cell suspension of the cancer cells in serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

  • Seed the cell suspension into the upper chamber of the coated Transwell inserts.

  • Add serum-containing medium to the lower chamber as a chemoattractant.

  • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify invasion.

  • Calculate the percent inhibition of invasion for this compound-treated cells relative to the vehicle control.[4]

Mandatory Visualizations

slow_binding_inhibition E Cathepsin L (E) EI_initial Initial Encounter Complex (E•I) E->EI_initial k_on I This compound (I) EI_initial->E k_off EI_final Final Tight-Binding Complex (E*•I) EI_initial->EI_final k_forward (slow) EI_final->EI_initial k_reverse (very slow)

Caption: Slow-binding inhibition of Cathepsin L by this compound.

cathepsin_l_inhibition_workflow start Start prep_reagents Prepare Reagents: - Cathepsin L - this compound dilutions - Substrate (Z-Phe-Arg-AMC) - Assay Buffer start->prep_reagents add_enzyme_inhibitor Add Cathepsin L and This compound to Plate prep_reagents->add_enzyme_inhibitor pre_incubation Pre-incubate (0, 1, 2, or 4 hours at 37°C) add_enzyme_inhibitor->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence data_analysis Calculate Reaction Rates and Determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Cathepsin L inhibition assay.

cathepsin_l_signaling_pathway cathepsin_l Cathepsin L ecm_degradation Extracellular Matrix (ECM) Degradation cathepsin_l->ecm_degradation growth_factors Pro-Growth Factor Activation cathepsin_l->growth_factors cell_invasion Tumor Cell Invasion and Metastasis ecm_degradation->cell_invasion growth_factors->cell_invasion sid_26681509 This compound inhibition Inhibition sid_26681509->inhibition inhibition->cathepsin_l

Caption: Simplified signaling pathway of Cathepsin L in cancer progression and its inhibition by this compound.

References

Application Notes and Protocols for SID 26681509: A Potent, Cell-Permeable Inhibitor of Human Cathepsin L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent and selective, slow-binding, and reversible competitive inhibitor of human cathepsin L.[1] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen processing, and tumor metastasis.[2] This document provides detailed application notes and protocols for the use of this compound in cell-based assay development, including its biochemical characterization and its effects on various cell types.

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the quantitative data for the inhibitory activity of this compound against human cathepsin L and its effects on various cell lines.

Table 1: Biochemical Potency and Kinetics of this compound against Human Cathepsin L

ParameterValueConditions
IC50 56 nMNo preincubation
7.5 nM1-hour preincubation
4.2 nM2-hour preincubation
1.0 nM4-hour preincubation
Ki 0.89 nM
kon 24,000 M-1s-1
koff 2.2 x 10-5 s-1

Data compiled from Shah et al., 2008.[1]

Table 2: Selectivity of this compound against other Cysteine Proteases

ProteaseIC50 (1-hour preincubation)Selectivity over Cathepsin L
Papain618 nM~88-fold
Cathepsin B8.44 µM~1205-fold
Cathepsin K1.23 µM~175-fold
Cathepsin S7.89 µM~1127-fold
Cathepsin V0.5 µM~71-fold
Cathepsin GNo inhibition>1000-fold

Data compiled from Shah et al., 2008.[1][3]

Table 3: Cellular Activity of this compound

Cell Type/OrganismAssay TypeResult (IC50 or Effect)
Plasmodium falciparumIn vitro propagation15.4 µM
Leishmania major promastigotesToxicity assay12.5 µM
Human Aortic Endothelial Cells (HAOEC)CytotoxicityNon-toxic up to 100 µM
ZebrafishIn vivo toxicityNon-toxic up to 100 µM

Data compiled from Shah et al., 2008.[1][4]

Experimental Protocols

Protocol 1: In Vitro Cathepsin L Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency of this compound against human cathepsin L.

Materials:

  • Human Cathepsin L (active, purified)

  • This compound

  • Cathepsin L Assay Buffer: 50 mM Sodium Acetate, pH 5.5, with 1 mM EDTA and 5 mM DTT.

  • Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Enzyme Preparation: Prepare a working solution of human cathepsin L in Cathepsin L Assay Buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in Cathepsin L Assay Buffer.

  • Assay Plate Setup:

    • Add 50 µL of Cathepsin L Assay Buffer to all wells.

    • Add 10 µL of the this compound serial dilutions to the appropriate wells.

    • Add 10 µL of Cathepsin L Assay Buffer without inhibitor to the control wells.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the cathepsin L working solution to all wells except the blank.

    • For time-dependent inhibition studies, pre-incubate the plate at 37°C for desired time points (e.g., 0, 1, 2, or 4 hours).

  • Substrate Addition and Measurement:

    • Add 20 µL of the Z-Phe-Arg-AMC substrate solution to all wells.

    • Immediately begin reading the fluorescence intensity every minute for 30 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each well.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This protocol details a high-throughput assay to evaluate the anti-malarial activity of this compound.

Materials:

  • P. falciparum culture (e.g., 3D7 strain) maintained in human erythrocytes

  • Complete culture medium (RPMI 1640, 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, 25 µg/mL gentamicin)

  • This compound

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage.

  • Assay Plate Preparation:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Add 100 µL of the diluted compound to the assay plates.

  • Parasite Addition:

    • Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.

    • Add 100 µL of the parasite suspension to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining:

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence of uninfected red blood cells.

    • Plot the percentage of growth inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 3: Leishmania major Promastigote Viability Assay

This protocol describes a method to assess the toxicity of this compound against Leishmania major promastigotes.

Materials:

  • L. major promastigote culture (e.g., in M199 medium supplemented with 10% fetal bovine serum)

  • This compound

  • Resazurin solution (e.g., AlamarBlue)

  • 96-well clear, flat-bottom plates

  • Absorbance or fluorescence plate reader

Procedure:

  • Promastigote Culture: Culture L. major promastigotes to the mid-logarithmic growth phase.

  • Assay Plate Setup:

    • Prepare a serial dilution of this compound in the culture medium.

    • Add 100 µL of the diluted compound to the assay plates.

  • Promastigote Addition:

    • Adjust the promastigote concentration to 1 x 106 cells/mL in fresh culture medium.

    • Add 100 µL of the promastigote suspension to each well.

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for an additional 4-6 hours at 26°C.

  • Measurement: Measure the absorbance at 570 nm and 600 nm, or fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis:

    • Calculate the percentage of viable promastigotes relative to the untreated control.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 4: Cytotoxicity Assay in Human Aortic Endothelial Cells (HAOEC)

This protocol provides a general method to evaluate the cytotoxicity of this compound on HAOEC using a commercially available non-toxic viability dye.

Materials:

  • Human Aortic Endothelial Cells (HAOEC)

  • Endothelial Cell Growth Medium

  • This compound

  • Non-toxic cell viability dye (e.g., CellTox™ Green)

  • 96-well clear or black, flat-bottom plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed HAOEC in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Addition:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing the diluted compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Staining: Add the non-toxic viability dye to the wells according to the manufacturer's instructions.

  • Measurement:

    • Image the cells using a fluorescence microscope to visualize live and dead cells.

    • Alternatively, quantify the fluorescence using a plate reader.

  • Data Analysis:

    • Determine the percentage of viable cells compared to the vehicle-treated control wells.

    • If a dose-response is observed, calculate the CC50 (50% cytotoxic concentration).

Visualizations

Cathepsin L Signaling Pathway Involvement

Cathepsin_L_Signaling cluster_extracellular Extracellular Matrix cluster_cell Cell cluster_endolysosome Endo-lysosomal Pathway cluster_cytosol Cytosol ECM ECM Proteins (Collagen, Fibronectin) CatL_lysosome Cathepsin L Processed_Antigen Processed Antigen CatL_lysosome->Processed_Antigen Antigen Antigen Antigen->CatL_lysosome Processing MHCII MHC Class II Processed_Antigen->MHCII Loading Pro_CatL Pro-Cathepsin L Secreted_CatL Secreted Cathepsin L Pro_CatL->Secreted_CatL Secretion Secreted_CatL->ECM Degradation SID_26681509 This compound SID_26681509->CatL_lysosome Inhibition SID_26681509->Secreted_CatL Inhibition

Caption: Cathepsin L's role in cellular pathways and its inhibition by this compound.

Experimental Workflow for Cathepsin L Inhibitor Screening

Inhibitor_Screening_Workflow cluster_preparation Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Cathepsin L Working Solution Dispense_Reagents Dispense Reagents into 96-well Plate Prep_Enzyme->Dispense_Reagents Prep_Inhibitor Prepare this compound Serial Dilutions Prep_Inhibitor->Dispense_Reagents Prep_Substrate Prepare Z-Phe-Arg-AMC Substrate Solution Initiate_Reaction Initiate Reaction with Substrate Prep_Substrate->Initiate_Reaction Pre_incubation Pre-incubate Enzyme and Inhibitor Dispense_Reagents->Pre_incubation Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocities Measure_Fluorescence->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of a Cathepsin L inhibitor.

Logical Relationship of Cell-Based Assays

Cell_Assay_Logic cluster_primary_screening Primary Target Engagement cluster_secondary_screening Cellular Activity & Selectivity cluster_tertiary_screening In Vivo Confirmation Start This compound Biochemical_Assay Biochemical Assay (Cathepsin L Inhibition) Start->Biochemical_Assay Potency & Selectivity Antiparasitic_Assay Antiparasitic Assays (P. falciparum, L. major) Biochemical_Assay->Antiparasitic_Assay Hypothesis: Target engagement leads to cellular effect Cytotoxicity_Assay Mammalian Cytotoxicity (HAOEC) Biochemical_Assay->Cytotoxicity_Assay Assess off-target toxicity In_Vivo_Toxicity In Vivo Toxicity (Zebrafish) Antiparasitic_Assay->In_Vivo_Toxicity Preliminary safety Cytotoxicity_Assay->In_Vivo_Toxicity Confirm low toxicity in whole organism

Caption: A logical cascade for evaluating the biological activity of this compound.

References

Application Notes and Protocols for the Use of SID 26681509 in Primary Macrophage Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, selective, and reversible inhibitor of human cathepsin L, a lysosomal cysteine protease.[1][2][3] Cathepsin L plays a significant role in various physiological and pathological processes, including immune responses, antigen presentation, and tissue remodeling. In macrophages, cathepsin L is implicated in key functions such as polarization, cytokine production, and phagocytosis. These application notes provide detailed protocols for utilizing this compound to study and modulate these critical macrophage functions in primary cultures.

Technical Data for this compound:

PropertyValue
Molecular Weight 539.65 g/mol
Formula C₂₇H₃₃N₅O₅S
CAS Number 958772-66-2
IC₅₀ (human Cathepsin L) 56 nM (without preincubation), 1.0 nM (with 4-hour preincubation)[1][2][3]
Solubility Soluble to 50 mM in DMSO and to 10 mM in ethanol
Storage Store at -20°C

Mechanism of Action

This compound acts as a slow-binding, competitive inhibitor of cathepsin L.[1][2][3] By inhibiting cathepsin L activity, this compound can be used to investigate the downstream consequences of reduced cathepsin L function in primary macrophages. Notably, inhibition of cathepsin L has been shown to influence macrophage polarization, favoring a pro-inflammatory M1 phenotype over an anti-inflammatory M2 phenotype. This is achieved, in part, through the modulation of key signaling pathways such as the NF-κB pathway.

Key Applications in Primary Macrophage Cultures

  • Modulation of Macrophage Polarization: Investigate the role of cathepsin L in M1/M2 macrophage differentiation and plasticity.

  • Inhibition of Pro-inflammatory Cytokine Production: Study the effect of cathepsin L inhibition on the secretion of cytokines like TNF-α, IL-6, and IL-1β.

  • Investigation of Phagocytosis: Elucidate the role of cathepsin L in the engulfment of pathogens and cellular debris by macrophages.

  • Elucidation of Signaling Pathways: Dissect the involvement of cathepsin L in signaling cascades such as NF-κB and autophagy.

Data Presentation: Effects of Cathepsin L Inhibition on Macrophage Function

The following tables summarize the expected quantitative effects of cathepsin L inhibition on primary macrophage functions based on available literature.

Table 1: Effect of Cathepsin L Inhibition on Macrophage Polarization Markers

MarkerMacrophage PhenotypeExpected Effect of Cathepsin L InhibitionMethod of Detection
iNOS (NOS2) M1Increased expressionqPCR, Western Blot
TNF-α M1Increased expression and secretionqPCR, ELISA
IL-6 M1Increased expression and secretionqPCR, ELISA
CD86 M1Increased surface expressionFlow Cytometry
Arginase-1 (Arg-1) M2Decreased expressionqPCR, Western Blot
CD206 (Mannose Receptor) M2Decreased surface expressionFlow Cytometry
IL-10 M2Decreased expression and secretionqPCR, ELISA
CD163 M2Decreased surface expressionFlow Cytometry

Note: The magnitude of the effect may vary depending on the specific primary macrophage type, stimulus, and experimental conditions.

Table 2: Effect of Cathepsin L Inhibition on Pro-inflammatory Cytokine Secretion

CytokineStimulusExpected Effect of Cathepsin L InhibitionMethod of Detection
TNF-α LPSIncreased secretionELISA
IL-6 LPSIncreased secretionELISA
IL-1β LPS + ATP/NigericinIncreased secretionELISA

Note: Inhibition of cathepsin L can lead to an upregulation of NF-κB-dependent pro-inflammatory mediators.[4]

Experimental Protocols

Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the generation of BMDMs from mouse bone marrow.

Materials:

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L929-conditioned medium (as a source of M-CSF)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol

  • Syringes and needles (25G)

  • Cell scrapers

Procedure:

  • Euthanize a mouse according to approved institutional protocols.

  • Sterilize the mouse by spraying with 70% ethanol.

  • Aseptically dissect the femurs and tibias.

  • Remove the surrounding muscle and tissue from the bones.

  • Cut the ends of the bones and flush the bone marrow with DMEM using a 25G needle and syringe into a sterile petri dish.

  • Create a single-cell suspension by gently pipetting the marrow clumps up and down.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in BMDM culture medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium).

  • Plate the cells in non-tissue culture treated petri dishes.

  • Incubate at 37°C in a 5% CO₂ incubator for 7 days to allow for differentiation into macrophages. Add fresh BMDM culture medium on day 3.

  • On day 7, harvest the adherent macrophages by washing with cold PBS and then detaching with a cell scraper. The cells are now ready for experiments.

Protocol 2: Treatment of Primary Macrophages with this compound

This protocol outlines the general procedure for treating primary macrophages with this compound.

Materials:

  • Primary macrophages (e.g., BMDMs)

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate the primary macrophages at the desired density in appropriate culture plates.

  • Allow the cells to adhere and equilibrate overnight.

  • The next day, dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 1-10 µM). Prepare a vehicle control with the same concentration of DMSO.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 1-24 hours) depending on the specific experiment.

  • Proceed with downstream assays such as analysis of gene expression, protein secretion, or phagocytosis.

Protocol 3: Macrophage Polarization Assay

This protocol describes how to assess the effect of this compound on macrophage polarization.

Procedure:

  • Culture primary macrophages as described in Protocol 1.

  • Treat the macrophages with this compound or vehicle control as described in Protocol 2 for a pre-incubation period (e.g., 1 hour).

  • Induce M1 or M2 polarization by adding the appropriate stimuli:

    • M1 Polarization: LPS (100 ng/mL) and IFN-γ (20 ng/mL)

    • M2 Polarization: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)

  • Incubate the cells for 24-48 hours.

  • Analyze the expression of M1 and M2 markers using qPCR (for gene expression), Western blot (for protein expression), flow cytometry (for surface markers), or ELISA (for secreted cytokines).

Protocol 4: Phagocytosis Assay Using Fluorescent Beads

This protocol details a method to quantify the phagocytic activity of macrophages.

Materials:

  • Primary macrophages

  • Fluorescently labeled polystyrene beads (e.g., FITC-labeled)

  • Trypan Blue

  • Flow cytometer or fluorescence microscope

Procedure:

  • Plate primary macrophages in a multi-well plate and treat with this compound or vehicle control as described in Protocol 2.

  • Add fluorescently labeled beads to the macrophage cultures at a specific ratio (e.g., 10 beads per cell).

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • To quench the fluorescence of non-internalized beads, add Trypan Blue solution to each well and incubate for 1-2 minutes.

  • Wash the cells several times with cold PBS to remove excess beads and Trypan Blue.

  • Analyze the percentage of fluorescent cells (macrophages that have engulfed beads) and the mean fluorescence intensity using a flow cytometer. Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.

Signaling Pathways and Visualizations

Cathepsin L and the NF-κB Signaling Pathway

Inhibition of cathepsin L in macrophages has been shown to prevent the degradation of A20, a negative regulator of the NF-κB pathway.[5] This leads to sustained A20 levels, which in turn inhibits NF-κB activation and subsequent transcription of pro-inflammatory genes.

G cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates SID_26681509 This compound CathepsinL Cathepsin L SID_26681509->CathepsinL Inhibits A20 A20 CathepsinL->A20 Degrades A20->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Induces G cluster_workflow Experimental Workflow cluster_analysis Analysis Methods start Isolate & Culture Primary Macrophages treatment Treat with this compound or Vehicle Control start->treatment polarization Induce M1 or M2 Polarization treatment->polarization analysis Analyze Polarization Markers polarization->analysis qPCR qPCR WesternBlot Western Blot FlowCytometry Flow Cytometry ELISA ELISA

References

Application Notes and Protocols: Preparation of SID 26681509 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, reversible, and selective slow-binding inhibitor of human cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer progression and parasitic diseases.[1][2][3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to the compound's high solubility in it.[4][5][6] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
Molecular Weight 539.65 g/mol [4][5][6]
Molecular Formula C₂₇H₃₃N₅O₅S[4][5][6]
CAS Number 958772-66-2[4][5]
Appearance White to off-white solid[4][6]
Purity ≥97%
Solubility in DMSO >10 mM[4], Soluble to 50 mM, 50 mg/mL (92.65 mM)[5][6][4][5][6]
Solubility in Ethanol <5.4 mg/mL[4], Soluble to 10 mM[4]
Storage (Powder) -20°C for up to 3 years[5][6]
Storage (in DMSO) -80°C for 6 months, -20°C for 1 month[5][6]
Biological Activity

This compound is a well-characterized inhibitor of human cathepsin L. Its potency is time-dependent, a characteristic of slow-binding inhibitors.[1][2]

TargetIC₅₀ConditionsReference
Human Cathepsin L56 nMNo pre-incubation[1][2]
Human Cathepsin L7.5 nM1-hour pre-incubation[1][4]
Human Cathepsin L4.2 nM2-hour pre-incubation[1][4]
Human Cathepsin L1.0 nM4-hour pre-incubation[1][2]
Plasmodium falciparum15.4 µMin vitro propagation assay[1][2][4]
Leishmania major12.5 µMPromastigotes[1][2][4]

The compound shows high selectivity for cathepsin L over other proteases like cathepsin G, against which it displays no inhibitory activity.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.397 mg of the compound.

  • Dissolve: Add the appropriate volume of DMSO to the powder. For a 10 mM solution, the required volume of DMSO can be calculated using the following formula:

    Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

  • Mix: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming to 37°C for 10 minutes and/or sonication in an ultrasonic bath can be used to aid dissolution.[4]

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]

Note on DMSO: The use of high-purity, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact the solubility of the compound.[6]

Workflow for In Vitro Cathepsin L Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory effect of this compound on cathepsin L activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution in DMSO serial_dil Perform Serial Dilutions of this compound prep_stock->serial_dil pre_inc Pre-incubate Cathepsin L with this compound (for slow-binding analysis) serial_dil->pre_inc prep_enzyme Prepare Cathepsin L Working Solution prep_enzyme->pre_inc prep_sub Prepare Fluorogenic Substrate Solution add_sub Initiate Reaction by Adding Substrate prep_sub->add_sub pre_inc->add_sub measure_fluor Measure Fluorescence Kinetically add_sub->measure_fluor calc_rate Calculate Reaction Rates measure_fluor->calc_rate plot_curve Plot Dose-Response Curve calc_rate->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for evaluating Cathepsin L inhibitors.

Signaling Pathway Context

Cathepsin L is involved in numerous cellular processes that can contribute to disease progression, particularly in cancer. The diagram below illustrates the role of Cathepsin L in promoting cancer metastasis.

G cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) cluster_meta Metastatic Cascade catL Cathepsin L (intracellular) sec_catL Secreted Cathepsin L catL->sec_catL Secretion ecm_prot ECM Proteins (e.g., Collagen, Fibronectin) sec_catL->ecm_prot Degrades invasion Invasion ecm_prot->invasion Promotes angiogenesis Angiogenesis invasion->angiogenesis metastasis Metastasis angiogenesis->metastasis sid This compound sid->sec_catL Inhibits

Caption: Cathepsin L's role in promoting cancer metastasis.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

  • Handle DMSO in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

References

Application Notes and Protocols for SID 26681509: A Potent Cathepsin L Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, reversible, and selective slow-binding inhibitor of human cathepsin L.[1][2][3][4] Cathepsin L is a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including tumor invasion and metastasis, and inflammatory responses.[5] These application notes provide detailed information on the working concentrations of this compound for cell culture experiments, its biochemical and cellular activities, and protocols for its use.

Biochemical and Cellular Activity of this compound

This compound exhibits significant potency against human cathepsin L, with its inhibitory activity increasing with pre-incubation time, a characteristic of slow-binding inhibitors.[1][4][6] The compound has been shown to be non-toxic to human aortic endothelial cells at concentrations up to 100 µM.[1][5]

Table 1: Biochemical and Kinetic Properties of this compound
ParameterValueConditionsReference
IC₅₀ (Cathepsin L) 56 nMNo pre-incubation[1][2][3][4]
7.5 nM1-hour pre-incubation[1]
4.2 nM2-hour pre-incubation[1]
1.0 nM4-hour pre-incubation[1][2][4]
Kᵢ 0.89 nM-[1][6]
kₒₙ 24,000 M⁻¹s⁻¹-[1][6]
kₒff 2.2 x 10⁻⁵ s⁻¹-[1][6]
Mechanism of Action Reversible, competitive, slow-binding-[1][2][4][6]
Table 2: Selectivity Profile of this compound (IC₅₀ values after 1-hour pre-incubation)
ProteaseIC₅₀Selectivity Index (IC₅₀ Protease / IC₅₀ Cathepsin L)Reference
Cathepsin L 7.5 nM1[1]
Papain 618 nM~82[1][2]
Cathepsin B >10 µM>1333[1]
Cathepsin K 8.442 µM~1126[1][2]
Cathepsin S 1.13 µM~151[1]
Cathepsin V 0.5 µM~67[2]
Cathepsin G No inhibition-[1][2][3]
Table 3: Cellular Activity and Recommended Working Concentrations
ApplicationCell LineRecommended Concentration RangeEffectReference
Inhibition of HMGB1-induced TNF-α production Macrophages (e.g., RAW 264.7)1 - 30 µMDose-dependent inhibition of TNF-α secretion[2]
Cytotoxicity Assessment Human Aortic Endothelial CellsUp to 100 µMNon-toxic[1][5]
Anti-parasitic Activity Plasmodium falciparumIC₅₀: 15.4 µMInhibition of in vitro propagation[1][2]
Leishmania major promastigotesIC₅₀: 12.5 µMToxic to promastigotes[1][2]

Signaling Pathways and Experimental Workflow

Cathepsin L in HMGB1-Induced Inflammation

High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) that can induce an inflammatory response by binding to receptors such as Toll-like receptor 4 (TLR4). This interaction triggers a downstream signaling cascade, leading to the activation of NF-κB and subsequent production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Cathepsin L may be involved in the processing of components of this signaling pathway. This compound, by inhibiting cathepsin L, can attenuate this inflammatory response.

HMGB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates TNF_alpha_mRNA TNF-α mRNA NFkB->TNF_alpha_mRNA Transcription TNF_alpha_protein TNF-α (pro-form) TNF_alpha_mRNA->TNF_alpha_protein Translation TNF_alpha_secreted Secreted TNF-α TNF_alpha_protein->TNF_alpha_secreted Secretion Cathepsin_L Cathepsin L Cathepsin_L->TNF_alpha_protein Processing? SID_26681509 This compound SID_26681509->Cathepsin_L Inhibits Experimental_Workflow start Start: Seed Cells pretreat Pre-treat with this compound (e.g., 1-30 µM for 1-2 hours) start->pretreat stimulate Stimulate with HMGB1 (e.g., 1 µg/mL for 6-24 hours) pretreat->stimulate collect Collect Supernatant stimulate->collect analyze Analyze TNF-α Levels (e.g., ELISA) collect->analyze end End: Data Analysis analyze->end

References

Application Notes & Protocols: Kinetic Characterization of SID 26681509, a Slow-Binding Inhibitor of Human Cathepsin L

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SID 26681509 is a novel small molecule thiocarbazate identified as a potent, selective, and slowly reversible competitive inhibitor of human cathepsin L (EC 3.4.22.15).[1][2][3][4] Its mechanism of action is characterized by a slow onset of inhibition, where the potency of the compound increases with pre-incubation time with the target enzyme.[1][3] This document provides detailed protocols for the experimental design of enzyme kinetic studies to characterize this compound, from initial screening to in-depth kinetic analysis.

Data Presentation:

Table 1: Inhibitory Potency (IC50) of this compound against Human Cathepsin L

Pre-incubation TimeIC50 (nM)
No pre-incubation56 ± 4
1 hour7.5 ± 1.0
2 hours4.2 ± 0.6
4 hours1.0 ± 0.5

Data compiled from a study on the kinetic characterization of this compound.[1][3]

Table 2: Kinetic Rate Constants for this compound Inhibition of Human Cathepsin L

ParameterValueDescription
k_on24,000 M⁻¹s⁻¹Association rate constant
k_off2.2 x 10⁻⁵ s⁻¹Dissociation rate constant
K_i0.89 nMInhibition constant

These constants were determined through a transient kinetic analysis for single-step reversibility.[1][2][3][4]

Table 3: Selectivity Profile of this compound against Various Proteases

ProteaseIC50 (nM) after 1 hourSelectivity Index (IC50 Protease / IC50 Cathepsin L)
Papain618~82
Cathepsin B>8442>1125
Cathepsin K>8442>1125
Cathepsin S>8442>1125
Cathepsin V500~67
Cathepsin GNo inhibitionN/A

The selectivity index is calculated using the IC50 of cathepsin L after 1 hour of pre-incubation (7.5 nM).[1][3]

Experimental Protocols:

Protocol 1: Determination of IC50 of this compound against Human Cathepsin L

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of the enzymatic activity of human cathepsin L.

Materials:

  • Human liver cathepsin L (e.g., Calbiochem 219402)

  • Fluorogenic substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC)

  • This compound

  • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (excitation: 365-400 nm, emission: 440-505 nm)

Procedure:

  • Enzyme Activation: Prepare a solution of human cathepsin L in the assay buffer. Incubate for 30 minutes at room temperature to allow for the reduction of the active site cysteine.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of desired concentrations.

  • Assay Reaction:

    • To each well of a 96-well plate, add 47.5 µL of the activated cathepsin L solution (final concentration ~18.3 ng/mL).

    • Add 47.5 µL of the diluted this compound solutions. For the control wells, add 47.5 µL of assay buffer with the corresponding DMSO concentration.

    • To initiate the reaction, add 5 µL of the Z-Phe-Arg-AMC substrate (final concentration ~1 µM).

  • Data Acquisition: Immediately measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the initial velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Characterization of Time-Dependent Inhibition

This protocol is designed to demonstrate the slow-binding nature of this compound by measuring IC50 values at different pre-incubation times.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Pre-incubation:

    • In separate sets of wells on a 96-well plate, mix 47.5 µL of the activated cathepsin L solution and 47.5 µL of the various dilutions of this compound.

    • Incubate these plates for different durations (e.g., 1, 2, and 4 hours) at room temperature.

  • Reaction Initiation: After the respective pre-incubation times, add 5 µL of the Z-Phe-Arg-AMC substrate to each well to start the reaction.

  • Data Acquisition and Analysis: Follow steps 4 and 5 from Protocol 1 for each pre-incubation time point to determine the corresponding IC50 values. A decrease in IC50 with longer pre-incubation times confirms slow-binding inhibition.[1][3]

Protocol 3: Determination of Kinetic Constants (k_on and k_off)

This protocol describes a more advanced experimental design to determine the association (k_on) and dissociation (k_off) rate constants.

Procedure:

  • Association Rate (k_on):

    • Set up a continuous kinetic assay as described in Protocol 1.

    • Use a range of inhibitor concentrations.

    • Monitor the reaction progress (fluorescence vs. time) from the moment the substrate is added. The reaction curves will show a gradual decrease in the reaction rate as the enzyme-inhibitor complex forms.

    • Fit the progress curves to a model for slow-binding inhibition to extract the observed rate constant (k_obs) for the onset of inhibition at each inhibitor concentration.

    • Plot k_obs versus the inhibitor concentration. For a simple reversible binding model, this plot should be linear, and the slope will be equal to k_on.

  • Dissociation Rate (k_off):

    • Pre-incubate a concentrated solution of cathepsin L with a saturating concentration of this compound to form the enzyme-inhibitor complex.

    • Rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate. This dilution will shift the equilibrium, causing the inhibitor to dissociate.

    • Monitor the increase in enzymatic activity over time as the free enzyme is recovered.

    • Fit the resulting progress curve to an appropriate model to determine k_off.

Mandatory Visualization:

G Mechanism of Slow-Binding Inhibition of Cathepsin L by this compound E Cathepsin L (E) EI Initial Encounter Complex (EI) E->EI kon I This compound (I) EI->E koff EI_star Final Tight-Binding Complex (EI*) EI->EI_star k_forward EI_star->EI k_reverse

Caption: Mechanism of slow, reversible inhibition.

G Experimental Workflow for Characterizing this compound cluster_0 Protocol 1: Initial IC50 cluster_1 Protocol 2: Time-Dependent Inhibition cluster_2 Protocol 3: Kinetic Constants p1_step1 Mix Enzyme, Inhibitor, and Substrate p1_step2 Measure Initial Velocity p1_step1->p1_step2 p1_step3 Calculate IC50 p1_step2->p1_step3 p2_step1 Pre-incubate Enzyme and Inhibitor p1_step3->p2_step1 If IC50 is potent p2_step2 Add Substrate p2_step1->p2_step2 p2_step3 Measure Velocity p2_step2->p2_step3 p2_step4 Calculate Time-Dependent IC50s p2_step3->p2_step4 p3_step1 Monitor Reaction Progress Curves p2_step4->p3_step1 If IC50 decreases with time p3_step2 Fit Data to Slow-Binding Models p3_step1->p3_step2 p3_step3 Determine kon and koff p3_step2->p3_step3

Caption: Logical workflow for kinetic characterization.

References

Application Note: High-Throughput Screening and Kinetic Characterization of Cathepsin L Inhibitors Using SID 26681509 as a Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in normal cellular protein degradation.[1] However, its overexpression and aberrant activity have been implicated in a variety of diseases, including cancer metastasis. This makes Cathepsin L a significant therapeutic target for drug development. This application note provides a detailed protocol for a fluorogenic assay to determine the inhibitory activity of compounds against Cathepsin L. It features SID 26681509, a potent, reversible, and selective slow-binding inhibitor of human Cathepsin L, as a control compound for assay validation and comparative studies.[1][2][3][4]

This compound: A Slow-Binding Inhibitor

This compound exhibits time-dependent inhibition of Cathepsin L, with its potency significantly increasing with pre-incubation time.[1][5] Without pre-incubation, this compound inhibits human Cathepsin L with an IC50 of 56 nM.[1][3][4][5] However, after a 4-hour pre-incubation period with the enzyme, the IC50 value drops to 1.0 nM.[1][3][5] This characteristic makes a pre-incubation step critical when using this compound as a control and highlights the importance of considering time-dependent inhibition for novel compounds.

Data Summary

The inhibitory activity of this compound against Cathepsin L and its selectivity against other proteases are summarized in the tables below.

Table 1: IC50 Values of this compound against Human Cathepsin L with Pre-incubation

Pre-incubation TimeIC50 (nM)
0 hours56 ± 4
1 hour7.5 ± 1.0
2 hours4.2 ± 0.6
4 hours1.0 ± 0.5

Data sourced from Shah et al., Molecular Pharmacology, 2008.[5]

Table 2: Selectivity Profile of this compound against Various Proteases (without pre-incubation)

ProteaseIC50 (nM)Selectivity Index (vs. Cathepsin L)
Cathepsin L561
Papain61811
Cathepsin B> 8,442> 151
Cathepsin K> 8,442> 151
Cathepsin S> 8,442> 151
Cathepsin V5009
Cathepsin GNo inhibition-

Data sourced from Shah et al., Molecular Pharmacology, 2008.[5]

Experimental Protocols

Materials and Reagents:

  • Recombinant human Cathepsin L

  • Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Test compounds and this compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol for Cathepsin L Inhibition Assay:

  • Compound Preparation: Prepare serial dilutions of the test compounds and this compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme and Inhibitor Pre-incubation (for slow-binding inhibitors):

    • Add 47.5 µL of Cathepsin L (e.g., 18.3 ng/mL) and 47.5 µL of the diluted compounds or this compound to the wells of the 96-well plate.[5]

    • Incubate the plate for a defined period (e.g., 0, 1, 2, or 4 hours) at 37°C.[2][5] This step is crucial for slow-binding inhibitors like this compound.[2]

  • Reaction Initiation: Add 5 µL of the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) to each well to initiate the enzymatic reaction.[5]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.[2]

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Calculate the IC50 value by fitting the percent inhibition versus log(inhibitor concentration) data to a dose-response curve.

Protocol for Determining Reversibility:

  • Enzyme-Inhibitor Binding: Incubate a concentrated solution of Cathepsin L (e.g., 100-fold the final assay concentration) with the inhibitor (e.g., 10-fold its IC50 after 1-hour pre-incubation) for 1 hour at room temperature.[5]

  • Dilution: Dilute this mixture 100-fold into assay buffer containing the fluorogenic substrate.[5]

  • Activity Measurement: Monitor the fluorescence intensity continuously. A rapidly reversible inhibitor will dissociate from the enzyme upon dilution, leading to a restoration of enzymatic activity.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds & this compound pre_incubation Pre-incubate Enzyme and Inhibitor (0, 1, 2, or 4 hours at 37°C) prep_compounds->pre_incubation prep_enzyme Prepare Cathepsin L Solution prep_enzyme->pre_incubation add_substrate Add Fluorogenic Substrate (Z-Phe-Arg-AMC) pre_incubation->add_substrate Critical for slow-binding inhibitors measure_fluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) add_substrate->measure_fluorescence calc_rate Calculate Reaction Rate measure_fluorescence->calc_rate calc_inhibition Determine Percent Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Values calc_inhibition->calc_ic50

Caption: Workflow for the Cathepsin L Inhibition Assay.

cathepsin_l_pathway cluster_lysosome Lysosome cluster_extracellular Extracellular Matrix pro_cathepsin_l Pro-Cathepsin L active_cathepsin_l Active Cathepsin L pro_cathepsin_l->active_cathepsin_l Proteolytic Cleavage protein_degradation Protein Degradation active_cathepsin_l->protein_degradation secretion Secretion active_cathepsin_l->secretion ecm_degradation ECM Degradation cancer_metastasis Cancer Metastasis ecm_degradation->cancer_metastasis secretion->ecm_degradation inhibition This compound inhibition->active_cathepsin_l Inhibition

Caption: Role of Cathepsin L in Cancer Metastasis and its Inhibition.

References

Application Notes and Protocols for SID 26681509 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, reversible, and selective small molecule inhibitor of human cathepsin L (CTSL).[1] Cathepsin L, a lysosomal cysteine protease, is frequently overexpressed in a variety of cancers and plays a crucial role in tumor progression, invasion, and metastasis.[2][3] Its enzymatic activity contributes to the degradation of the extracellular matrix, a key step in cancer cell dissemination.[2] This document provides detailed application notes and protocols for the use of this compound in oncology research models, based on its well-characterized biochemical profile and the established role of its target, Cathepsin L, in cancer biology.

While this compound is an excellent tool for biochemical and structural studies due to its high potency and detailed kinetic characterization, it is important to note that another Cathepsin L inhibitor, KGP94, has more extensive supporting data in cellular and in vivo cancer models.[4] Therefore, the following protocols are provided as general methodologies for evaluating a Cathepsin L inhibitor like this compound in an oncology context, with the understanding that further validation in specific cancer models is required.

Biochemical and Pharmacological Profile of this compound

This compound is a thiocarbazate that acts as a slow-binding, competitive inhibitor of human Cathepsin L.[1][4] Its potency is significantly increased with pre-incubation, a characteristic of its slow-binding mechanism.[4][5]

Quantitative Data

The following tables summarize the key biochemical and kinetic properties of this compound.

Table 1: Biochemical and Kinetic Properties of this compound

ParameterValueReference
Target Human Cathepsin L[4]
IC50 (no pre-incubation) 56 nM[4]
IC50 (4-hour pre-incubation) 1.0 nM[4]
Mechanism of Action Reversible, competitive, slow-binding[4]
Ki 0.89 nM[4]
kon 24,000 M⁻¹s⁻¹[4]
koff 2.2 x 10⁻⁵ s⁻¹[4]
Cytotoxicity (GI50) Non-toxic up to 100 µM in human aortic endothelial cells and zebrafish[4]

Table 2: Selectivity Profile of this compound (IC50 values after 1-hour incubation)

ProteaseIC50Reference
Papain 618 nM[6]
Cathepsin B >10 µM[6]
Cathepsin K 8.442 µM[6]
Cathepsin S >10 µM[6]
Cathepsin V 0.5 µM[6]
Cathepsin G No inhibitory activity[6]

Signaling Pathway

Cathepsin L's role in promoting cancer metastasis involves the degradation of extracellular matrix (ECM) components, which facilitates tumor cell invasion and migration.

Cathepsin_L_Metastasis_Pathway cluster_tumor_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) cluster_metastasis Metastatic Cascade Tumor_Cell Tumor Cell Pro_CTSL Pro-Cathepsin L (Inactive) Tumor_Cell->Pro_CTSL Lysosome Lysosome Pro_CTSL->Lysosome Processing Active_CTSL Active Cathepsin L Secretion Secretion Active_CTSL->Secretion Lysosome->Active_CTSL ECM_Proteins ECM Proteins (e.g., Collagen, Laminin, Fibronectin) Secretion->ECM_Proteins Degrades Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM Invasion Invasion Degraded_ECM->Invasion Metastasis Metastasis Invasion->Metastasis SID_26681509 This compound SID_26681509->Active_CTSL Inhibits Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Biochemical_Assay Biochemical Assay (Cathepsin L Inhibition, IC50) Cellular_Assays Cellular Assays (Invasion, Proliferation, Apoptosis) Biochemical_Assay->Cellular_Assays Animal_Model Animal Model Selection (e.g., Xenograft) Cellular_Assays->Animal_Model Toxicity_Study Toxicity/Tolerability Study Animal_Model->Toxicity_Study Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Toxicity_Study->Efficacy_Study Data_Analysis Data Analysis Efficacy_Study->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

References

Application Notes and Protocols for SID 26681509 in Parasitic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SID 26681509, a potent and selective inhibitor of human cathepsin L, and its application in the research of parasitic diseases. Detailed protocols for in vitro assays against Plasmodium falciparum and Leishmania major are provided, along with a summary of its biochemical and antiparasitic activities.

Introduction

This compound is a small molecule thiocarbazate that acts as a potent, reversible, competitive, and slow-binding inhibitor of human cathepsin L.[1][2][3] Its inhibitory activity extends to cathepsin L-like cysteine proteases in parasites, making it a valuable tool for studying the role of these enzymes in parasite biology and for assessing their potential as drug targets. This document outlines the use of this compound in parasitology research, focusing on its activity against the causative agents of malaria and leishmaniasis.

Biochemical Profile of this compound

This compound exhibits high potency against human cathepsin L, with its inhibitory concentration (IC50) decreasing with pre-incubation time, a characteristic of slow-binding inhibitors.[3][4]

Table 1: Biochemical and Kinetic Properties of this compound against Human Cathepsin L

ParameterValueReference
IC50 (no pre-incubation) 56 nM[1][3][4][5][6][7][8]
IC50 (1-hour pre-incubation) 7.5 ± 1.0 nM[3][4]
IC50 (2-hour pre-incubation) 4.2 ± 0.6 nM[3][4]
IC50 (4-hour pre-incubation) 1.0 ± 0.5 nM[3][4][9]
Inhibition Constant (Ki) 0.89 nM[1][3][9]
Association Rate Constant (kon) 24,000 M⁻¹s⁻¹[1][3][9]
Dissociation Rate Constant (koff) 2.2 x 10⁻⁵ s⁻¹[1][3][9]
Mechanism of Action Reversible, Competitive, Slow-binding[1][3]

Table 2: Selectivity Profile of this compound against Various Proteases

ProteaseIC50 (after 1 hour)Selectivity Index (vs. Cathepsin L)Reference
Papain 618 nM~11-fold[1][3][9]
Cathepsin B > 8.442 µM> 151-fold[1][3][9]
Cathepsin K > 8.442 µM> 151-fold[1][3][9]
Cathepsin S > 8.442 µM> 151-fold[1][3][9]
Cathepsin V 0.5 µM~9-fold[1][9]
Cathepsin G (Serine Protease) No inhibitory activity-[1][3][5][9]

Application in Parasitic Disease Research

This compound has demonstrated efficacy against two major protozoan parasites, Plasmodium falciparum and Leishmania major.

Table 3: Antiparasitic Activity of this compound

ParasiteStageIC50Reference
Plasmodium falciparum Ring stage (in vitro propagation)15.4 ± 0.6 µM[1][3][4]
Leishmania major Promastigotes12.5 ± 0.6 µM[1][3][4]

The activity of this compound against these parasites suggests that it targets their cathepsin L-like cysteine proteases, which are essential for various physiological processes, including nutrient acquisition and host cell invasion.[3]

Experimental Protocols

The following are detailed protocols for assessing the in vitro efficacy of this compound against P. falciparum and L. major.

Protocol 1: In Vitro Anti-plasmodial Activity Assay

This protocol is adapted from methodologies used to evaluate the efficacy of compounds against luciferase-expressing P. falciparum.[3]

Materials:

  • This compound

  • Luciferase-expressing Plasmodium falciparum parasites (synchronized to ring stage)

  • Human red blood cells

  • Complete RPMI 1640 medium (containing L-Glutamine, 50 mg/L hypoxanthine, 6 g/L HEPES, 0.5% Albumax II, 0.225% sodium bicarbonate, and 1 µg/mL gentamicin)

  • 96-well microplates

  • Luciferase assay reagent

  • Luminometer

Workflow Diagram:

G Workflow for In Vitro Anti-plasmodial Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis prep_compound Prepare serial dilutions of this compound in complete medium add_compound Add 10 µL of diluted compound to 96-well plate prep_compound->add_compound prep_parasites Culture and synchronize P. falciparum to ring stage prep_rbcs Prepare infected red blood cells (0.5% parasitemia, 4% hematocrit) add_cells Add 30 µL of infected RBC suspension to each well prep_rbcs->add_cells add_compound->add_cells incubate Incubate for 72 hours under standard culture conditions add_cells->incubate add_luciferase Add luciferase assay reagent incubate->add_luciferase read_luminescence Measure luminescence using a luminometer add_luciferase->read_luminescence calculate_ic50 Calculate IC50 values from dose-response curves read_luminescence->calculate_ic50

Caption: Workflow for assessing the anti-plasmodial activity of this compound.

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform two-fold serial dilutions of the compound in complete RPMI 1640 medium in a 96-well microplate. The final concentrations should typically range from 50 µM to 1.5 nM.[3]

  • Add 30 µL of red blood cells infected with synchronized ring-stage luciferase-expressing P. falciparum at 0.5% parasitemia and 4% hematocrit to 10 µL of the diluted compound.[3]

  • Include positive (no drug) and negative (uninfected RBCs) controls.

  • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Protocol 2: In Vitro Anti-leishmanial Activity Assay

This protocol describes a method to determine the toxicity of this compound against L. major promastigotes.[3]

Materials:

  • This compound

  • Leishmania major promastigotes

  • Complete M199 medium (supplemented with fetal bovine serum and antibiotics)

  • 96-well microplates

  • Resazurin-based viability reagent (e.g., AlamarBlue)

  • Spectrofluorometer

Workflow Diagram:

G Workflow for In Vitro Anti-leishmanial Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis prep_compound Prepare serial dilutions of this compound in complete M199 medium add_compound Add diluted compound to the wells prep_compound->add_compound prep_parasites Culture L. major promastigotes to log phase seed_parasites Seed promastigotes into 96-well plates prep_parasites->seed_parasites seed_parasites->add_compound incubate Incubate for 72 hours at 26°C add_compound->incubate add_reagent Add resazurin-based viability reagent incubate->add_reagent incubate_reagent Incubate for an additional 4-6 hours add_reagent->incubate_reagent read_fluorescence Measure fluorescence (Ex/Em ~560/590 nm) incubate_reagent->read_fluorescence calculate_ic50 Calculate IC50 values from dose-response curves read_fluorescence->calculate_ic50

Caption: Workflow for assessing the anti-leishmanial activity of this compound.

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in complete M199 medium in a 96-well plate.

  • Harvest log-phase L. major promastigotes and adjust the concentration to approximately 1 x 10⁶ cells/mL.

  • Add the promastigote suspension to the wells containing the diluted compound.

  • Include positive (no drug) and negative (medium only) controls.

  • Incubate the plate at 26°C for 72 hours.

  • Add a resazurin-based viability reagent to each well and incubate for an additional 4-6 hours.

  • Measure the fluorescence using a spectrofluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Safety and Handling

This compound is for research use only.[1] Standard laboratory safety precautions should be followed when handling this compound. It is recommended to wear personal protective equipment, including gloves, a lab coat, and safety glasses. The compound was found to be non-toxic to human aortic endothelial cells and in a zebrafish live organism assay at concentrations up to 100 µM.[3][4]

Storage and Stability

This compound should be stored as a powder at -20°C for up to 3 years.[9] In solvent (e.g., DMSO), it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6][9]

Conclusion

This compound is a valuable chemical probe for studying the function of cathepsin L and related proteases in parasites. Its demonstrated activity against P. falciparum and L. major provides a basis for further investigation into the therapeutic potential of targeting these enzymes in parasitic diseases. The protocols provided herein offer a starting point for researchers to explore the antiparasitic effects of this compound in their own laboratories.

References

Application Notes and Protocols for SID 26681509 in the Study of Protein Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, selective, and reversible small molecule inhibitor of human cathepsin L, a key lysosomal cysteine protease.[1][2][3] Cathepsins are critical mediators of intracellular protein degradation, playing a vital role in cellular homeostasis.[4] Dysregulation of cathepsin L activity has been implicated in a variety of diseases, making it a significant target for therapeutic development. These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate cathepsin L's role in protein degradation pathways, particularly in the context of autophagy and lysosomal degradation.

Mechanism of Action

This compound is a slow-binding, competitive inhibitor of human cathepsin L.[1][3] Its potency increases with pre-incubation time with the enzyme, highlighting its slow-binding nature.[1][4] The inhibition is reversible, allowing for the study of dynamic cellular processes.[1]

Data Presentation

Biochemical and Kinetic Properties of this compound
ParameterValueConditionsReference
IC50 (Cathepsin L) 56 ± 4 nMNo pre-incubation[1]
7.5 ± 1.0 nM1-hour pre-incubation[1][4]
4.2 ± 0.6 nM2-hour pre-incubation[1][4]
1.0 ± 0.5 nM4-hour pre-incubation[1][2][3]
Ki 0.89 nMTransient kinetic analysis[1][2]
kon 24,000 M⁻¹s⁻¹Transient kinetic analysis[1][2]
koff 2.2 x 10⁻⁵ s⁻¹Transient kinetic analysis[1][2]
Selectivity Profile of this compound
EnzymeIC50 (1-hour pre-incubation)Selectivity Index (vs. Cathepsin L)Reference
Cathepsin L 4.2 nM1[1]
Papain 618 nM~147[1]
Cathepsin B 8.442 µM~2010[1]
Cathepsin K >10 µM>2380[1]
Cathepsin S 1.2 µM~286[1]
Cathepsin V 0.5 µM~119[2]
Cathepsin G No inhibition-[1][2]

Signaling and Experimental Workflow Diagrams

cluster_0 Mechanism of this compound Inhibition Cathepsin L (Active Site) Cathepsin L (Active Site) Degraded Peptides Degraded Peptides Cathepsin L (Active Site)->Degraded Peptides Cleaves This compound This compound This compound->Cathepsin L (Active Site) Slowly binds to (Competitive) Inhibited Complex Inhibited Complex Protein Substrate Protein Substrate Inhibited Complex->Protein Substrate Blocks binding Protein Substrate->Cathepsin L (Active Site) Binds to Cathepsin L (Active Site)this compound Cathepsin L (Active Site)this compound

Mechanism of Cathepsin L inhibition by this compound.

cluster_1 Autophagy Pathway and Cathepsin L Cytosolic Components Cytosolic Components Autophagosome Autophagosome Cytosolic Components->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome (contains Cathepsin L) Lysosome->Autolysosome Fusion Degraded Components Degraded Components Autolysosome->Degraded Components Degradation by Cathepsin L & other hydrolases This compound This compound This compound->Lysosome Inhibits Cathepsin L

Role of Cathepsin L in the autophagy pathway.

cluster_2 Experimental Workflow Cell Culture 1. Cell Culture (e.g., HeLa, Huh-7) Treatment 2. Treatment - Vehicle (Control) - this compound - Autophagy Inducer (e.g., Starvation) - Lysosomal Inhibitor (e.g., Bafilomycin A1) Cell Culture->Treatment Cell Lysis 3. Cell Lysis & Protein Quantification Treatment->Cell Lysis Western Blot 4. Western Blot Analysis (e.g., for LC3-II, p62) Cell Lysis->Western Blot Data Analysis 5. Data Analysis (Quantify protein levels) Western Blot->Data Analysis

Workflow for studying protein degradation with this compound.

Experimental Protocols

Protocol 1: In Vitro Cathepsin L Inhibition Assay

This protocol details the measurement of the inhibitory activity of this compound against recombinant human cathepsin L using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin L

  • Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • This compound dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add the diluted inhibitor and recombinant Cathepsin L to the wells of the microplate.

  • For slow-binding inhibitors like this compound, pre-incubate the enzyme and inhibitor for varying durations (e.g., 0, 1, 2, or 4 hours) at 37°C.[1]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC-based substrates).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Analysis of Autophagic Flux by LC3-II Turnover

This protocol describes a Western blot-based assay to monitor autophagic flux by measuring the turnover of LC3-II in cultured cells treated with this compound. An increase in LC3-II can indicate either an induction of autophagy or a blockage in lysosomal degradation. By comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1, the autophagic flux can be determined.

Materials:

  • Cultured cells (e.g., HeLa, MEFs)

  • This compound

  • Bafilomycin A1 or Chloroquine (lysosomal inhibitors)

  • Complete cell culture medium and starvation medium (e.g., EBSS)

  • RIPA lysis buffer with protease inhibitors

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Cell Seeding: Plate cells and allow them to adhere and grow to 70-80% confluency.

  • Treatment: Treat cells with the following conditions for the desired time (e.g., 4-6 hours):

    • Vehicle (DMSO) in complete medium

    • This compound in complete medium

    • Autophagy inducer (e.g., starvation medium) + Vehicle

    • Autophagy inducer + this compound

    • The above conditions are repeated with the addition of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the treatment period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control.

    • Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. Inhibition of cathepsin L by this compound is expected to cause an accumulation of LC3-II, similar to the effect of Bafilomycin A1, indicating a blockage in the degradation step of autophagy.

    • Changes in p62 levels can also be monitored; an accumulation of p62 suggests impaired autophagic degradation.

Protocol 3: Tandem Fluorescent mCherry-EGFP-LC3 Assay for Autophagic Flux

This protocol utilizes a tandem fluorescent-tagged LC3 reporter to visualize and quantify autophagic flux. In this system, autophagosomes appear as yellow puncta (mCherry and EGFP fluorescence), while autolysosomes are red puncta (only mCherry fluorescence, as EGFP is quenched by the acidic lysosomal pH).

Materials:

  • Cells stably or transiently expressing the mCherry-EGFP-LC3 plasmid.

  • This compound

  • Complete and starvation cell culture medium.

  • Confocal microscope or high-content imaging system.

Procedure:

  • Cell Seeding: Plate cells expressing mCherry-EGFP-LC3 on glass-bottom dishes or coverslips.

  • Treatment: Treat cells with this compound or control vehicle under basal or autophagy-inducing conditions (e.g., starvation).

  • Live-cell Imaging or Fixation:

    • For live-cell imaging, observe the cells directly on a confocal microscope equipped with an environmental chamber.

    • Alternatively, fix the cells with 4% paraformaldehyde, wash with PBS, and mount with a DAPI-containing mounting medium.

  • Image Acquisition: Acquire images using appropriate laser lines and filters for EGFP (green) and mCherry (red).

  • Data Analysis:

    • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

    • An increase in the number of yellow puncta and a decrease in red puncta upon treatment with this compound would indicate a blockage in the fusion of autophagosomes with lysosomes or impaired degradation within the autolysosome.

Conclusion

This compound is a valuable tool for dissecting the role of cathepsin L in protein degradation pathways. Its high potency and selectivity allow for the specific interrogation of cathepsin L-dependent processes. The provided protocols offer a framework for researchers to investigate the impact of cathepsin L inhibition on general lysosomal function and, more specifically, on the autophagic pathway. These studies can provide critical insights into the molecular mechanisms of diseases associated with aberrant protein degradation and aid in the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

SID 26681509 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with SID 26681509, a potent and reversible human cathepsin L inhibitor.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] Published data indicates solubility of up to 50 mM in DMSO and 10 mM in ethanol.[2] For in vitro experiments, it is common to prepare a stock solution in DMSO.[3]

Q2: I'm having trouble dissolving this compound in DMSO. What steps can I take to improve solubility?

A2: If you are experiencing difficulty dissolving this compound, even in DMSO, you can try the following troubleshooting steps:

  • Gentle Warming: Warm the solution at 37°C for 10 minutes.[1]

  • Sonication: Use an ultrasonic bath to agitate the solution for a short period.[1][4]

  • Fresh Solvent: Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of some compounds.[5]

Q3: My experimental protocol requires a low concentration of DMSO. How can I prepare aqueous solutions of this compound?

A3: Direct dissolution of this compound in aqueous buffers is challenging due to its low water solubility. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer of choice.[6] It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not affect the results.

Q4: Are there established formulations for in vivo studies with this compound?

A4: Yes, several formulations have been reported for in vivo use. These typically involve a combination of solvents and excipients to achieve a stable solution. One common approach involves a multi-step process:

  • Dissolve this compound in 10% DMSO.

  • Add 40% PEG300 and mix.

  • Add 5% Tween-80 and mix.

  • Finally, add 45% saline to reach the desired volume.

Other reported formulations for achieving a concentration of at least 1.25 mg/mL include using 10% DMSO with 90% (20% SBE-β-CD in saline) or 10% DMSO with 90% corn oil.[4][5]

Q5: How should I store stock solutions of this compound?

A5: Stock solutions of this compound in an organic solvent can be stored at -20°C for one month or at -80°C for up to six months.[4][5] It is generally recommended to use freshly prepared solutions and avoid long-term storage whenever possible.[1]

Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO5092.65May require sonication.[4]
DMSO26.9850
Ethanol5.410
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 1.25≥ 2.32Clear solution.[4][5]
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 1.25≥ 2.32Clear solution.[4][5]
10% DMSO / 90% Corn Oil≥ 1.25≥ 2.32Clear solution.[4][5]

Molecular Weight of this compound: 539.65 g/mol [1][2][4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.3965 mg.

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO.

  • Dissolve: Vortex the solution to mix. If the compound does not fully dissolve, follow the troubleshooting steps outlined in FAQ 2 (gentle warming and/or sonication).

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container.

Visual Guides

The following diagrams illustrate a general troubleshooting workflow for solubility issues and a hypothetical signaling pathway involving Cathepsin L, the target of this compound.

G start Start: Compound does not dissolve check_solvent Is the correct solvent being used? start->check_solvent check_purity Is the compound pure? check_solvent->check_purity No troubleshoot Apply gentle heat (37°C) and/or sonication check_solvent->troubleshoot Yes check_purity->start No check_purity->troubleshoot Yes prepare_stock Prepare a concentrated stock in an organic solvent (e.g., DMSO) troubleshoot->prepare_stock dilute Dilute stock into aqueous buffer prepare_stock->dilute check_final_conc Is the final organic solvent concentration acceptable for the assay? dilute->check_final_conc success Compound is in solution check_final_conc->success Yes failure Consult further resources or consider alternative formulation check_final_conc->failure No G cluster_lysosome Lysosome CathepsinL Cathepsin L CleavedProtein Cleaved Protein Fragments CathepsinL->CleavedProtein Proteolysis Protein Protein Substrate Protein->CathepsinL Downstream Downstream Cellular Processes (e.g., Antigen Presentation, Apoptosis) CleavedProtein->Downstream SID26681509 This compound SID26681509->CathepsinL Inhibition

References

Technical Support Center: Optimizing SID 26681509 Pre-incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pre-incubation time for SID 26681509, a potent, slow-binding inhibitor of human cathepsin L.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, reversible, and competitive inhibitor of human cathepsin L.[1] It is characterized as a slow-binding inhibitor, meaning its inhibitory potency increases with the duration of pre-incubation with the target enzyme.[2]

Q2: Why is pre-incubation necessary for this compound?

A2: Due to its slow-binding nature, this compound requires a pre-incubation period with cathepsin L to achieve maximal inhibitory effect.[3][4] Without pre-incubation, the measured potency (IC50) will be significantly lower.[3][4]

Q3: How does pre-incubation time affect the IC50 of this compound?

A3: The IC50 of this compound against human cathepsin L decreases substantially with longer pre-incubation times. For instance, the IC50 can drop from 56 nM with no pre-incubation to 1.0 nM after a 4-hour pre-incubation.[2]

Q4: What are the recommended pre-incubation times to test?

A4: Based on available data, it is recommended to test a range of pre-incubation times, such as 0, 1, 2, and 4 hours, to determine the optimal condition for your specific experimental setup.[3]

Q5: What is the kinetic basis for the pre-incubation effect?

A5: The slow-binding kinetics of this compound are defined by its association rate constant (kon) of 24,000 M⁻¹s⁻¹ and a very slow dissociation rate constant (koff) of 2.2 x 10⁻⁵ s⁻¹, resulting in a high affinity (Ki) of 0.89 nM. This slow off-rate means that once the inhibitor binds to the enzyme, it dissociates very slowly, leading to the time-dependent increase in inhibition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Observed IC50 is higher than expected. Insufficient pre-incubation time.Increase the pre-incubation time of this compound with cathepsin L. We recommend a time course experiment (e.g., 0, 1, 2, 4 hours) to determine the optimal pre-incubation period for your assay conditions.
Inconsistent results between experiments. Variation in pre-incubation time or temperature.Strictly control and document the pre-incubation time and maintain a constant temperature (e.g., 37°C) across all experiments.
No significant inhibition observed. Pre-incubation step was skipped.This compound is a slow-binding inhibitor. A pre-incubation step is critical for its activity.[4] Refer to the recommended experimental protocol below.

Experimental Data

Table 1: Effect of Pre-incubation Time on this compound IC50 against Human Cathepsin L

Pre-incubation Time (hours)IC50 (nM)
056 ± 4
17.5 ± 1.0
24.2 ± 0.6
41.0 ± 0.5

Data from Shah PP, et al. Mol Pharmacol. 2008 Jul;74(1):34-41.[3]

Table 2: Kinetic Parameters for this compound Inhibition of Human Cathepsin L

ParameterValue
kon (M⁻¹s⁻¹)24,000
koff (s⁻¹)2.2 x 10⁻⁵
Ki (nM)0.89

Data from Shah PP, et al. Mol Pharmacol. 2008 Jul;74(1):34-41.[3]

Experimental Protocols

Protocol: Determining the Effect of Pre-incubation Time on this compound Inhibition of Cathepsin L

This protocol is adapted from the methods described by Shah et al. (2008).

Materials:

  • Recombinant human Cathepsin L

  • This compound

  • Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Pre-incubation:

    • In the wells of a 96-well plate, add the diluted this compound and recombinant human cathepsin L.

    • Incubate the plate for different time periods (e.g., 0, 1, 2, and 4 hours) at 37°C. For the 0-hour time point, add the substrate immediately after the enzyme and inhibitor.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic cathepsin L substrate to each well.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each concentration of this compound relative to a DMSO control.

    • Calculate the IC50 value for each pre-incubation time point by fitting the dose-response data to a suitable equation.

Visualizations

G cluster_workflow Experimental Workflow for Pre-incubation Optimization A Prepare this compound and Enzyme Solutions B Pre-incubate this compound and Cathepsin L (0, 1, 2, 4 hours) A->B C Add Fluorogenic Substrate B->C D Measure Fluorescence C->D E Calculate IC50 D->E

Caption: Workflow for optimizing this compound pre-incubation time.

G cluster_pathway This compound Slow-Binding Inhibition Pathway E Cathepsin L (Enzyme) EI_initial E-I (Initial Complex) E->EI_initial kon I This compound (Inhibitor) EI_initial->E koff EI_final E-I* (Final Complex) EI_initial->EI_final Slow Isomerization

Caption: Simplified pathway of this compound slow-binding inhibition.

References

SID 26681509 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the Cathepsin L inhibitor, SID 26681509. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key performance data to facilitate successful experimentation.

Stability and Storage Conditions

Proper storage of this compound is critical to maintain its integrity and activity. Below are the recommended storage conditions for the compound in both solid and solution forms.

FormStorage TemperatureShelf LifeNotes
Powder -20°C3 yearsStore in a dry, dark place.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2]
-20°C1 monthFor short-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1][2]

Solubility Data

SolventMaximum Concentration
DMSO50 mM
Ethanol10 mM

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues that may arise during the handling and use of this compound.

Q1: Why am I seeing lower than expected potency for this compound in my Cathepsin L inhibition assay?

A1: this compound is a slow-binding inhibitor of Cathepsin L.[1][2][3] This means that the inhibitor takes time to reach its maximal effect. To observe the highest potency, a pre-incubation of the enzyme and inhibitor is crucial. Without pre-incubation, the IC50 is approximately 56 nM, but with a 4-hour pre-incubation, the IC50 can decrease to as low as 1.0 nM.[1][2][3][4]

Troubleshooting Tip: Always include a pre-incubation step in your experimental protocol. We recommend pre-incubating this compound with Cathepsin L for at least 1-4 hours at 37°C before adding the substrate to initiate the reaction.[5]

Q2: I am having trouble dissolving this compound.

A2: this compound is soluble in DMSO up to 50 mM and in ethanol up to 10 mM. If you are experiencing solubility issues, gentle warming and sonication may aid in dissolution. For cell-based assays, it is important to consider the final concentration of the solvent in your culture medium, as high concentrations of DMSO can be toxic to cells.

Troubleshooting Tip: Prepare a high-concentration stock solution in 100% DMSO. For your working solution, dilute the stock in your assay buffer or cell culture medium. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: How selective is this compound? Could it be inhibiting other proteases in my experiment?

A3: this compound shows good selectivity for Cathepsin L over several other cathepsins, including Cathepsin B, K, S, and V. It displays no inhibitory activity against the serine protease Cathepsin G.[1][3][4] However, at higher concentrations, some off-target inhibition of other cysteine cathepsins may occur.

Troubleshooting Tip: Refer to the selectivity profile table below to understand the IC50 values against other proteases. If you suspect off-target effects, consider using a lower concentration of this compound or including counterscreening assays against other relevant proteases in your experimental design.

Q4: My this compound solution has been stored for a while. How can I be sure it is still active?

A4: To ensure the activity of your stored this compound solution, it is best to aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. If you are concerned about the activity, you can perform a quality control experiment by running a standard Cathepsin L inhibition assay and comparing the IC50 value to the expected range.

Troubleshooting Tip: Always run a positive control with a fresh batch of inhibitor or a known active compound to validate your assay setup and ensure that other reagents are working correctly.

Quantitative Performance Data

The following tables summarize the biochemical and kinetic properties of this compound.

Table 1: Biochemical and Kinetic Properties

ParameterValueReference
TargetHuman Cathepsin L[1]
IC50 (without pre-incubation)56 nM[1][3][4]
IC50 (with 4-hour pre-incubation)1.0 nM[1][3][4]
Mechanism of ActionReversible, competitive, slow-binding inhibitor[1][3]
Ki0.89 nM[1]
kon24,000 M⁻¹s⁻¹[1]
koff2.2 x 10⁻⁵ s⁻¹[1]
CytotoxicityNon-toxic up to 100 µM in human aortic endothelial cells and zebrafish[3][4]

Table 2: Selectivity Profile of this compound

ProteaseIC50 (after 1 hour)
Papain618 nM
Cathepsin B> 8.442 µM
Cathepsin K> 8.442 µM
Cathepsin S> 8.442 µM
Cathepsin V0.5 µM
Cathepsin GNo inhibitory activity

Note: Data compiled from multiple sources.[1][4]

Experimental Protocols

Cathepsin L Inhibition Assay (Fluorogenic)

This protocol outlines the general steps for determining the inhibitory activity of this compound against Cathepsin L using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin L

  • Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • This compound dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted inhibitor and recombinant Cathepsin L to the wells of the microplate.

  • Pre-incubate the mixture for a defined period (e.g., 0, 1, 2, or 4 hours) at 37°C.[5]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Calculate the IC50 value by fitting the percent inhibition versus log(inhibitor concentration) data to a dose-response curve.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis, and can be used to evaluate the efficacy of this compound.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other basement membrane matrix

  • Cell culture medium (serum-free and serum-containing)

  • This compound dissolved in DMSO

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest cancer cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Seed the cell suspension into the upper chamber of the coated Transwell inserts.

  • Add serum-containing medium (as a chemoattractant) to the lower chamber.

  • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify invasion.

  • Calculate the percent inhibition of invasion for this compound-treated cells relative to the vehicle control.

Visualizations

Cathepsin L's Role in Cancer Metastasis

Cathepsin L plays a significant role in cancer progression by promoting the degradation of the extracellular matrix (ECM), which is a critical step in tumor cell invasion and metastasis.[6][7][8] Secreted Cathepsin L can also activate other proteases, further amplifying the breakdown of the ECM.[6][9]

CathepsinL_Metastasis_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space Tumor_Cell Upregulated Cathepsin L Gene Pro_Cathepsin_L Pro-Cathepsin L Tumor_Cell->Pro_Cathepsin_L Active_Cathepsin_L Active Cathepsin L Pro_Cathepsin_L->Active_Cathepsin_L Autocatalytic activation Secreted_Cathepsin_L Secreted Cathepsin L Active_Cathepsin_L->Secreted_Cathepsin_L Secretion ECM Extracellular Matrix (e.g., Collagen, Laminin) Secreted_Cathepsin_L->ECM Degradation Pro_Proteases Pro-Proteases (e.g., Pro-MMPs) Secreted_Cathepsin_L->Pro_Proteases Activation Degraded_ECM Degraded ECM ECM->Degraded_ECM Invasion Tumor Cell Invasion & Metastasis Degraded_ECM->Invasion Active_Proteases Active Proteases Pro_Proteases->Active_Proteases Active_Proteases->ECM Degradation SID_26681509 This compound SID_26681509->Secreted_Cathepsin_L Inhibition

Cathepsin L's role in promoting cancer metastasis.
Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on Cathepsin L activity and its subsequent impact on cancer cell invasion.

SID26681509_Workflow cluster_biochem Biochemical Workflow cluster_cell Cell-Based Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Biochemical_Assay Biochemical Assay: Cathepsin L Inhibition Prepare_Stock->Biochemical_Assay Cell_Assay Cell-Based Assay: Invasion Assay Prepare_Stock->Cell_Assay Pre_incubation Pre-incubate Cathepsin L with this compound (1-4h) Biochemical_Assay->Pre_incubation Substrate_Addition Add Fluorogenic Substrate Pre_incubation->Substrate_Addition Measure_Fluorescence Measure Fluorescence Substrate_Addition->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End Treat_Cells Treat Cancer Cells with this compound Cell_Assay->Treat_Cells Boyden_Chamber Seed Cells in Matrigel-coated Boyden Chamber Treat_Cells->Boyden_Chamber Incubate Incubate (24-48h) Boyden_Chamber->Incubate Stain_Count Stain and Count Invading Cells Incubate->Stain_Count Analyze_Invasion Analyze Inhibition of Invasion Stain_Count->Analyze_Invasion Analyze_Invasion->End

Workflow for evaluating Cathepsin L inhibitors.

References

Technical Support Center: Preventing SID 26681509 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of SID 26681509 in cell culture media.

Troubleshooting Guide

Precipitation of this compound during your experiments can significantly impact the accuracy and reproducibility of your results by altering the effective concentration of the compound. This guide provides a systematic approach to identifying and resolving precipitation issues.

Observation: A precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.

Potential CauseRecommended Solution
Concentration Exceeds Solubility: The final concentration of this compound in the aqueous media is above its solubility limit.[1]- Decrease the final working concentration of this compound.- Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final desired concentration.[2]- Perform serial dilutions of the stock solution directly in the pre-warmed culture medium.[2]
Solvent Shock: The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium causes the compound to crash out of solution.[1]- Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the medium.[1]- Prepare an intermediate dilution of the stock solution in a co-solvent system before adding it to the final medium.

Observation: The medium appears cloudy or a precipitate forms over time in the incubator.

Potential CauseRecommended Solution
Temperature Shift: Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect the solubility of this compound.[2]- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[2]
pH Shift: The CO2 environment in an incubator can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[2]- Ensure the medium is properly buffered, for example, with HEPES, to maintain a stable pH.[1]- Confirm that the CO2 level in the incubator is appropriate for the medium formulation.
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[1][2]- Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the cause.[1]- If using a serum-containing medium, consider that interactions with serum proteins can affect solubility.[2]
Compound Instability: The compound may be degrading over the course of the experiment at 37°C.- Check for any available data on the stability of this compound at 37°C in aqueous solutions.- Prepare fresh working solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the solvent recommendations for preparing this compound stock solutions?

A1: this compound is soluble up to 50 mM in DMSO and up to 10 mM in ethanol.[3] For cell culture applications, DMSO is the more common solvent for preparing high-concentration stock solutions.

Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[2] It is always advisable to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess any effects of the solvent on your cells.[2]

Q3: Can the type of cell culture medium affect the solubility of this compound?

A3: Yes, the composition of the cell culture medium can influence compound solubility.[1] Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, and other components that can interact with your compound.[1][2] For instance, media with higher concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds.[1]

Q4: How can I visually confirm if what I'm seeing is a precipitate or microbial contamination?

A4: You can examine a sample of the media under a microscope. Chemical precipitates often appear as amorphous particles or crystals, while microbial contamination will typically show motile bacteria or fungal hyphae.[1][2] Microbial contamination is also often accompanied by a rapid change in the medium's pH, which can be observed by a color change of the phenol red indicator.[1]

Quantitative Data

Solubility of this compound

SolventSolubility
DMSOSoluble to 50 mM[3]
EthanolSoluble to 10 mM[3]

Physicochemical Properties of this compound

PropertyValue
Molecular Weight539.65 g/mol [3]
FormulaC₂₇H₃₃N₅O₅S[3]

Experimental Protocols

Protocol for Preparing Working Solutions of this compound

This protocol is designed to minimize precipitation when diluting a DMSO stock solution of this compound into your final cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium, pre-warmed to 37°C

  • Vortex mixer

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a final concentration of 50 mM. Ensure the powder is completely dissolved. This can be aided by gentle vortexing.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • If a large dilution factor is required, prepare one or more intermediate dilutions of the stock solution in 100% DMSO. This helps to avoid pipetting very small volumes.

  • Prepare the Final Working Solution:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

    • Visually inspect the medium for any signs of precipitation immediately after adding the compound and after a short incubation period.

Visualizations

Caption: Troubleshooting workflow for this compound precipitation.

Stock_Preparation_Workflow start Start: Prepare this compound Working Solution stock Prepare 50 mM Stock in 100% DMSO start->stock prewarm Pre-warm Cell Culture Medium to 37°C start->prewarm add_stock Add Stock Solution Dropwise to Warmed Medium while Gently Mixing stock->add_stock prewarm->add_stock observe Visually Inspect for Precipitation add_stock->observe no_precipitate No Precipitation: Proceed with Experiment observe->no_precipitate No precipitate Precipitation Observed: Refer to Troubleshooting Guide observe->precipitate Yes

Caption: Workflow for preparing this compound working solutions.

References

Troubleshooting SID 26681509: A Guide to Consistent Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with SID 26681509, a potent and selective inhibitor of human cathepsin L.

Frequently Asked Questions (FAQs)

Q1: Why am I observing variable IC50 values for this compound in my cathepsin L inhibition assays?

A1: The most likely source of variability in IC50 values for this compound is its slow-binding inhibition kinetics.[1][2] The potency of this inhibitor is highly dependent on the pre-incubation time with the cathepsin L enzyme before the addition of the substrate. Shorter pre-incubation times will yield higher IC50 values, while longer pre-incubation periods will result in lower IC50 values. For reproducible results, it is crucial to maintain a consistent and sufficiently long pre-incubation period across all experiments.

Q2: What is the recommended pre-incubation time for this compound with cathepsin L?

A2: Published data demonstrates a significant increase in potency with longer pre-incubation times. An IC50 of 56 nM was observed with no pre-incubation, which decreased to 1.0 nM after a 4-hour pre-incubation.[1][2] To achieve maximal and consistent inhibition, a pre-incubation time of at least 4 hours is recommended.

Q3: How should I prepare my stock solutions of this compound?

A3: this compound is soluble in DMSO and ethanol.[3] It is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM. This stock can then be serially diluted in the appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity. For storage, keep the stock solution at -20°C or -80°C to maintain stability.[4]

Q4: Is this compound selective for cathepsin L? Could off-target effects be causing my inconsistent results?

A4: this compound displays good selectivity for cathepsin L over other related proteases. It has been shown to be 7- to 151-fold more selective for cathepsin L than for papain and cathepsins B, K, V, and S, and shows no activity against cathepsin G.[1][2] While off-target effects are always a possibility, the primary reason for inconsistent IC50 values is more likely related to the slow-binding kinetics rather than a lack of selectivity.

Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

ParameterValueConditionsReference
IC50 (Cathepsin L) 56 ± 4 nMNo pre-incubation[2]
7.5 ± 1.0 nM1-hour pre-incubation[2]
4.2 ± 0.6 nM2-hour pre-incubation[2]
1.0 ± 0.5 nM4-hour pre-incubation[1][2]
Ki 0.89 nM[1]
kon 24,000 M⁻¹s⁻¹[1]
koff 2.2 x 10⁻⁵ s⁻¹[1]
Selectivity (IC50) 1-hour incubation[2]
Papain618 nM[4]
Cathepsin B8.442 µM[4]
Cathepsin K>10 µM[4]
Cathepsin S1.2 µM[4]
Cathepsin V0.5 µM[4]
Cathepsin GNo inhibition[1][4]

Experimental Protocols

Cathepsin L Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a general procedure for determining the inhibitory activity of this compound against human cathepsin L.

Materials:

  • Recombinant human Cathepsin L

  • Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • This compound

  • DMSO

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the compound in Assay Buffer.

  • Pre-incubation: In the wells of the microplate, add the diluted this compound and recombinant human Cathepsin L.

  • Incubate the plate for a defined period (e.g., 0, 1, 2, or 4 hours) at 37°C to allow for the slow binding of the inhibitor to the enzyme.[5]

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC-based substrates).

  • Data Analysis: Determine the initial reaction velocities (slopes of the linear portion of the fluorescence versus time curves). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

Experimental Workflow for this compound Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution (DMSO) B Prepare Serial Dilutions (Assay Buffer) A->B D Add Diluted this compound and Cathepsin L to Plate B->D C Prepare Cathepsin L Solution (Assay Buffer) C->D E Pre-incubate (e.g., 4 hours at 37°C) D->E F Add Fluorogenic Substrate E->F G Measure Fluorescence (Kinetic Read) F->G H Calculate Initial Reaction Velocities G->H I Determine Percent Inhibition H->I J Plot Dose-Response Curve and Calculate IC50 I->J signaling_pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) CatL_pro Pro-Cathepsin L CatL_active Active Cathepsin L CatL_pro->CatL_active Low pH (Lysosome) ECM_proteins ECM Proteins (Collagen, Elastin) CatL_active->ECM_proteins Secreted Degraded_ECM Degraded ECM Fragments ECM_proteins->Degraded_ECM Degradation Invasion Tumor Invasion and Metastasis Degraded_ECM->Invasion SID_26681509 This compound SID_26681509->CatL_active Inhibition

References

Technical Support Center: SID 26681509 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the off-target effects of SID 26681509, a potent, reversible, and slow-binding inhibitor of human cathepsin L.[1][2][3] This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate smooth and accurate experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected potency for this compound in our cathepsin L inhibition assay. What could be the reason?

A1: This is a common observation and is likely due to the slow-binding nature of this compound.[2][3] To achieve maximal potency, a pre-incubation step of the enzyme with the inhibitor is crucial. Without pre-incubation, the IC50 for human cathepsin L is approximately 56 nM.[2][3] However, with a 4-hour pre-incubation, the IC50 can decrease to as low as 1.0 nM.[2][3]

Troubleshooting Steps:

  • Implement a pre-incubation step: Incubate this compound with human cathepsin L for varying durations (e.g., 0, 1, 2, and 4 hours) before adding the substrate to determine the optimal pre-incubation time for your specific assay conditions.[1][4]

  • Verify inhibitor concentration: Ensure the accuracy of your this compound stock solution concentration. We recommend preparing fresh dilutions for each experiment.

  • Check enzyme activity: Confirm the activity of your human cathepsin L enzyme using a known control inhibitor.

Q2: How selective is this compound against other proteases? Are there known off-targets we should be concerned about?

A2: this compound exhibits good selectivity for cathepsin L over other related cysteine proteases and has no activity against the serine protease cathepsin G.[1][2][3] However, it does inhibit other cathepsins and papain at higher concentrations. This is a critical consideration when designing experiments and interpreting results.

Known Off-Targets:

  • Papain and Cathepsins B, K, S, and V: this compound inhibits these proteases with IC50 values ranging from 618 nM to 8.442 μM after a one-hour pre-incubation.[1][2]

  • Cathepsin G: No inhibitory activity has been observed.[1][2][3]

Experimental Consideration:

  • When studying cellular effects, it is important to consider that at higher concentrations, this compound may inhibit other cathepsins, which could lead to confounding results. Use the lowest effective concentration of this compound that gives the desired on-target effect.

  • Consider using cell lines with known expression levels of different cathepsins to dissect the specific effects of cathepsin L inhibition.

Q3: We are observing unexpected cellular phenotypes that may not be related to cathepsin L inhibition. What could be the cause?

A3: While this compound is generally non-toxic to human aortic endothelial cells and zebrafish at concentrations up to 100 μM, it does exhibit activity against other biological targets at micromolar concentrations.[1][3]

Potential Off-Target Activities:

  • Plasmodium falciparum and Leishmania major: this compound inhibits the in vitro propagation of the malaria parasite Plasmodium falciparum and is toxic to Leishmania major promastigotes with IC50 values of 15.4 μM and 12.5 μM, respectively.[1][2][3] If your cellular system involves these or related organisms, these activities should be considered.

  • HMGB1-induced TNF-α production: this compound has been shown to block high-mobility group box 1 (HMGB1)-induced TNF-α production in a dose-dependent manner (1-30 μM) without affecting cell viability.[2][5] This suggests a potential role in modulating inflammatory pathways.

Troubleshooting and Investigation Workflow:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Off-Target Investigation cluster_3 Data Interpretation A Unexpected Cellular Phenotype Observed B Verify this compound Concentration and Purity A->B C Confirm On-Target Cathepsin L Inhibition A->C D Assess Activity Against Other Cathepsins (B, K, S, V) C->D If on-target effect is confirmed E Measure Inflammatory Cytokine Levels (e.g., TNF-α) C->E F Evaluate Effects on Parasite Models (if applicable) C->F G Correlate Phenotype with Off-Target IC50 Values D->G E->G F->G H Perform Rescue Experiments (e.g., add back cathepsin L substrate) G->H I Consult Literature for Known Off-Target Pathways H->I

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against Human Cathepsin L

Pre-incubation TimeIC50 (nM)Reference(s)
0 hours56[2][3]
1 hour7.5[6]
2 hours4.2[6]
4 hours1.0[2][3]

Table 2: Selectivity Profile of this compound against Other Proteases (1-hour pre-incubation)

ProteaseIC50Reference(s)
Papain618 nM[1][2]
Cathepsin B>10 μM (approx. 8.442 μM)[1][2]
Cathepsin K1.3 μM[1]
Cathepsin S7.2 μM[1]
Cathepsin V0.5 μM[2][5]
Cathepsin GNo inhibition[1][2][3]

Table 3: Activity of this compound against Other Biological Targets

TargetIC50Reference(s)
Plasmodium falciparum15.4 μM[1][2][3]
Leishmania major12.5 μM[1][2][3]

Key Experimental Protocols

Protocol 1: Determination of IC50 for Human Cathepsin L Inhibition

This protocol is adapted from the methodologies used in the characterization of this compound.[1]

  • Materials:

    • Human Liver Cathepsin L (e.g., Calbiochem)

    • This compound

    • Fluorogenic substrate: Z-Phe-Arg-AMC (e.g., Sigma C9521)

    • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute further into Assay Buffer.

    • Add 5 μL of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of the microplate.

    • Add 20 μL of human cathepsin L (final concentration of 8.7 ng/mL) to each well.

    • Pre-incubation: Incubate the plate at room temperature for the desired time (e.g., 0, 1, 2, or 4 hours).

    • Initiate the reaction by adding 25 μL of Z-Phe-Arg-AMC substrate (final concentration of 1 μM).

    • Immediately begin kinetic reading of fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

    • Calculate the initial velocity (V₀) for each concentration of the inhibitor.

    • Plot the V₀ against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessing Selectivity against Other Cathepsins

This protocol outlines the general procedure for determining the inhibitory activity of this compound against other cathepsins.[1]

  • Materials:

    • Respective cathepsin enzymes (B, K, S, V) and papain.

    • Appropriate fluorogenic substrates (e.g., Z-Arg-Arg-AMC for Cathepsin B, Z-Phe-Arg-AMC for others).[1]

    • This compound.

    • Assay buffers optimized for each enzyme.

    • Microplate and fluorescence reader.

  • Procedure:

    • Follow the same general procedure as for Cathepsin L, with the following modifications:

      • Use the specific enzyme and its corresponding substrate at its Km concentration.

      • Enzyme concentrations will need to be optimized for a linear reaction rate (e.g., Cathepsin B: 65 ng/mL, Cathepsin K: 35 ng/mL, Cathepsin S: 40 ng/mL, Cathepsin V: 39 ng/mL).[1]

    • A pre-incubation time of 1 hour is recommended for comparison with published data.

    • Calculate IC50 values as described above.

Signaling Pathway and Logical Relationships

Cathepsin L Signaling in Cancer Progression

Cathepsin L is a lysosomal cysteine protease that, when overexpressed and secreted by cancer cells, plays a crucial role in tumor progression, invasion, and metastasis. This compound, by inhibiting cathepsin L, can interfere with these processes.

G cluster_0 Inhibitor Action cluster_1 Cellular Target cluster_2 Downstream Effects of Inhibition cluster_3 Potential Therapeutic Outcome A This compound B Cathepsin L A->B Inhibits C Decreased ECM Degradation B->C Leads to D Reduced Tumor Cell Invasion B->D Leads to E Inhibition of Angiogenesis B->E Leads to F Induction of Apoptosis B->F Leads to G Suppression of Cancer Metastasis C->G D->G E->G F->G

Caption: Inhibition of Cathepsin L by this compound and its downstream anti-cancer effects.

References

SID 26681509 cytotoxicity assessment in new cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers assessing the cytotoxicity of the compound SID 26681509 in new cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, reversible, and selective slow-binding inhibitor of human cathepsin L.[1][2][3][4][5] Cathepsin L is a lysosomal cysteine protease involved in various cellular processes, and its dysregulation is implicated in diseases like cancer.[2] The compound acts as a competitive inhibitor, with its potency increasing significantly after pre-incubation with the enzyme.[1][2][4]

Q2: Has the cytotoxicity of this compound been previously evaluated?

Yes. Studies have shown that this compound demonstrated a lack of toxicity in human aortic endothelial cells (HAECs) and in zebrafish, even at concentrations up to 100 μM.[1][2][4] Another study noted that it did not alter cell viability when used at concentrations between 1-30 μM.[3][6]

Q3: If it was non-toxic in one cell line, why do I need to assess its cytotoxicity in my cell line?

The cytotoxic profile of a compound can be highly cell-type specific. A compound may be non-toxic to one cell line but show toxicity in another due to differences in:

  • Metabolic Pathways: Your cell line might metabolize this compound into a toxic byproduct.

  • Target Expression: Your cells may have a higher expression of Cathepsin L or other potential off-targets.

  • Cellular Dependence: The pathways inhibited by the compound might be more critical for survival in your specific cell line.

Therefore, it is crucial to perform a new cytotoxicity assessment for each new cell line used.

Q4: What are the first steps I should take before starting my experiment?

Before initiating a cytotoxicity study with this compound, consider the following:

  • Compound Solubility: Ensure this compound is fully dissolved. It is soluble in DMSO.[6] Prepare a high-concentration stock and dilute it into your culture medium.

  • Solvent Control: The final concentration of the solvent (e.g., DMSO) in your culture medium should be non-toxic to your cells (typically <0.5%).[7] Always run a vehicle-only control.

  • Cell Health: Use cells that are in the logarithmic growth phase and have a low passage number to ensure consistency and reproducibility.[8][9]

Quantitative Data Summary

The following tables summarize the known biochemical and cytotoxic properties of this compound.

Table 1: Biochemical and Kinetic Properties of this compound

ParameterValueReference
Target Human Cathepsin L[2][5]
IC₅₀ (no pre-incubation) 56 nM[1][2][3][4]
IC₅₀ (4-hour pre-incubation) 1.0 nM[1][2][3][4]
Mechanism of Action Reversible, competitive, slow-binding[1][2][4]
Kᵢ 0.89 nM[1][2]
kₒₙ 24,000 M⁻¹s⁻¹[1][2]
kₒբբ 2.2 x 10⁻⁵ s⁻¹[1][2]

Table 2: Known Cytotoxicity Data for this compound

Cell Line / OrganismResultConcentrationReference
Human Aortic Endothelial Cells Non-toxicUp to 100 μM[1][2][4]
Zebrafish Non-toxicUp to 100 μM[1][2][4]
Plasmodium falciparum IC₅₀ = 15.4 μMNot Applicable[1][3]
Leishmania major IC₅₀ = 12.5 μMNot Applicable[1][3]

Experimental Protocols

Below are general protocols for common cytotoxicity assays. These should be optimized for your specific cell line and experimental conditions.

Protocol 1: MTT (Colorimetric) Assay

The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10][12]

  • Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at 570-590 nm using a microplate reader.[13]

Protocol 2: CellTiter-Glo® (Luminescent ATP) Assay

This homogeneous assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.[14][15][16]

  • Plate Setup: Prepare an opaque-walled 96-well plate with cells in 100 µL of culture medium per well. Prepare control wells with medium only for background measurement.[15]

  • Compound Treatment: Add the desired concentrations of this compound to the wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate according to your experimental protocol.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[15]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]

  • Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[15] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Reading: Record luminescence using a luminometer.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Symptoms: Large standard deviations, inconsistent dose-response curves.

  • Possible Causes & Solutions:

    • Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating. Let the plate sit at room temperature for 15-20 minutes before incubation to allow for even cell distribution.[8]

    • Pipetting Errors: Calibrate pipettes regularly. When adding the compound, use a multichannel pipette to minimize timing differences between wells.[8][17]

    • Edge Effect: Evaporation from outer wells can concentrate media components and affect cell growth. Avoid using the outer 36 wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[8][17]

Issue 2: Unexpected cytotoxicity observed at low concentrations.

  • Symptoms: Cell death is observed at concentrations where this compound was previously reported to be non-toxic.

  • Possible Causes & Solutions:

    • Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO) is not toxic to your specific cell line. Run a vehicle-only control with the highest concentration of solvent used.[7]

    • Compound Precipitation: High concentrations of the compound may precipitate out of the solution, causing physical stress or appearing as artifacts in imaging or absorbance readings. Visually inspect the wells under a microscope. If precipitation is an issue, consider using a different solvent or lowering the highest tested concentration.

    • Cell Line Sensitivity: Your cell line may be uniquely sensitive to Cathepsin L inhibition or potential off-target effects of this compound.[7] This represents a valid biological finding. Consider follow-up experiments to confirm the mechanism of cell death (e.g., apoptosis vs. necrosis assays).

Issue 3: No cytotoxicity observed, even at high concentrations.

  • Symptoms: The dose-response curve is flat, and there is no significant difference between treated and untreated wells.

  • Possible Causes & Solutions:

    • Low Cell Seeding Density: If too few cells are seeded, the signal-to-noise ratio may be too low to detect a cytotoxic effect. Optimize cell density with a titration experiment.[8][18]

    • Incorrect Incubation Time: The exposure time may be too short for a cytotoxic effect to manifest. Consider a longer incubation period (e.g., 72 hours).

    • Compound Inactivity: This is unlikely for a well-characterized compound but ensure your stock solution has been stored correctly and is not expired.

    • Cell Line Resistance: Your cell line may be highly resistant to the compound's mechanism of action, confirming the previously reported non-toxic profile in a new biological context.

Issue 4: Assay signal is too low or too high across the entire plate.

  • Symptoms: Absorbance or luminescence values are outside the optimal range for the plate reader.

  • Possible Causes & Solutions:

    • Low Signal: This may be due to low cell numbers or degraded assay reagents.[8] Check reagent expiration dates and optimize the initial cell seeding density.

    • High Signal / High Background: This can result from seeding too many cells, leading to overconfluence.[8][18] It can also be caused by contamination (e.g., mycoplasma) or interference from components in the media like phenol red.[19]

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension (Logarithmic Growth Phase) seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate prep_compound Prepare Serial Dilutions of this compound add_compound Add Compound Dilutions & Controls (Vehicle, Untreated) prep_compound->add_compound incubate_24h Incubate (24h) for Cell Adherence seed_plate->incubate_24h incubate_24h->add_compound incubate_exp Incubate for Exposure Time (24-72h) add_compound->incubate_exp add_reagent Add Assay Reagent (e.g., MTT, CellTiter-Glo) incubate_exp->add_reagent incubate_reagent Incubate for Signal Development add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate calc_viability Calculate % Viability vs. Untreated Control read_plate->calc_viability plot_curve Plot Dose-Response Curve & Determine IC₅₀ calc_viability->plot_curve

Caption: General experimental workflow for assessing compound cytotoxicity.

Troubleshooting_Workflow start Unexpected Result (e.g., High Variability, Wrong Toxicity) check_controls Are Controls (Vehicle, Positive) Behaving as Expected? start->check_controls controls_ok Yes check_controls->controls_ok Yes controls_bad No check_controls->controls_bad No check_cells Is Cell Seeding Density Uniform and Optimal? controls_ok->check_cells cells_ok Yes check_cells->cells_ok Yes cells_bad No check_cells->cells_bad No troubleshoot_controls Troubleshoot Controls: - Check Reagent/Compound  Integrity - Verify Solvent Concentration controls_bad->troubleshoot_controls check_compound Is Compound Soluble? Any Visible Precipitation? cells_ok->check_compound compound_ok No check_compound->compound_ok No compound_bad Yes check_compound->compound_bad Yes troubleshoot_cells Troubleshoot Cells: - Optimize Seeding Density - Ensure Homogenous Suspension - Mitigate Edge Effects cells_bad->troubleshoot_cells valid_result Result is Likely a Valid Biological Finding for This Specific Cell Line compound_ok->valid_result troubleshoot_compound Troubleshoot Compound: - Check Solubility Limit - Consider Alternative Solvent - Filter Stock Solution compound_bad->troubleshoot_compound

Caption: Logical workflow for troubleshooting unexpected cytotoxicity results.

References

Technical Support Center: Optimizing SID 26681509 Potency in Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SID 26681509, a potent, reversible, and selective slow-binding inhibitor of human cathepsin L. Here you will find troubleshooting advice and frequently asked questions to enhance the potency and consistency of your kinetic assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule thiocarbazate that acts as a potent and reversible competitive inhibitor of human cathepsin L.[1][2][3] Its mechanism is characterized as slow-binding, meaning it exhibits a time-dependent increase in potency upon pre-incubation with the enzyme.[1][3]

Q2: Why is the observed potency (IC50) of this compound variable in my experiments?

A2: The potency of this compound is highly dependent on the pre-incubation time with cathepsin L before the addition of the substrate.[1][4] Without pre-incubation, the IC50 is approximately 56 nM.[1][2][5] However, with increasing pre-incubation times, the IC50 can drop to as low as 1.0 nM after a 4-hour incubation.[1][2][3] Ensure you are using a consistent and adequate pre-incubation period to obtain reproducible results.

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in DMSO.[6][7] For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the assay buffer.

Q4: Is this compound selective for cathepsin L?

A4: Yes, this compound displays significant selectivity for cathepsin L over other related proteases.[1][3] It shows much lower inhibitory activity against papain and cathepsins B, K, S, and V, and no activity against the serine protease cathepsin G.[1][2][6]

Q5: What are the key kinetic parameters of this compound?

A5: The kinetic parameters for the interaction of this compound with human cathepsin L have been determined as follows:

  • k_on (association rate constant): 24,000 M⁻¹s⁻¹[1][3][6]

  • k_off (dissociation rate constant): 2.2 x 10⁻⁵ s⁻¹[1][3][6]

  • K_i (inhibition constant): 0.89 nM[1][3][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Higher than expected IC50 value Inadequate or no pre-incubation of this compound with cathepsin L.Due to its slow-binding nature, pre-incubate the enzyme and inhibitor together before adding the substrate. A pre-incubation time of at least 4 hours is recommended for maximal potency.[1][8]
Sub-optimal assay buffer conditions (e.g., pH, ionic strength).Use an appropriate assay buffer for cathepsin L activity, such as 100 mM sodium acetate, 1 mM EDTA, and 5 mM DTT at pH 5.5.[8]
Poor reproducibility of results Inconsistent pre-incubation times between experiments.Strictly adhere to a standardized pre-incubation time for all assays to ensure consistency.
Instability of this compound in the assay buffer.Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
No inhibitory activity observed Incorrect compound or inactive batch.Verify the identity and purity of your this compound sample.
Inactive enzyme.Confirm the activity of your recombinant human cathepsin L using a positive control inhibitor or by measuring its baseline activity.
Assay interference.Run control experiments without the enzyme or without the inhibitor to check for any background fluorescence or quenching effects from your compound or buffer components.

Quantitative Data Summary

The potency of this compound against human cathepsin L is significantly enhanced with pre-incubation.

Pre-incubation TimeIC50 (nM)
0 hours56 ± 4[1]
1 hour7.5 ± 1.0[1]
2 hours4.2 ± 0.6[1]
4 hours1.0 ± 0.5[1]

This compound exhibits selectivity for cathepsin L over other proteases.

ProteaseIC50 (nM) (after 1 hour pre-incubation)Selectivity Index (IC50 Protease / IC50 Cathepsin L)
Papain618[1]~82
Cathepsin B>8,442[1]>1125
Cathepsin K8,442[1]~1125
Cathepsin S1,135[1]~151
Cathepsin V500[2][6]~67
Cathepsin GNo inhibition[1][2][5]-

Experimental Protocols

Cathepsin L Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a general procedure for determining the inhibitory potency of this compound against human cathepsin L.

Materials:

  • Recombinant human Cathepsin L

  • Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5[8]

  • This compound dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control.

  • Pre-incubation: In the wells of the microplate, add the diluted this compound solutions and recombinant human cathepsin L. The final enzyme concentration should be in the low nanomolar range (e.g., 1-5 nM).

  • Incubate the plate at 37°C for a defined period (e.g., 0, 1, 2, or 4 hours) to allow for the slow-binding interaction.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) to each well. The final substrate concentration should be at or below its K_m value.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

  • Data Analysis: Determine the initial reaction velocities (rates) from the linear portion of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

Inhibition_Mechanism E Cathepsin L (E) EI Enzyme-Inhibitor Complex (EI) E->EI kon (slow) I This compound (I) EI->E koff (very slow) Experimental_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions pre_incubation Incubate Enzyme + Inhibitor (0-4 hours) prep_inhibitor->pre_incubation prep_enzyme Prepare Cathepsin L Solution prep_enzyme->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

References

SID 26681509 protocol refinement for specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with SID 26681509, a potent and selective inhibitor of human cathepsin L.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, reversible, and competitive inhibitor of human cathepsin L, with an IC50 of 56 nM.[1][2][3][4] It functions as a slow-binding inhibitor, meaning its potency increases with the duration of pre-incubation with the enzyme.[5][6] After a 4-hour pre-incubation with cathepsin L, its IC50 value can decrease to as low as 1.0 nM.[1][6]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for cathepsin L. While it also shows inhibitory activity against other cysteine proteases like papain and cathepsins B, K, S, and V, its potency against these is significantly lower, with IC50 values ranging from 618 nM to 8.442 μM.[1][6] Importantly, it does not inhibit the serine protease cathepsin G.[1][6][7]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in DMSO (>10 mM) and ethanol.[2][5][8] For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: In which cell types or in vivo models has this compound been utilized?

A4: this compound has been shown to be non-toxic to human aortic endothelial cells up to 100 μM.[5][6] It has been used in studies with primary bone marrow-derived macrophages and Raw264.7 macrophage cell lines.[9] In vivo, it has been tested in murine models of sepsis and liver ischemia/reperfusion, where it demonstrated therapeutic benefits.[1] It also showed a lack of toxicity in a zebrafish model at 100 μM.[6]

Troubleshooting Guide

Q1: My IC50 value for this compound against cathepsin L is higher than reported. What could be the issue?

A1: This is a common observation due to the slow-binding nature of the inhibitor. The inhibitory potency of this compound is time-dependent. Without pre-incubation of the enzyme and inhibitor, the IC50 is approximately 56 nM.[6] To achieve maximum potency (IC50 ≈ 1.0 nM), you must pre-incubate this compound with cathepsin L for at least 4 hours before adding the substrate.[1][6] Ensure your protocol includes this critical pre-incubation step.

Q2: I'm observing compound precipitation in my aqueous assay buffer. How can I improve solubility?

A2: While this compound is soluble in DMSO, it has lower solubility in aqueous solutions. To prepare working solutions for in vivo or in vitro use, a common method involves first dissolving the compound in a minimal amount of DMSO and then diluting it in an appropriate vehicle. Formulations can include PEG300, Tween-80, and saline, or SBE-β-CD in saline.[1] For in vivo studies, a 10% DMSO in corn oil mixture can also be used. Warming the tube to 37°C or using an ultrasonic bath can aid in dissolving the compound in the initial stock.

Q3: I am seeing unexpected results in my cell-based assay. Could this compound be causing cytotoxicity?

A3: this compound has been shown to be non-toxic to human aortic endothelial cells and in a zebrafish live organism assay at concentrations up to 100 μM.[5][6] It also did not alter cell viability in studies measuring TNF-α production.[1][7] However, cytotoxicity can be cell-type specific. It is recommended to perform a standard cytotoxicity assay (e.g., MTT or LDH assay) with your specific cell line to rule out this possibility. Also, ensure that the final DMSO concentration in your cell culture medium is at a non-toxic level (typically below 0.5%).

Q4: Can I use this compound to study parasites?

A4: Yes, this compound has demonstrated activity against parasitic organisms. It inhibits the in vitro propagation of the malaria parasite Plasmodium falciparum with an IC50 of 15.4 μM and is toxic to Leishmania major promastigotes with an IC50 of 12.5 μM.[1][5][6]

Quantitative Data Summary

Table 1: Inhibitory Activity (IC50) of this compound against Various Proteases

Target ProteasePre-incubation TimeIC50 ValueReference
Human Cathepsin L0 hours56 nM[6]
Human Cathepsin L1 hour7.5 nM[6]
Human Cathepsin L2 hours4.2 nM[6]
Human Cathepsin L4 hours1.0 nM[6]
Papain1 hour618 nM[1][6]
Human Cathepsin B1 hour> 8.4 μM[1][6]
Human Cathepsin K1 hour> 8.4 μM[1][6]
Human Cathepsin S1 hour> 8.4 μM[1][6]
Human Cathepsin V1 hour0.5 μM[1][6]
Human Cathepsin GNot specifiedNo inhibition[1][6]

Table 2: Kinetic Parameters for this compound Inhibition of Human Cathepsin L

ParameterValueReference
k_on (M⁻¹s⁻¹)24,000[1]
k_off (s⁻¹)2.2 x 10⁻⁵[1]
K_i (nM)0.89[1]

Experimental Protocols

Cathepsin L Inhibition Assay (Fluorogenic Substrate)

This protocol outlines the general steps to determine the inhibitory activity of this compound against Cathepsin L.

Materials:

  • Recombinant human Cathepsin L

  • Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • This compound dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. It is crucial to include a DMSO-only control.

  • Pre-incubation (Critical Step):

    • Add the diluted this compound solutions and recombinant Cathepsin L to the wells of the microplate.

    • Incubate the plate for a defined period (e.g., 0, 1, 2, or 4 hours) at 37°C to allow for slow-binding inhibition.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~460 nm). Record data kinetically over a period of 10 to 90 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO control.

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Serial Dilutions add_to_plate Add Compound and Enzyme to Plate prep_compound->add_to_plate prep_enzyme Prepare Cathepsin L Solution prep_enzyme->add_to_plate prep_substrate Prepare Substrate (Z-Phe-Arg-AMC) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate (0-4 hours) at 37°C add_to_plate->pre_incubate pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_data Plot Dose-Response Curve calc_rate->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for determining the IC50 of this compound against Cathepsin L.

slow_binding_inhibition E Enzyme (Cathepsin L) EI Initial E-I Complex E->EI kon I Inhibitor (this compound) I->EI EI_star Tight E-I* Complex EI->EI_star Slow Isomerization

Caption: Mechanism of slow-binding inhibition for this compound.

References

Technical Support Center: Gefitinib (ZD1839) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gefitinib (Iressa, ZD1839), a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Gefitinib?

A1: Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[1][2] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of EGFR, preventing receptor autophosphorylation.[1] This blockade inhibits the activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and Ras/Raf/MAPK pathways.[1][3]

Q2: In which types of cancer cell lines is Gefitinib most effective?

A2: Gefitinib is particularly effective in non-small cell lung cancer (NSCLC) and other cancer cells that harbor activating mutations in the EGFR kinase domain.[1][4] The most common sensitizing mutations are deletions in exon 19 and the L858R point mutation in exon 21.[1] These mutations lead to constitutive activation of EGFR, making the cells highly dependent on its signaling for survival.[1][4]

Q3: What are the key downstream signaling pathways affected by Gefitinib?

A3: By inhibiting EGFR phosphorylation, Gefitinib blocks the activation of several key downstream pathways, including:

  • The PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[3][5]

  • The Ras/Raf/MEK/ERK (MAPK) pathway, which plays a role in cell growth.[3][6]

  • The JAK/STAT pathway, which is also involved in promoting cell survival.[1][4]

Q4: How does Gefitinib induce apoptosis in cancer cells?

A4: Cancer cells with activating EGFR mutations become dependent on the anti-apoptotic signals produced by this pathway.[4] By inhibiting EGFR, Gefitinib effectively shuts down these pro-survival signals, leading to the induction of programmed cell death, or apoptosis.[1][4]

Signaling and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway Ras/Raf/MEK/ERK Pathway cluster_pi3k_pathway PI3K/Akt Pathway cluster_stat_pathway JAK/STAT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Autophosphorylation) EGFR->P_EGFR Dimerization & Activation Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits Ras Ras P_EGFR->Ras PI3K PI3K P_EGFR->PI3K JAK JAK P_EGFR->JAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Select Cancer Cell Line (e.g., NSCLC) culture Cell Culture & Seeding start->culture treatment Treat with varying concentrations of Gefitinib (plus controls) culture->treatment incubation Incubate for defined period (e.g., 72h) treatment->incubation prolif_assay Cell Viability Assay (e.g., MTT) incubation->prolif_assay wb_assay Protein Lysate Collection for Western Blot incubation->wb_assay data_analysis Data Analysis prolif_assay->data_analysis wb_analysis Analyze p-EGFR, p-Akt, etc. levels wb_assay->wb_analysis ic50 Calculate IC50 for Cell Viability data_analysis->ic50 conclusion Conclusion ic50->conclusion wb_analysis->conclusion

Caption: General workflow for assessing Gefitinib's in vitro efficacy.

Troubleshooting and Experimental Guides

Q5: My IC50 value for Gefitinib is different from published results. What could be the cause?

A5: Discrepancies in IC50 values are a common issue and can arise from several factors:

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively, which can lead to genetic drift. Different cell lines, even within the same cancer type, exhibit varied sensitivity.[7][8] For instance, HCC827 and PC9 parental cell lines show high sensitivity with IC50 values of 13.06 nM and 77.26 nM, respectively.[7][9]

  • EGFR Mutation Status: The sensitivity of cancer cells to Gefitinib is strongly correlated with the presence of activating EGFR mutations.[10] Cell lines with wild-type EGFR are generally less sensitive.

  • Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and the duration of drug exposure can significantly impact IC50 values.

  • Assay Method: Different viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values.

Q6: I am not seeing inhibition of EGFR phosphorylation on my Western blot after Gefitinib treatment. What should I check?

A6: If you are not observing the expected inhibition, consider the following troubleshooting steps:

  • Drug Concentration and Treatment Time: Ensure the Gefitinib concentration is sufficient to inhibit EGFR in your specific cell line. Inhibition of EGFR autophosphorylation can be observed within 10-30 minutes of treatment.[11] You may need to perform a dose-response and time-course experiment to optimize conditions.

  • Ligand Stimulation: To see robust inhibition, EGFR signaling should first be activated. This is typically done by serum-starving the cells and then stimulating them with EGF for a short period (e.g., 10 minutes) just before cell lysis.[12]

  • Antibody Quality: Verify the specificity and efficacy of your primary antibodies, particularly the phospho-specific antibodies (p-EGFR, p-Akt, etc.). Run appropriate positive and negative controls.

  • Acquired Resistance: Your cell line may have developed resistance to Gefitinib, potentially through a secondary mutation like T790M in EGFR or activation of bypass signaling pathways like MET amplification.[8]

WB_Troubleshooting start Problem: No Inhibition of p-EGFR on Western Blot q1 Was EGFR signaling activated (e.g., with EGF stimulation)? start->q1 a1_no Action: Serum starve, then stimulate with EGF before lysis. q1->a1_no No q2 Is Gefitinib concentration and incubation time optimal? q1->q2 Yes end Problem Resolved a1_no->end a2_no Action: Perform dose-response and time-course experiment. q2->a2_no No q3 Are phospho-antibodies validated and working? q2->q3 Yes a2_no->end a3_no Action: Check antibody datasheet. Run positive/negative controls. q3->a3_no No q4 Could the cell line have acquired resistance? q3->q4 Yes a3_no->end a4_yes Action: Sequence for resistance mutations (e.g., T790M). Test for bypass pathway activation. q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting logic for Western blot experiments with Gefitinib.

Q7: What are common off-target effects or toxicities of Gefitinib that might be relevant for in vitro/in vivo experiments?

A7: While Gefitinib is a selective EGFR inhibitor, researchers should be aware of potential confounding effects. In clinical use and animal models, common side effects include skin rash and diarrhea.[13][14] These toxicities are mechanistically linked to EGFR inhibition in healthy epithelial tissues.[13] In animal studies, Gefitinib treatment can lead to weight loss and changes in liver and spleen indexes.[13] In rare cases, more severe pulmonary toxicities like interstitial lung disease (ILD) have been reported, which may be relevant for long-term in vivo studies.[14]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of Gefitinib varies significantly based on the cell line, its EGFR mutation status, and the specific molecular event being measured (e.g., phosphorylation vs. cell viability).

Cell Line / TargetEGFR Mutation StatusMeasured EffectIC50 Value (nM)Reference(s)
GenericN/AEGFR Tyrosine Kinase Activity33[15]
GenericN/AEGF-stimulated Cell Growth54[15]
NR6wtEGFR (low expression)Wild-TypeEGFR Tyr Phosphorylation22[12]
NR6W (high expression)Wild-TypeEGFR Tyr Phosphorylation21[12]
NR6MEGFRvIII MutantEGFRvIII Tyr Phosphorylation84[12]
NR6wtEGFRWild-TypeAkt Phosphorylation220[12][16]
NR6MEGFRvIII MutantAkt Phosphorylation263[12][16]
HCC827Mutant (del E746-A750)Cell Viability13.06[7][9]
PC9Mutant (del E746-A750)Cell Viability77.26[7][9]
H3255Mutant (L858R)Cell Viability3[9]
11-18MutantCell Viability390[9]

Detailed Experimental Protocol

Protocol: Western Blot Analysis of EGFR and Akt Phosphorylation after Gefitinib Treatment

This protocol outlines the steps to assess the inhibitory effect of Gefitinib on EGF-stimulated EGFR and Akt phosphorylation in a cancer cell line (e.g., A549 or H1734).[17][18]

1. Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Gefitinib (ZD1839) stock solution (e.g., 10 mM in DMSO)

  • Recombinant human EGF

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

2. Cell Culture and Treatment:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Wash cells once with PBS and replace the complete medium with serum-free medium. Incubate for 18-24 hours to serum-starve the cells and reduce basal receptor phosphorylation.

  • Pre-treat cells with varying concentrations of Gefitinib (e.g., 0, 10 nM, 100 nM, 1 µM, 2 µM) for 2-5 hours.[12] Include a DMSO-only vehicle control.

  • Stimulate the cells by adding EGF to a final concentration of 10-50 ng/mL for 10 minutes at 37°C.[12][18] Ensure one well of untreated cells remains unstimulated as a negative control.

3. Protein Lysate Preparation:

  • Immediately after stimulation, place plates on ice and aspirate the medium.

  • Wash cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein samples to the same concentration with RIPA buffer and Laemmli sample buffer. Load 20-30 µg of protein per lane into an SDS-PAGE gel.[19]

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies; 5% non-fat milk for total protein antibodies).[19]

  • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.[19]

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • If necessary, strip the membrane and re-probe for total proteins (EGFR, Akt) and a loading control (β-actin) to confirm equal protein loading and to assess changes in phosphorylation relative to the total protein amount.

References

Validation & Comparative

A Head-to-Head Comparison of Cathepsin L Inhibitors: SID 26681509 vs. KGP94

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, the inhibition of cathepsin L (CTSL) has emerged as a promising therapeutic strategy. This lysosomal cysteine protease is frequently overexpressed in various malignancies, where it plays a pivotal role in tumor progression, invasion, and metastasis through the degradation of the extracellular matrix (ECM).[1][2] This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of human cathepsin L: SID 26681509 and KGP94. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their preclinical studies.

Biochemical and Cellular Performance: A Quantitative Analysis

Both this compound and KGP94 have demonstrated potent inhibition of cathepsin L, albeit with distinct biochemical and cellular characteristics. The following tables summarize the key quantitative data available for these two compounds.

ParameterThis compoundKGP94Reference(s)
Target Human Cathepsin LCathepsin L[3][4]
IC50 (Human Cathepsin L) 56 nM (without pre-incubation)[3][5][6][7][8][9][10]189 nM[4][11]
1.0 nM (with 4-hour pre-incubation)[5][9]
Ki 0.89 nM[5][9]Not Reported
Mechanism of Action Reversible, Competitive, Slow-Binding[5][9]Reversible, Competitive[2]
Molecular Weight 539.65 g/mol [3]Not Reported
Chemical Formula C27H33N5O5S[3]Not Reported

Table 1: Biochemical and Kinetic Properties. This table provides a summary of the biochemical and kinetic parameters of this compound and KGP94, highlighting their potency and mechanism of action against cathepsin L.

ParameterThis compoundKGP94Reference(s)
Cellular Effects Antimalarial (IC50: 15.4 µM vs. P. falciparum)[5][6][9]Inhibits migration and invasion of metastatic carcinoma cells[4][11]
Inhibits leishmaniasis (IC50: 12.5 µM vs. L. major)[5][6][9]Reduces expression of M2 macrophage markers[11]
Blocks HMGB1-induced TNF-α production[5]
Cytotoxicity Non-toxic to human aortic endothelial cells at 100 µM[6]Low cytotoxicity (GI50 = 26.9 µM) against various human cell lines[4][11]
No toxicity observed in zebrafish at 100 µM[6]
In Vivo Efficacy Not ReportedReduces metastatic tumor burden by 65% in a prostate cancer bone metastasis model (20 mg/kg, i.p., daily)[11]
Reduces tumor angiogenesis by 58% in the same model[11]
Improves survival of mice with bone metastases[11]

Table 2: Cellular and In Vivo Activity. This table summarizes the reported cellular and in vivo effects of this compound and KGP94, demonstrating their potential therapeutic applications.

Selectivity Profile

A critical aspect of any inhibitor is its selectivity for the intended target. This compound has been profiled against a panel of related proteases.

ProteaseIC50Fold Selectivity vs. Cathepsin LReference(s)
Papain618 nM~11-fold[5]
Cathepsin B>8.4 µM>150-fold[5][12]
Cathepsin K~1.3 µM~23-fold[5][12]
Cathepsin S~4.2 µM~75-fold[5][12]
Cathepsin V0.5 µM~9-fold[5]
Cathepsin G (serine protease)No inhibitory activity-[3][5][7][8]

Table 3: Selectivity of this compound. This table outlines the inhibitory activity of this compound against a range of proteases, demonstrating its selectivity for cathepsin L over other cathepsins and the serine protease cathepsin G.[9]

Mechanism of Action and Signaling Pathways

Cathepsin L, when secreted by cancer cells, facilitates invasion and metastasis by degrading components of the extracellular matrix, such as collagen and laminin.[1][13] Both this compound and KGP94 exert their effects by inhibiting this proteolytic activity.[1][2] The inhibition of cathepsin L can disrupt key processes in cancer progression, including cell migration, invasion, and angiogenesis.[1][13] While the direct target is cathepsin L, its inhibition can have downstream effects on signaling pathways that regulate these cellular behaviors, with plausible involvement of the MAPK and NF-κB signaling cascades.[1]

Cathepsin_L_Pathway cluster_tumor_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) Tumor_Cell Upregulated Cathepsin L Gene Expression Pro_Cathepsin_L Pro-Cathepsin L Tumor_Cell->Pro_Cathepsin_L Active_Cathepsin_L_Intra Active Cathepsin L (Lysosome) Pro_Cathepsin_L->Active_Cathepsin_L_Intra Active_Cathepsin_L_Extra Secreted Active Cathepsin L Pro_Cathepsin_L->Active_Cathepsin_L_Extra Protein_Degradation Protein Degradation Active_Cathepsin_L_Intra->Protein_Degradation ECM ECM Components (Collagen, Laminin) Active_Cathepsin_L_Extra->ECM Degradation Degraded_ECM Degraded ECM Invasion_Metastasis Tumor Invasion & Metastasis Degraded_ECM->Invasion_Metastasis Facilitates Inhibitor This compound or KGP94 Inhibitor->Active_Cathepsin_L_Extra Inhibition

Caption: Role of Cathepsin L in Tumor Invasion and Point of Intervention.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experiments used in the characterization of these cathepsin L inhibitors.

Cathepsin L Enzymatic Activity Assay

This assay is fundamental for determining the inhibitory potency (IC50) of compounds against cathepsin L.

Principle: The assay utilizes a fluorogenic substrate, such as Z-Phe-Arg-AMC (Z-FR-AMC), which is cleaved by active cathepsin L to release the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity is directly proportional to the enzyme's activity.[1]

General Protocol:

  • Prepare a stock solution of the inhibitor (this compound or KGP94) in a suitable solvent, such as DMSO.[1]

  • In a 96-well black plate, add recombinant human cathepsin L to a buffer solution.

  • For slow-binding inhibitors like this compound, a pre-incubation step of the enzyme with the inhibitor is crucial. Incubate the enzyme and inhibitor together for varying durations (e.g., 0, 1, 2, or 4 hours) at 37°C.[12][14]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Z-FR-AMC.

  • Monitor the increase in fluorescence over time using a fluorometer with excitation at approximately 365-400 nm and emission at 440-505 nm.[1]

  • Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow Start Prepare Reagents Dispense_Enzyme Dispense Cathepsin L into 96-well plate Start->Dispense_Enzyme Add_Inhibitor Add Inhibitor (this compound or KGP94) at various concentrations Dispense_Enzyme->Add_Inhibitor Pre_Incubation Pre-incubate (especially for this compound) Add_Inhibitor->Pre_Incubation Add_Substrate Add Fluorogenic Substrate (Z-FR-AMC) Pre_Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Data_Analysis Calculate IC50 Measure_Fluorescence->Data_Analysis

Caption: Workflow for Cathepsin L Enzymatic Activity Assay.

In Vitro Invasion Assay

This assay evaluates the ability of an inhibitor to block the invasive potential of cancer cells.

Principle: A Boyden chamber assay with Matrigel-coated inserts is commonly used. Matrigel is a reconstituted basement membrane matrix that mimics the in vivo ECM. Cancer cells must degrade this matrix to migrate towards a chemoattractant in the lower chamber.

General Protocol:

  • Seed cancer cells in the upper chamber of the Matrigel-coated inserts in serum-free media.

  • Add the cathepsin L inhibitor at various concentrations to the upper chamber.

  • The lower chamber contains a chemoattractant, such as media with fetal bovine serum.

  • Incubate for a sufficient period to allow for cell invasion.

  • Non-invading cells on the upper surface of the insert are removed.

  • Invading cells on the lower surface are fixed, stained, and counted under a microscope.

  • The percentage of invasion inhibition is calculated relative to a vehicle-treated control.

Discussion and Conclusion

Both this compound and KGP94 are valuable research tools for investigating the role of cathepsin L in various pathological processes.

This compound stands out for its high potency, particularly after pre-incubation, which is characteristic of its slow-binding mechanism of action.[5][9][14] Its well-defined kinetic parameters and selectivity profile make it an excellent choice for biochemical and structural studies.[5][9][14]

KGP94 has been extensively evaluated in cellular and in vivo models of cancer, with a wealth of data supporting its anti-metastatic and anti-angiogenic properties.[1][11][13] This makes KGP94 a strong candidate for studies focused on validating the therapeutic potential of cathepsin L inhibition in a biological context.

The choice between these two inhibitors will ultimately depend on the specific experimental goals. For researchers requiring a highly potent and well-characterized biochemical probe, this compound is a compelling option. For those investigating the cellular and in vivo consequences of cathepsin L inhibition in cancer, KGP94 offers a robust portfolio of supporting data. It is important to note that a direct, head-to-head comparison of these inhibitors in the same assays under identical conditions has not been published in the peer-reviewed literature.[14] Therefore, the data presented here has been compiled from independent studies.

References

A Comparative Guide to Cathepsin L Inhibitors: Profiling SID 26681509 Against Key Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SID 26681509, a potent and selective cathepsin L inhibitor, with other notable inhibitors of this critical lysosomal cysteine protease. Cathepsin L is a well-documented therapeutic target due to its significant roles in various physiological and pathological processes, including tumor invasion and metastasis. This document summarizes key performance data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to aid researchers in selecting the most appropriate tool for their specific needs.

Data Presentation: A Head-to-Head Look at Potency and Selectivity

The following tables provide a summary of the inhibitory potency (IC50) and selectivity of this compound in comparison to other known cathepsin L inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: Comparative Inhibitory Potency against Human Cathepsin L

InhibitorIC50 (nM) for Cathepsin LMechanism of ActionKey Characteristics
This compound 56 (without pre-incubation)[1][2]Reversible, Competitive, Slow-binding[1][2]Potency increases significantly with pre-incubation (1.0 nM after 4 hours)[1][2].
KGP94 189[3]Reversible, Competitive, Time-dependentDemonstrated efficacy in cellular and in vivo models of cancer metastasis.
Calpeptin Potent inhibitor (specific IC50 not consistently reported)[4]Cell-permeableAlso inhibits calpains and Cathepsin K[5].
Z-Phe-Phe-DMK 15,000 (for racemate Cathepsin L-IN-2)[6]Irreversible (covalent)Peptide-based inhibitor.
Cathepsin L Inhibitor III (Z-FY(t-Bu)-DMK) Potent inhibitor (specific IC50 not consistently reported)DiazomethylketoneA selective inhibitor of Cathepsin L.
MDL28170 (Calpain Inhibitor III) 2.5ReversibleAlso a potent inhibitor of calpains and has shown to inhibit Cathepsin B.

Table 2: Selectivity Profile of this compound against other Human Cathepsins and Papain [1]

ProteaseIC50 (nM)Selectivity Index (IC50 Protease / IC50 Cathepsin L)
Cathepsin L 56 1
Cathepsin B>10,000>178
Cathepsin GNo inhibition-
Cathepsin K8,442151
Cathepsin S1,10020
Cathepsin V5009
Papain61811

Experimental Protocols: Methodologies for Key Experiments

To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.

Cathepsin L Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human cathepsin L.

Materials:

  • Recombinant human Cathepsin L

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate recombinant human cathepsin L in assay buffer for 30 minutes at 37°C to ensure the active site cysteine is reduced.

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Pre-incubation (for slow-binding inhibitors): For inhibitors like this compound, a pre-incubation step is crucial. Add the diluted test compound and the activated cathepsin L to the wells of the microplate. Incubate for a defined period (e.g., 0, 1, 2, or 4 hours) at 37°C. For other inhibitors, this step may need to be optimized.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Calculate the rate of reaction (initial velocity) from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

    • Calculate the IC50 value by fitting the percent inhibition versus log[inhibitor concentration] data to a dose-response curve.

Boyden Chamber Cell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a crucial step in metastasis.

Materials:

  • Cancer cell line of interest

  • Boyden chamber inserts with an 8 µm pore size polycarbonate membrane

  • Matrigel basement membrane matrix

  • Cell culture medium (serum-free and serum-containing)

  • Test inhibitor

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Coating of Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Boyden chamber inserts and allow it to solidify at 37°C.

  • Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing the test inhibitor or vehicle control.

  • Assay Assembly: Place the Matrigel-coated inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., fetal bovine serum).

  • Cell Seeding: Add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (typically 24-48 hours).

  • Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently scrape off the non-invading cells and the Matrigel layer from the top surface of the membrane.

  • Staining and Visualization: Fix the invaded cells on the bottom surface of the membrane with methanol and stain with Crystal Violet.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields for each membrane. The percent inhibition of invasion is calculated relative to the vehicle control.

In Vivo Lung Metastasis Model

This protocol describes a common experimental metastasis model in mice to evaluate the anti-metastatic potential of a cathepsin L inhibitor. All animal procedures must be approved and conducted in accordance with institutional animal care and use committee guidelines.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Metastatic cancer cell line (e.g., luciferase-expressing cells for in vivo imaging)

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation: Culture and harvest the metastatic cancer cells. Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection.

  • Tumor Cell Inoculation: Inject the cancer cell suspension into the lateral tail vein of the mice. This route of administration leads to the formation of lung metastases.

  • Treatment Administration: Begin treatment with the cathepsin L inhibitor or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injections).

  • Monitoring Metastasis:

    • If using luciferase-expressing cells, monitor the development and progression of lung metastases using bioluminescence imaging at regular intervals.

    • Monitor the general health and body weight of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the lungs.

    • The number and size of metastatic nodules on the lung surface can be counted.

    • Lungs can be fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histological analysis to confirm the presence of micrometastases.

    • If using luciferase-expressing cells, the luciferase activity in lung lysates can be quantified as a measure of tumor burden.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to cathepsin L function and inhibitor evaluation.

G cluster_0 TGF-β Signaling & ECM Degradation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMADs SMAD Complex TGFbR->SMADs Activates Snail_Slug Snail/Slug (EMT Transcription Factors) SMADs->Snail_Slug Upregulates CatL_exp Increased Cathepsin L Expression & Secretion Snail_Slug->CatL_exp Induces Degradation ECM Degradation CatL_exp->Degradation ECM Extracellular Matrix (Collagen, Fibronectin, Laminin) ECM->Degradation Invasion Cancer Cell Invasion & Metastasis Degradation->Invasion G cluster_1 Experimental Workflow for Cathepsin L Inhibitor Evaluation HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification & IC50 Determination HTS->Hit_ID Selectivity Selectivity Profiling (vs. other proteases) Hit_ID->Selectivity Cell_Assays Cell-Based Assays (Invasion, Migration, Cytotoxicity) Selectivity->Cell_Assays In_Vivo In Vivo Efficacy (e.g., Mouse Metastasis Model) Cell_Assays->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

A Comparative Guide to Cathepsin L Inhibitors: SID 26681509 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of SID 26681509 against other notable Cathepsin L (CTSL) inhibitors. Cathepsin L, a lysosomal cysteine protease, is a key enzyme involved in various physiological and pathological processes, including tumor metastasis. This document summarizes key quantitative data, details experimental methodologies for assessing inhibitory activity, and visualizes the pertinent signaling pathways and experimental workflows.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency and selectivity of this compound and its alternatives are summarized below. This compound emerges as a highly potent and selective inhibitor of human Cathepsin L.

Table 1: Inhibitory Potency (IC50) Against Human Cathepsin L

CompoundIC50 (nM)Mechanism of ActionKey Characteristics
This compound 56 (without pre-incubation)[1][2] 1.0 (with 4-hour pre-incubation)[1]Reversible, Competitive, Slow-binding[1][2]Potency increases with pre-incubation time, indicating a slow-binding mechanism.
KGP94 189[3]Reversible, CompetitiveShows anti-metastatic and anti-bone resorptive efficacy in a prostate cancer model.
Z-FY-CHO Not directly reported, Ki = 0.185 nMPotent and specific inhibitor---
Balicatib (AAE581) 48[4]Potent and selective inhibitorPrimarily a Cathepsin K inhibitor, but also shows activity against Cathepsin L.
CLIK-148 Not directly reportedIrreversibleHighly selective for Cathepsin L.

Table 2: Selectivity Profile of Inhibitors Against Other Human Cathepsins and Papain (IC50 in nM)

CompoundCathepsin BCathepsin GCathepsin KCathepsin SCathepsin VPapain
This compound 618 - 8442 (range)[1][2]No inhibitory activity[1][2]618 - 8442 (range)[1][2]618 - 8442 (range)[1][2]500[5]618 - 8442 (range)[1][2]
KGP94 >10,000--->1,000>10,000------
Z-FY-CHO 85.1---------------
Balicatib (AAE581) 61[4]---22[4]2900[4]------
CLIK-148 ------------------

Data for KGP94, Z-FY-CHO, and CLIK-148 selectivity is limited in the reviewed literature. "---" indicates data not available.

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against Cathepsin L using a fluorogenic substrate. This methodology is applicable to the inhibitors discussed in this guide.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human Cathepsin L.

Materials:

  • Recombinant human Cathepsin L

  • Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. The final concentration of DMSO in the assay should be kept constant and typically below 1%.

  • Enzyme Preparation: Dilute the recombinant human Cathepsin L in cold Assay Buffer to the desired concentration.

  • Pre-incubation (for slow-binding inhibitors): For compounds like this compound, a pre-incubation step is crucial. Add the diluted test compound and the diluted enzyme solution to the wells of the microplate. Incubate for a specific period (e.g., 0, 1, 2, or 4 hours) at 37°C to allow the inhibitor to bind to the enzyme. For other inhibitors, this step may be omitted or the duration optimized.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic Cathepsin L substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

Cathepsin_L_Metastasis_Pathway Tumor_Cell Tumor Cell Secreted_CTSL Secreted Cathepsin L Tumor_Cell->Secreted_CTSL Secretion ECM Extracellular Matrix (ECM) (e.g., Collagen, Laminin) Secreted_CTSL->ECM Acts on Pro_Enzymes Pro-enzymes (e.g., pro-MMPs, pro-uPA) Secreted_CTSL->Pro_Enzymes Activates ECM_Degradation ECM Degradation ECM->ECM_Degradation Leads to Invasion_Metastasis Tumor Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Active_Enzymes Active Enzymes (MMPs, uPA) Pro_Enzymes->Active_Enzymes Active_Enzymes->ECM_Degradation Contributes to SID_26681509 This compound & Alternatives SID_26681509->Secreted_CTSL Inhibits

Caption: Cathepsin L's role in promoting cancer metastasis and the point of intervention for inhibitors.

Experimental Workflow

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Inhibitor Start->Compound_Prep Enzyme_Prep Prepare Cathepsin L Solution Start->Enzyme_Prep Pre_Incubation Pre-incubate Enzyme and Inhibitor Compound_Prep->Pre_Incubation Enzyme_Prep->Pre_Incubation Reaction_Start Add Fluorogenic Substrate Pre_Incubation->Reaction_Start Measurement Measure Fluorescence Over Time Reaction_Start->Measurement Data_Analysis Calculate Reaction Rate & % Inhibition Measurement->Data_Analysis IC50_Calc Determine IC50 Value Data_Analysis->IC50_Calc

References

A Head-to-Head Comparison of Cathepsin L Inhibitors: SID 26681509 and KGP94 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent small-molecule inhibitors of Cathepsin L (CTSL), SID 26681509 and KGP94. Cathepsin L, a lysosomal cysteine protease, is a critical enzyme implicated in various pathological processes, including cancer progression, invasion, and metastasis. Its overexpression in numerous cancers makes it a compelling target for therapeutic intervention. This document summarizes the available biochemical and cellular performance data for this compound and KGP94, details the experimental protocols used to generate this data, and visualizes the key signaling pathways involved.

Quantitative Performance Data

The following tables summarize the key biochemical and cellular performance metrics for this compound and KGP94 based on available experimental data.

Table 1: Biochemical and Kinetic Properties of this compound and KGP94

ParameterThis compoundKGP94
Target Human Cathepsin LCathepsin L
IC50 56 nM (without pre-incubation)[1][2], 1.0 nM (with 4-hour pre-incubation)[1][2]189 nM
Mechanism of Action Reversible, competitive, slow-binding inhibitor[1]Reversible inhibitor
Ki 0.89 nM[1][2]Not Reported
k_on_ 24,000 M⁻¹s⁻¹[1][2]Not Reported
k_off_ 2.2 x 10⁻⁵ s⁻¹[1][2]Not Reported
Cytotoxicity (GI50) Non-toxic up to 100 µM in human aortic endothelial cells and zebrafish[1]26.9 µM (against various human cell lines)

Table 2: Selectivity Profile of this compound against other Cysteine Proteases

ProteaseIC50 (nM) - 1-hour pre-incubationSelectivity Index (IC50 Protease / IC50 CTSL)
Cathepsin L 7.51
Papain 61882.4
Cathepsin B >8442>1125.6
Cathepsin K 1120149.3
Cathepsin S 84421125.6
Cathepsin V 500[3][4]66.7
Cathepsin G No inhibitory activity[2][3][4][5]-

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cathepsin L Enzymatic Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin L using a fluorogenic substrate.

Materials:

  • Human recombinant Cathepsin L (e.g., Calbiochem)

  • Fluorogenic substrate: Z-Phe-Arg-AMC (Sigma-Aldrich)

  • Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5

  • Inhibitors: this compound and KGP94 dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360-400 nm, Emission: 460-505 nm)

Procedure:

  • Prepare a stock solution of the inhibitors in DMSO. Perform serial dilutions to achieve a range of desired concentrations.

  • For slow-binding inhibitors like this compound, a pre-incubation step is critical. Add the diluted compounds and recombinant Cathepsin L (8.7 ng/mL) to the wells of the microplate and incubate for a defined period (e.g., 0, 1, 2, or 4 hours) at 37°C.[1] For KGP94, the necessity and duration of a pre-incubation period for optimal inhibition should be empirically determined to ensure a fair comparison.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well to a final concentration of 1 µM.[1]

  • Immediately measure the fluorescence intensity at regular intervals for a specified duration (e.g., 60 minutes) using a fluorescence plate reader.

  • The rate of increase in fluorescence is proportional to the Cathepsin L activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., prostate or breast cancer cell lines)

  • Complete cell culture medium

  • Inhibitors: this compound and KGP94 dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Microplate reader (Absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitors for a specified period (e.g., 24, 48, or 72 hours). Include a DMSO-treated control group.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Carefully remove the medium from the wells.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Visualizations

Cathepsin L's Role in Cancer Metastasis

Cathepsin_L_Metastasis_Pathway cluster_0 Tumor Cell cluster_1 Extracellular Matrix (ECM) cluster_2 Metastatic Cascade Tumor_Cell Tumor Cell Pro_CTSL Pro-Cathepsin L Tumor_Cell->Pro_CTSL Synthesis Active_CTSL_intra Active Cathepsin L (Intracellular) Pro_CTSL->Active_CTSL_intra Activation (Low pH) Active_CTSL_extra Active Cathepsin L (Extracellular) Pro_CTSL->Active_CTSL_extra Secretion ECM_Proteins ECM Proteins (Collagen, Laminin) Active_CTSL_extra->ECM_Proteins Degradation Degraded_ECM Degraded ECM Invasion Invasion Degraded_ECM->Invasion Intravasation Intravasation Invasion->Intravasation Metastasis Metastasis Intravasation->Metastasis SID_26681509 This compound SID_26681509->Active_CTSL_extra Inhibition KGP94 KGP94 KGP94->Active_CTSL_extra Inhibition

Caption: Cathepsin L's role in promoting cancer metastasis.

Experimental Workflow for Evaluating Cathepsin L Inhibitors

Experimental_Workflow Start Start: Inhibitor Screening Biochemical_Assay Biochemical Assay (Cathepsin L Activity) Start->Biochemical_Assay Determine_IC50 Determine IC50 & Ki Biochemical_Assay->Determine_IC50 Selectivity_Profiling Selectivity Profiling (vs other Cathepsins) Determine_IC50->Selectivity_Profiling Cellular_Assay Cellular Assay (Cell Viability - MTT) Determine_GI50 Determine GI50 Cellular_Assay->Determine_GI50 Lead_Compound Lead Compound Identification Determine_GI50->Lead_Compound Selectivity_Profiling->Cellular_Assay End End Lead_Compound->End

Caption: Workflow for evaluating Cathepsin L inhibitors.

Discussion

Both this compound and KGP94 are potent inhibitors of Cathepsin L. This compound demonstrates significantly higher potency, especially after pre-incubation, which is characteristic of its slow-binding mechanism of action.[1] Its detailed kinetic characterization provides a deeper understanding of its interaction with the target enzyme.[1][2] KGP94, while less potent in biochemical assays, has been shown to inhibit the migration and invasion of metastatic carcinoma cells.

The choice between these two inhibitors for research purposes will depend on the specific experimental context. For biochemical and structural studies requiring a well-characterized, high-potency inhibitor, this compound is an excellent choice. For studies focused on cellular models of cancer progression and metastasis, both inhibitors present viable options, with KGP94 having published data on its anti-migratory and anti-invasive properties. It is important to note that a direct head-to-head comparison of these inhibitors in the same cellular assays under identical conditions has not been extensively published.

References

A Head-to-Head Comparison of Cathepsin L Inhibitors: SID 26681509 vs. KGP94

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent small-molecule inhibitors of Cathepsin L: SID 26681509 and KGP94. Cathepsin L, a lysosomal cysteine protease, is a key enzyme implicated in various pathological processes, including cancer progression, invasion, and metastasis. Its overexpression in numerous cancers makes it a compelling target for therapeutic intervention.

This document summarizes the available biochemical and cellular performance data for this compound and KGP94, details the experimental protocols used to generate this data, and visualizes the key signaling pathways and experimental workflows.

Quantitative Performance Data

The following tables summarize the key biochemical and kinetic properties of this compound and KGP94 based on available experimental data.

Table 1: Biochemical and Kinetic Properties

ParameterThis compoundKGP94
Target Human Cathepsin LCathepsin L
IC50 56 nM (without pre-incubation) 1.0 nM (with 4-hour pre-incubation)189 nM
Mechanism of Action Reversible, competitive, slow-binding inhibitorReversible inhibitor
Ki 0.89 nMNot Reported
k_on 24,000 M⁻¹s⁻¹Not Reported
k_off 2.2 x 10⁻⁵ s⁻¹Not Reported
Cytotoxicity (GI50) Non-toxic up to 100 µM in human aortic endothelial cells and zebrafish26.9 µM (against various human cell lines)

Table 2: Selectivity Profile of this compound

ProteaseIC50 (nM) after 1 hourFold Selectivity vs. Cathepsin L (56 nM)
Papain61811
Cathepsin B>8442>151
Cathepsin K>8442>151
Cathepsin S>8442>151
Cathepsin V5009
Cathepsin GNo inhibitory activity-

Experimental Protocols

Biochemical Assay for Cathepsin L Inhibition

This protocol is designed to determine the inhibitory potency (IC50) of test compounds against human Cathepsin L.

Materials:

  • Recombinant Human Cathepsin L

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin)

  • Test Compounds (this compound, KGP94) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460-480 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant human Cathepsin L in chilled Assay Buffer to the desired working concentration.

  • Pre-incubation (for slow-binding inhibitors):

    • For this compound, a pre-incubation step is crucial. Add the diluted compounds and recombinant Cathepsin L to the wells of the microplate and incubate for a defined period (e.g., 0, 1, 2, or 4 hours) at 37°C.

    • For KGP94, the necessity and duration of a pre-incubation period for optimal inhibition should be empirically determined to ensure a fair comparison.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Measurement: Immediately measure the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) at 37°C using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (initial velocity) from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Determination of Kinetic Parameters for a Slow-Binding Inhibitor (this compound)

The kinetic parameters for this compound were determined through transient kinetic analysis.

Procedure:

  • The reaction progress curves are monitored continuously by measuring the fluorescence signal upon substrate addition to a mixture of enzyme and inhibitor.

  • The data is then fitted to a model for slow-binding inhibition to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

  • The inhibition constant (Ki) is calculated as k_off / k_on.

Cell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

  • Cancer cell lines (e.g., PC-3ML, MDA-MB-231)

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other basement membrane matrix

  • Cell culture medium (serum-free and serum-containing)

  • Test compounds (this compound, KGP94) dissolved in DMSO

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest cancer cells and resuspend them in serum-free medium containing the test compound or vehicle control (DMSO).

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubate the plates for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields.

  • Calculate the percentage of invasion relative to the vehicle control.

Visualizations

Cathepsin L Signaling in Cancer Metastasis

Cathepsin_L_Metastasis cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Matrix (ECM) cluster_inhibitor Inhibitor Action Lysosome Lysosome Pro_CTSL Pro-Cathepsin L CTSL_active Active Cathepsin L Pro_CTSL->CTSL_active Activation CTSL_secreted Secreted Cathepsin L CTSL_active->CTSL_secreted Secretion ECM_Proteins ECM Proteins (Collagen, Laminin, etc.) CTSL_secreted->ECM_Proteins Degrades Degraded_ECM Degraded ECM Invasion Tumor Cell Invasion & Metastasis Degraded_ECM->Invasion Facilitates SID_26681509 This compound SID_26681509->CTSL_secreted Inhibits

Caption: Cathepsin L's role in promoting cancer metastasis and the point of intervention for this compound.

Experimental Workflow for Evaluating Cathepsin L Inhibitors

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_evaluation Comparative Evaluation A1 Recombinant Cathepsin L A4 IC50 Determination A1->A4 A2 Fluorogenic Substrate A2->A4 A3 Test Compound (this compound or KGP94) A3->A4 B2 Cell Invasion Assay (Transwell) A3->B2 A5 Kinetic Analysis (kon, koff, Ki) A4->A5 C1 Compare Potency, Kinetics & Cellular Efficacy A5->C1 B1 Cancer Cell Lines B1->B2 B3 Quantification of Invasive Cells B2->B3 B3->C1

Caption: Workflow for the comprehensive evaluation of Cathepsin L inhibitors.

Discussion

The choice between these two inhibitors for research purposes will depend on the specific experimental context. For biochemical and structural studies requiring a well-characterized, high-potency inhibitor, this compound is an excellent choice. For studies focused on cellular and in vivo models of cancer progression and metastasis, KGP94 has a wealth of supporting data demonstrating its anti-cancer properties

SID 26681509 Demonstrates In Vivo Efficacy in Murine Models of Sepsis and Ischemia/Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – November 21, 2025 – The small molecule inhibitor SID 26681509, a potent and selective antagonist of Cathepsin L, has shown significant therapeutic potential in preclinical animal models of sepsis and warm liver ischemia/reperfusion (I/R) injury. Research indicates that treatment with this compound markedly improves survival in septic mice and reduces liver damage following I/R, positioning it as a promising candidate for further investigation in inflammatory and ischemic conditions. While Cathepsin L is a known target in oncology, to date, no in vivo efficacy studies of this compound in cancer models have been published.

A key study investigated the role of Cathepsin V in Toll-like receptor 4 (TLR4) signaling, a critical pathway in the inflammatory response. This research identified this compound as a known Cathepsin inhibitor that could effectively mitigate the pathological consequences of unchecked inflammation driven by the HMGB1-TLR4 axis.[1]

In Vivo Efficacy of this compound

The in vivo efficacy of this compound was evaluated in two distinct and highly relevant disease models: a murine model of sepsis and a model of warm liver ischemia/reperfusion injury. In both settings, the compound was compared against a vehicle control, representing the standard for preclinical efficacy evaluation.

Sepsis Model

In a cecal ligation and puncture (CLP) model of sepsis in mice, administration of this compound resulted in a significant improvement in survival rates compared to the vehicle-treated control group.[1]

Ischemia/Reperfusion Injury Model

In a model of warm liver ischemia/reperfusion injury, which mimics tissue damage that occurs during transplantation and other surgical procedures, this compound treatment led to a notable reduction in liver damage.[1]

Disease ModelCompoundDosing RegimenKey FindingsReference
Sepsis (Cecal Ligation and Puncture) This compoundNot specified in abstractSignificantly improved survival[1]
Warm Liver Ischemia/Reperfusion Injury This compoundNot specified in abstractReduced liver damage[1]

Experimental Protocols

Detailed experimental protocols for the in vivo efficacy studies are crucial for the interpretation and replication of these findings.

Murine Sepsis Model (Cecal Ligation and Puncture)

The study utilized a standardized cecal ligation and puncture (CLP) model to induce sepsis in mice. This model is widely accepted as it closely mimics the pathophysiology of human sepsis. While the specific dosing regimen for this compound was not detailed in the abstract, the compound was administered to the treatment group, while the control group received a vehicle. The primary endpoint of this study was survival, which was monitored over a specified period.[1]

Murine Warm Liver Ischemia/Reperfusion (I/R) Model

To assess the protective effects of this compound against I/R injury, a warm liver ischemia model was employed. This procedure involves the temporary cessation of blood flow to a portion of the liver, followed by reperfusion, which induces significant inflammatory and oxidative stress-related damage. This compound was administered to the treatment group, and the extent of liver damage was compared to a vehicle-treated control group. Liver damage was likely assessed through histological analysis and measurement of serum markers of liver injury.[1]

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound in these models are linked to its inhibition of Cathepsin V, which plays a novel role in the TLR4 signaling pathway. The following diagrams illustrate the proposed signaling cascade and a generalized experimental workflow for evaluating the in vivo efficacy of this compound.

G cluster_0 HMGB1-Induced Inflammatory Signaling HMGB1 HMGB1 (disulfide) TLR4 TLR4 HMGB1->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits Inflammation Inflammation (e.g., TNF-α production) MyD88->Inflammation downstream signaling CathepsinV Cathepsin V CathepsinV->TLR4 interacts with SID26681509 This compound SID26681509->CathepsinV inhibits G cluster_1 In Vivo Efficacy Evaluation Workflow AnimalModel Disease Induction (e.g., CLP for Sepsis or Liver I/R) Grouping Randomization into Treatment Groups AnimalModel->Grouping Treatment This compound Administration Grouping->Treatment Control Vehicle Administration Grouping->Control Monitoring Monitoring of Disease Progression (e.g., Survival, Organ Function) Treatment->Monitoring Control->Monitoring Analysis Data Analysis and Comparison Monitoring->Analysis Results Efficacy Assessment Analysis->Results

References

Confirming Target Engagement of SID 26681509 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SID 26681509, a potent and selective inhibitor of human cathepsin L, with alternative inhibitors. It details experimental methodologies for confirming target engagement in a cellular context and presents supporting data to aid in the selection of the most appropriate research tools.

Quantitative Comparison of Cathepsin L Inhibitors

The following table summarizes the key biochemical potencies of this compound and selected alternative cathepsin L inhibitors. It is important to note that these values are compiled from different studies and experimental conditions may vary.

InhibitorTarget(s)IC50 (nM)Ki (nM)Mechanism of ActionKey Cellular Effects
This compound Cathepsin L56 (without pre-incubation), 1.0 (with 4-hour pre-incubation)[1]0.89[1]Reversible, competitive, slow-binding[1]Non-toxic to human aortic endothelial cells up to 100 µM.[1]
KGP94 Cathepsin L189[2]Not ReportedReversible, time-dependent, competitiveReduces cancer cell migration and invasion.[3]
Z-FY-CHO Cathepsin L0.85[2]0.185Potent and specific inhibitorPromotes Mesenchymal-to-Epithelial Transition (MET) in cancer cells.[2]
Odanacatib Cathepsin K>1000 (for Cathepsin L)Not ReportedSelective inhibitor of Cathepsin KPrimarily developed for osteoporosis.[4]

Experimental Protocols

Confirmation of target engagement in a cellular environment is crucial for the validation of any small molecule inhibitor. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure the binding of a compound to its target protein in intact cells.

Cellular Thermal Shift Assay (CETSA) Protocol for Cathepsin L

This protocol outlines the steps to assess the target engagement of this compound with Cathepsin L in a human cancer cell line (e.g., A549, known to express Cathepsin L).

Materials:

  • Human cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • This compound and alternative inhibitors (dissolved in DMSO)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membranes

  • Primary antibody against Cathepsin L

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Thermal cycler

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture A549 cells to ~80% confluency.

    • Treat cells with varying concentrations of this compound (or alternative inhibitors) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours) in serum-free media.

  • Heat Shock:

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend cell pellets in PBS containing protease and phosphatase inhibitors.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Clarify the lysates by centrifugation at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for Cathepsin L.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for Cathepsin L at each temperature for both treated and untreated samples.

    • Plot the relative amount of soluble Cathepsin L as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Visualizations

Cathepsin L Signaling Pathway in Cancer Progression

Caption: Cathepsin L's role in cancer progression.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

A 1. Cell Culture & Treatment (e.g., A549 cells + this compound) B 2. Heat Shock (Apply temperature gradient) A->B C 3. Cell Lysis & Protein Extraction (Isolate soluble proteins) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Western Blot (SDS-PAGE & Immunoblotting for Cathepsin L) D->E F 6. Data Analysis (Generate melting curves) E->F G Result: Thermal Stabilization? (Shift in melting curve indicates target engagement) F->G

Caption: CETSA experimental workflow.

References

Cross-Validation of Cathepsin L Inhibition: A Comparative Guide to SID 26681509 and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the on-target effects of a small molecule inhibitor is paramount. This guide provides a comprehensive cross-validation of the pharmacological inhibitor SID 26681509 with genetic knockdown approaches (siRNA/shRNA) for the target protein, Cathepsin L. By comparing the outcomes of these two distinct methods, this document aims to provide a robust validation of their shared effects on cellular processes.

Cathepsin L is a lysosomal cysteine protease that plays a critical role in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling. Its upregulation is implicated in several diseases, notably cancer, where it facilitates tumor invasion and metastasis. Validating the effects of a specific inhibitor like this compound against a highly specific genetic approach provides a greater degree of confidence in its utility as a research tool and potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key performance metrics for both this compound and genetic knockdown of Cathepsin L, drawing from various experimental sources. While direct head-to-head quantitative comparisons in a single study are limited, the collective data demonstrates a consistent functional outcome of Cathepsin L inhibition.

Table 1: Biochemical and Cellular Performance of this compound

ParameterValueReference
Target Human Cathepsin L[1][2][3]
IC50 (without pre-incubation) 56 nM[1][2][3]
IC50 (with 4-hour pre-incubation) 1.0 nM[1][2][3]
Mechanism of Action Reversible, competitive, slow-binding[1][2][3]
Selectivity 7- to 151-fold greater selectivity for Cathepsin L over papain and cathepsins B, K, V, and S. No activity against cathepsin G.[1][3]
Cellular Effect (MDA-MB-231 cells) Inhibition of cell migration[4]
Cytotoxicity Non-toxic to human aortic endothelial cells up to 100 µM[1][5]

Table 2: Phenotypic Outcomes of Genetic Knockdown of Cathepsin L

Genetic ToolCell LineObserved PhenotypeReference
siRNAMDA-MB-231 (Human Breast Cancer)Decreased cell migration[4]
siRNAINS-1 (Rat Insulinoma)Enhanced apoptosis and impaired autophagy[6]
shRNAMCF-7 (Human Breast Cancer)Inhibited proliferation and invasion
siRNAMM1 & MM4 (Human Melanoma)Reduced invasion capability[7]

Experimental Methodologies

To facilitate the replication and validation of these findings, detailed experimental protocols for both pharmacological inhibition and genetic knockdown are provided below.

Protocol 1: Inhibition of Cathepsin L Activity using this compound in Cell Culture

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
  • Store the stock solution at -20°C or -80°C.

2. Cell Seeding:

  • Plate the cells of interest (e.g., MDA-MB-231) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

3. Treatment with this compound:

  • Thaw the this compound stock solution and prepare working concentrations by diluting it in a complete cell culture medium.
  • Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (medium with the same concentration of DMSO).

4. Incubation:

  • Incubate the cells for a duration appropriate for the specific assay being performed (e.g., 24-72 hours for proliferation or migration assays).

5. Downstream Analysis:

  • Following incubation, proceed with the desired cellular or biochemical assay to assess the effects of Cathepsin L inhibition (e.g., Transwell migration assay, Western blot for downstream targets, apoptosis assay).

Protocol 2: Genetic Knockdown of Cathepsin L using siRNA

1. siRNA and Reagent Preparation:

  • Obtain a validated siRNA duplex targeting the mRNA of Cathepsin L and a non-targeting (scrambled) control siRNA.
  • Prepare a stock solution of the siRNA duplexes (e.g., 20 µM) in nuclease-free water.
  • Warm serum-free medium (e.g., Opti-MEM) and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) to room temperature.

2. Cell Seeding:

  • The day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.

3. Transfection Complex Formation:

  • For each well to be transfected, prepare two tubes:
  • Tube A: Dilute the Cathepsin L siRNA or control siRNA to the desired final concentration (e.g., 10-50 nM) in serum-free medium.
  • Tube B: Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

4. Transfection:

  • Add the transfection complexes dropwise to the cells.
  • Gently rock the plate to ensure even distribution.

5. Incubation and Analysis:

  • Incubate the cells for 24-72 hours. The optimal time for analysis will depend on the stability of the Cathepsin L protein.
  • After incubation, assess the knockdown efficiency by measuring Cathepsin L mRNA (via RT-qPCR) or protein levels (via Western blot).
  • Perform the desired functional assays to evaluate the phenotypic consequences of Cathepsin L knockdown.

Visualizing the Cross-Validation Logic and Pathways

The following diagrams illustrate the conceptual framework for cross-validating the effects of this compound with genetic knockdown and the established role of Cathepsin L in cancer cell invasion.

G cluster_approaches Approaches to Inhibit Cathepsin L Function cluster_target Molecular Target cluster_outcome Phenotypic Outcome SID_26681509 Pharmacological Inhibition (this compound) Cathepsin_L_Protein Cathepsin L Protein SID_26681509->Cathepsin_L_Protein Inhibition Genetic_Knockdown Genetic Knockdown (siRNA/shRNA) Cathepsin_L_mRNA Cathepsin L mRNA Genetic_Knockdown->Cathepsin_L_mRNA Degradation Cathepsin_L_mRNA->Cathepsin_L_Protein Translation Phenotype Shared Phenotype (e.g., Reduced Cell Invasion) Cathepsin_L_Protein->Phenotype Functional Consequence

Caption: Cross-validation logic for Cathepsin L inhibition.

G cluster_cell Cancer Cell cluster_inhibition Inhibition Cathepsin_L Cathepsin L ECM Extracellular Matrix (e.g., Collagen, Fibronectin) Cathepsin_L->ECM Degradation Cell_Invasion Cell Invasion Metastasis Metastasis Cell_Invasion->Metastasis Inhibitor This compound or siRNA/shRNA Inhibitor->Cathepsin_L Inhibits

Caption: Role of Cathepsin L in cancer cell invasion.

Conclusion

The data compiled in this guide demonstrates a strong correlation between the effects of the pharmacological inhibitor this compound and genetic knockdown of Cathepsin L. Both approaches lead to consistent phenotypic outcomes, such as the inhibition of cancer cell migration and invasion. This cross-validation provides a high degree of confidence that the observed effects of this compound are on-target and directly attributable to the inhibition of Cathepsin L activity. For researchers investigating the biological roles of Cathepsin L, utilizing both this compound and genetic knockdown methodologies in parallel can offer a robust and well-validated experimental approach.

References

SID 26681509: A Comparative Guide to its Performance in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of SID 26681509, a potent and selective inhibitor of human cathepsin L, across various assay formats. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to be an objective resource for researchers evaluating this compound for their specific applications. A primary comparison is drawn with KGP94, another notable cathepsin L inhibitor, to provide a clearer context of its relative performance.

Quantitative Performance Data

The inhibitory activity of this compound has been characterized in a variety of biochemical and cellular assays. The data below summarizes its potency, selectivity, and kinetic properties, with a direct comparison to KGP94 where available.

ParameterThis compoundKGP94Assay Format / Conditions
Target Cathepsin LCathepsin LBiochemical
IC50 (Human Cathepsin L) 56 nM (without pre-incubation)[1][2][3][4][5]189 nM[2]Fluorogenic substrate assay
1.0 nM (with 4-hour pre-incubation)[1][2][4][5][6]Not ReportedFluorogenic substrate assay with pre-incubation
Mechanism of Action Reversible, competitive, slow-binding inhibitor[1][2][4][5]Reversible inhibitor[2]Kinetic analysis
Ki 0.89 nM[1][2][5][6]Not ReportedTransient kinetic analysis
kon 24,000 M⁻¹s⁻¹[1][2][5][6]Not ReportedTransient kinetic analysis
koff 2.2 x 10⁻⁵ s⁻¹[1][2][5][6]Not ReportedTransient kinetic analysis
Selectivity (IC50) Papain: 618 nM[1]Not ReportedBiochemical assays against related proteases
Cathepsin B: > 8.4 µM[1]Not Reported
Cathepsin G: No inhibition[1][3][4][5][6]Not Reported
Cathepsin K: > 8.4 µM[1]Not Reported
Cathepsin S: > 8.4 µM[1]Not Reported
Cathepsin V: 0.5 µM[5][6]Not Reported
Cellular Activity Plasmodium falciparum: IC50 = 15.4 µM[1][4][5][6][7]Not ReportedIn vitro propagation assay
Leishmania major: IC50 = 12.5 µM[1][4][5][6][7]Not ReportedPromastigote toxicity assay
Cytotoxicity (GI50) Non-toxic up to 100 µM in human aortic endothelial cells and zebrafish[1][2][4][7]26.9 µM (against various human cell lines)[2]Cellular viability assays

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are the protocols for key assays used to characterize this compound.

Cathepsin L Inhibition Assay (IC50 Determination)

This protocol outlines the general steps for determining the inhibitory activity of compounds against Cathepsin L using a fluorogenic substrate.[2]

  • Materials:

    • Recombinant human Cathepsin L

    • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

    • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

    • This compound and other test compounds dissolved in DMSO

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • A serial dilution of the test compound (e.g., this compound) is prepared in DMSO.

    • For slow-binding inhibitors like this compound, a pre-incubation step is critical.[2] The diluted compounds and recombinant Cathepsin L are added to the wells of the microplate and incubated for a defined period (e.g., 0, 1, 2, or 4 hours) at 37°C.[2][7]

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

    • The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths.

    • The rate of reaction is calculated from the linear portion of the progress curves.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Transient Kinetic Analysis for Slow-Binding Inhibitors

To determine the kinetic parameters (kon, koff, and Ki) for slow-binding inhibitors like this compound, a transient kinetic analysis is performed.[1][2][5][6]

  • Procedure:

    • The reaction progress curves are monitored continuously by measuring the fluorescence signal upon substrate addition to a mixture of the enzyme and inhibitor.

    • These progress curves are then fitted to a model for single-step slow-binding inhibition to derive the association (kon) and dissociation (koff) rate constants.

    • The inhibition constant (Ki) is calculated as the ratio of koff/kon.[2]

Visualizing the Context

Diagrams illustrating the biological pathways and experimental workflows can aid in understanding the significance and application of this compound.

Cathepsin_L_Metastasis_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell ECM ECM Components (Collagen, Laminin) Invasion Invasion & Metastasis ECM->Invasion ProCatL Pro-Cathepsin L Lysosome Lysosome ProCatL->Lysosome Activation CatL Active Cathepsin L CatL->ECM Degradation Vesicles Secretory Vesicles CatL->Vesicles Packaging Lysosome->CatL Vesicles->CatL Secretion SID26681509 This compound SID26681509->CatL Inhibition

Caption: Cathepsin L's role in promoting cancer metastasis through ECM degradation.

Inhibitor_Evaluation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays PrimaryScreen Primary Screening (IC50 Determination) KineticAnalysis Kinetic Analysis (kon, koff, Ki) PrimaryScreen->KineticAnalysis Characterize Potent Hits Selectivity Selectivity Profiling (vs. other proteases) KineticAnalysis->Selectivity Determine Specificity CellViability Cytotoxicity Assay Selectivity->CellViability Assess Safety InvasionAssay Cell Invasion Assay CellViability->InvasionAssay Evaluate Functional Effect InfectionAssay Anti-parasitic Assay (e.g., P. falciparum) InvasionAssay->InfectionAssay Explore Other Applications

Caption: Workflow for evaluating the performance of Cathepsin L inhibitors.

Discussion and Conclusion

This compound is a highly potent, slow-binding inhibitor of human cathepsin L, demonstrating significantly greater potency than KGP94, particularly after pre-incubation.[2] Its detailed kinetic characterization provides a deep understanding of its interaction with the target enzyme.[1][2] Furthermore, this compound exhibits a favorable selectivity profile, with minimal activity against several other cathepsins and no activity against the serine protease cathepsin G.[1][4]

The choice between this compound and other inhibitors like KGP94 will depend on the specific experimental context. For biochemical and structural studies requiring a well-characterized, high-potency inhibitor, this compound is an excellent choice.[2] For studies focused on cellular and in vivo models of cancer progression, while this compound has shown low cytotoxicity, KGP94 has a more extensive body of literature supporting its anti-cancer properties in such models.[2]

References

Safety Operating Guide

Essential Safety and Disposal Procedures for SID 26681509

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat SID 26681509 as a hazardous chemical waste. Due to the absence of specific safety data, a cautious approach is mandatory to ensure the safety of laboratory personnel and to minimize environmental impact.

This document provides detailed guidance on the proper handling and disposal of the cathepsin L inhibitor, this compound. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for safe handling and storage.

PropertyValue
Chemical Name N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide
Molecular Formula C₂₇H₃₃N₅O₅S
Molecular Weight 539.65 g/mol
Purity ≥97%
CAS Number 958772-66-2
Physical Appearance White solid
Storage Temperature -20°C
Solubility Soluble to 50 mM in DMSO and to 10 mM in ethanol

Experimental Protocols: Safe Handling and Use

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory procedures for handling potent, biologically active small molecules should be strictly followed.

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields, and nitrile gloves.

  • Due to the high potency of this inhibitor, consider double-gloving.

Handling:

  • Handle the solid compound in a chemical fume hood to avoid inhalation of any dust particles.

  • When preparing solutions, perform all dilutions and aliquoting within a chemical fume hood.

  • Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage of Solutions:

  • Store stock solutions in tightly sealed vials at -20°C or -80°C to maintain stability.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Proper Disposal Procedures

As a precautionary measure, all waste containing this compound, including pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Do not mix this compound waste with non-hazardous laboratory waste.

    • Maintain separate, clearly labeled waste containers for solid and liquid waste.

  • Liquid Waste Disposal (e.g., DMSO or ethanol solutions):

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • The container should be clearly labeled as "Hazardous Waste: this compound in [Solvent Name]".

    • Do not pour any solutions containing this compound down the drain.

  • Solid Waste Disposal:

    • Place any unused solid this compound in a sealed container and label it as "Hazardous Waste: Solid this compound".

    • Contaminated labware, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated, lined biohazard or chemical waste bin.

  • Decontamination of Glassware:

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to remove any residual compound.

    • Collect the solvent rinsate as hazardous liquid waste.

    • After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.

  • Waste Pickup:

    • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

    • Ensure all waste containers are properly sealed and labeled before scheduling a pickup with your institution's Environmental Health and Safety (EHS) department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G This compound Disposal Workflow start Generate this compound Waste waste_type Determine Waste Type start->waste_type decontaminate Decontaminate Reusable Glassware with Solvent start->decontaminate Reusable Glassware liquid_waste Liquid Waste (e.g., solutions in DMSO/Ethanol) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., unused compound, contaminated labware) waste_type->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup collect_rinsate Collect Solvent Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate collect_rinsate->collect_liquid

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines.

Personal protective equipment for handling SID 26681509

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of SID 26681509, a potent and reversible human cathepsin L inhibitor.

This document provides crucial safety and logistical information for the handling and disposal of the chemical compound this compound, identified as N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide (CAS No. 958772-66-2). Adherence to these guidelines is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While some suppliers classify this compound as not a hazardous substance in their Safety Data Sheets (SDS), it is prudent to follow standard laboratory safety protocols and wear appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect from splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for integrity before use. Dispose of contaminated gloves properly after use.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.Use a NIOSH-approved respirator if handling large quantities, generating dust or aerosols, or if ventilation is inadequate.

Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or preparing solutions.

  • Ensure easy access to an eyewash station and a safety shower.

General Hygiene Practices:

  • Avoid contact with eyes, skin, and clothing.

  • Do not breathe dust or aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidance. As a general guideline:

  • Unused Material: Dispose of as chemical waste through a licensed waste disposal company.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should be considered chemical waste and disposed of accordingly.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive this compound assess_risk Assess Risks & Review SDS start->assess_risk 1. don_ppe Don Appropriate PPE assess_risk->don_ppe 2. prepare_workspace Prepare Workspace in Ventilated Area don_ppe->prepare_workspace 3. weigh_handle Weigh and Handle Compound prepare_workspace->weigh_handle 4. prepare_solution Prepare Solution (if applicable) weigh_handle->prepare_solution 5. decontaminate Decontaminate Work Area prepare_solution->decontaminate 6. dispose_waste Dispose of Waste Properly decontaminate->dispose_waste 7. doff_ppe Doff PPE dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9. end End wash_hands->end 10.

Caption: Workflow for the safe handling of this compound.

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